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  • Product: 4-{[Benzyl(methyl)amino]methyl}aniline
  • CAS: 88465-51-4

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Methodological Guide for 4-{[Benzyl(methyl)amino]methyl}aniline

Executive Summary 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) is a highly versatile diamine building block. Featuring both a primary aniline and a sterically hindered, benzylic tertiary amine, this scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) is a highly versatile diamine building block. Featuring both a primary aniline and a sterically hindered, benzylic tertiary amine, this scaffold is frequently utilized as a pendant group in the design of kinase inhibitors and targeted therapeutics. The primary synthetic challenge lies in the chemoselective reduction of the nitro precursor without inducing hydrogenolytic cleavage (debenzylation) of the N-benzyl protecting group. This technical guide outlines a robust, scalable, and self-validating two-step synthetic pathway designed to maximize yield while preserving sensitive functional groups.

Retrosynthetic Analysis & Strategic Planning

The target molecule is disconnected into two commercially available, cost-effective precursors: 4-nitrobenzyl bromide and N-methylbenzylamine.

  • Alkylation: Nucleophilic substitution ( SN​2 ) of 4-nitrobenzyl bromide by N-methylbenzylamine yields the intermediate N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine (CAS: 88465-67-2).

  • Chemoselective Reduction: The nitro group must be reduced to the primary amine. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H2​ gas is contraindicated, as it typically triggers the cleavage of the N-benzyl bond. Therefore, a chemoselective electron-transfer reduction utilizing Iron (Fe) powder and Ammonium Chloride ( NH4​Cl ) or similar 1 [3] is required to preserve the tertiary amine architecture, a strategy heavily utilized in the2 [1].

SynthesisWorkflow A 4-Nitrobenzyl bromide + N-Methylbenzylamine B Base (K2CO3) Solvent (MeCN), 80°C A->B C N-Benzyl-N-methyl-1- (4-nitrophenyl)methanamine B->C D Fe powder, NH4Cl EtOH/H2O, 80°C C->D E 4-{[Benzyl(methyl)amino] methyl}aniline D->E

Fig 1. Two-step synthetic workflow for 4-{[Benzyl(methyl)amino]methyl}aniline.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-N-methyl-1-(4-nitrophenyl)methanamine

Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as a mild, heterogeneous base to scavenge the hydrobromic acid byproduct, driving the equilibrium forward without causing side reactions (e.g., elimination). Acetonitrile (MeCN) is used as an aprotic polar solvent to accelerate the SN​2 displacement.

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolve 4-nitrobenzyl bromide (1.0 equiv, 50 mmol) in 200 mL of anhydrous acetonitrile.

  • Add anhydrous K2​CO3​ (2.0 equiv, 100 mmol) to the solution.

  • Dropwise add N-methylbenzylamine (1.1 equiv, 55 mmol) at room temperature to prevent localized overheating and polyalkylation.

  • Heat the reaction mixture to 80 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc, 3:1) until the starting material is completely consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (200 mL) and wash sequentially with water (2 × 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the intermediate as a pale yellow oil. (Expected yield: 92-95%).

Protocol 2: Chemoselective Reduction to 4-{[Benzyl(methyl)amino]methyl}aniline

Causality & Design: To avoid hydrogenolysis of the N-benzyl group, an Fe/NH4​Cl system is employed, mirroring3 [2]. Iron acts as the electron donor, while NH4​Cl serves as a mild proton source. The EtOH/ H2​O co-solvent system ensures the solubility of both the organic intermediate and the inorganic salts, facilitating efficient interfacial electron transfer.

  • In a 500 mL round-bottom flask, dissolve N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine (1.0 equiv, 40 mmol) in 150 mL of Ethanol.

  • Add 50 mL of distilled water containing dissolved NH4​Cl (5.0 equiv, 200 mmol).

  • Add activated Iron powder (6.0 equiv, 240 mmol) in one portion.

  • Heat the suspension to 80 °C (reflux) with vigorous stirring for 2–3 hours. The reaction progress should be monitored by LC-MS or TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot ethanol (3 × 50 mL).

  • Concentrate the filtrate under reduced pressure to remove the majority of the ethanol.

  • Basify the remaining aqueous phase to pH 10 using saturated aqueous NaHCO3​ , then extract with dichloromethane (3 × 100 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the target diamine as a viscous oil or low-melting solid. (Expected yield: 85-90%).

ReductionMechanism N1 Ar-NO2 (Nitro) N2 Ar-NO (Nitroso) N1->N2 2e-, 2H+ (-H2O) N3 Ar-NHOH (Hydroxylamine) N2->N3 2e-, 2H+ N4 Ar-NH2 (Aniline) N3->N4 2e-, 2H+ (-H2O)

Fig 2. Stepwise electron transfer mechanism for the iron-mediated reduction of nitroarenes.

Quantitative Data Summaries

Table 1: Reagent Stoichiometry for SN​2 Alkylation

Reagent MW ( g/mol ) Equivalents Mass/Volume Role
4-Nitrobenzyl bromide 216.03 1.0 10.80 g Electrophile
N-Methylbenzylamine 121.18 1.1 6.66 g (7.08 mL) Nucleophile
Potassium Carbonate 138.21 2.0 13.82 g Acid Scavenger

| Acetonitrile | 41.05 | N/A | 200 mL | Solvent |

Table 2: Chemoselective Reduction Method Comparison

Reduction System N-Benzyl Cleavage Nitro Reduction Yield Environmental Impact Scalability

| Pd/C, H2​ (1 atm) | High (>80%) | N/A (Byproducts) | Low | High | | SnCl2​⋅2H2​O , EtOH | None | High (85-90%) | High (Heavy Metal) | Moderate | | Fe, NH4​Cl , EtOH/ H2​O | None | High (85-90%) | Low (Benign Fe) | High | | Zn, CuSO4​ , H2​O | None | Moderate (70-80%) | Moderate | Moderate |

Analytical Characterization

To ensure the self-validating nature of the protocol, the final product must be verified against the following expected spectral data:

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.35-7.20 (m, 5H, Ar-H benzyl), 7.10 (d, J = 8.0 Hz, 2H, Ar-H aniline), 6.65 (d, J = 8.0 Hz, 2H, Ar-H aniline), 3.60 (br s, 2H, - NH2​ ), 3.48 (s, 2H, - CH2​ -Ph), 3.42 (s, 2H, - CH2​ -Ar), 2.18 (s, 3H, - CH3​ ).

  • ESI-MS: m/z calculated for C15​H18​N2​ [M+H]+ 227.15, found 227.16.

References

  • Title: Optimization of 6,7-Disubstituted-4-(arylamino)
  • Title: Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach Source: RSC Publishing URL
  • Title: Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water Source: ACS Publications URL

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 4-{[Benzyl(methyl)amino]methyl}aniline: A Privileged Scaffold for Multi-Target-Directed Ligands (MTDLs)

Executive Summary In the pursuit of disease-modifying therapies for complex neurodegenerative diseases (NDs) such as Alzheimer's Disease (AD), the single-target drug paradigm has increasingly given way to the rational de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of disease-modifying therapies for complex neurodegenerative diseases (NDs) such as Alzheimer's Disease (AD), the single-target drug paradigm has increasingly given way to the rational design of Multi-Target-Directed Ligands (MTDLs)[1][2]. A critical building block in this architectural approach is 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4)[3].

This technical guide provides an in-depth analysis of the physicochemical properties of 4-{[Benzyl(methyl)amino]methyl}aniline. More importantly, it bridges the gap between raw chemical data and applied medicinal chemistry, detailing how this molecule serves as a precursor for the N,N-dibenzyl(N-methyl)amine (DBMA) fragment—a privileged moiety that interacts with the catalytic anionic site (CAS) of acetylcholinesterase (AChE) and synergizes with flavonoid cores to promote neuronal regeneration[2].

Physicochemical Profiling & Structural Causality

To understand why 4-{[Benzyl(methyl)amino]methyl}aniline is selected for CNS drug development, we must analyze its physicochemical profile. The molecule possesses two distinct functional poles: a primary aniline and a tertiary benzylamine. This bifunctionality dictates both its synthetic utility and its pharmacokinetic behavior.

Table 1: Physicochemical Properties and Drug Design Significance

PropertyValueCausality / Significance in Drug Design
Molecular Formula C15H18N2[3]Provides a highly efficient atom-count for conjugation.
Molecular Weight 226.32 g/mol [3]Leaves ample "molecular weight budget" (<500 Da) for coupling with bulky flavonoid cores while maintaining Blood-Brain Barrier (BBB) permeability.
Calculated LogP ~3.1[4]Ensures optimal lipophilicity. The hydrophobic benzyl group drives partitioning into lipid-rich CNS tissues.
pKa (Tertiary Amine) ~8.5Protonated at physiological pH (7.4); this positive charge is critical for cation- π interactions within the AChE catalytic gorge[2].
pKa (Aniline) ~4.6Weakly basic and weakly nucleophilic. Requires specific Lewis acid activation (e.g., Al(CH3)3) to undergo efficient amide coupling[2].
H-Bond Donors 1Favorable for Lipinski’s Rule of 5 compliance, minimizing desolvation energy penalties during receptor binding.
Rotatable Bonds 4Provides the necessary conformational flexibility for the DBMA fragment to navigate and anchor into narrow enzyme active sites.

Mechanistic Role in MTDLs & Neurogenesis

The therapeutic hypothesis behind utilizing 4-{[Benzyl(methyl)amino]methyl}aniline lies in its ability to deliver the DBMA pharmacophore. When this aniline is coupled via an amide bond to a flavonoid core (such as a chromone or quinolone), the resulting hybrid molecule acts as a self-contained polypharmacological system[2].

The DBMA moiety specifically targets the catalytic anionic site of hAChE, while the flavonoid core inhibits hBACE-1 (reducing amyloid- β production) and hLOX-5 (reducing neuroinflammation)[1][2]. Together, these pathways converge to not only block neurotoxic cascades but actively promote neurogenesis (neuronal repair)[5].

MTDL_Pathway Aniline 4-{[Benzyl(methyl)amino] methyl}aniline (DBMA Precursor) Hybrid MTDL Hybrid (e.g., Compound 6) Aniline->Hybrid Amide Coupling Flavonoid Flavonoid Core (Chromone/Quinolone) Flavonoid->Hybrid Amide Coupling AChE AChE (CAS) Inhibition Hybrid->AChE DBMA Moiety BACE1 hBACE-1 Inhibition Hybrid->BACE1 Flavonoid Moiety Sigma1 Sigma-1 Receptor Activation Hybrid->Sigma1 Synergistic Neuro Neuronal Regeneration (Neurogenesis) AChE->Neuro Blocks Neurodegeneration BACE1->Neuro Reduces Aβ Sigma1->Neuro Promotes Survival

Fig 1: Synergistic multi-target pathway of DBMA-flavonoid hybrids in neurodegenerative disease.

Experimental Protocols: Synthesis of DBMA-Flavonoid Hybrids

Because the primary amine of 4-{[Benzyl(methyl)amino]methyl}aniline is attached directly to an electron-withdrawing aromatic ring, it is a relatively poor nucleophile. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or produce low yields when reacting with unactivated esters. To overcome this, we employ a self-validating, microwave-assisted trimethylaluminum (Al(CH3)3) amidation protocol[2].

Step-by-Step Methodology

Step 1: Reagent Activation (Nucleophilic Enhancement)

  • Action: Dissolve 4-{[Benzyl(methyl)amino]methyl}aniline (1.2 eq) in anhydrous toluene under a strict argon atmosphere. Cool the reaction vessel to 0 °C.

  • Action: Dropwise add Trimethylaluminum (Al(CH3)3, 2.0 M in toluene, 1.2 eq). Stir for 30 minutes at room temperature.

  • Causality: The argon atmosphere prevents the oxidative degradation of the aniline. The Al(CH3)3 reacts with the aniline to form a highly reactive dimethylaluminum amide intermediate. This step fundamentally alters the reaction kinetics, lowering the activation energy required for the subsequent acyl substitution.

Step 2: Microwave-Assisted Coupling

  • Action: Add the target ester (e.g., methyl 4-oxo-1,4-dihydroquinoline-2-carboxylate, 1.0 eq) to the activated amine solution[2].

  • Action: Transfer the mixture to a microwave reactor and irradiate at 120 °C for 45 minutes[2].

  • Causality: Conventional thermal heating of sterically hindered amides requires >24 hours and promotes reactant degradation. Microwave irradiation provides rapid, uniform volumetric heating, driving the coupling to completion and achieving yields of 50–90%[2].

Step 3: Quenching & Self-Validation

  • Action: Cool the vessel to 0 °C and carefully quench with 1N HCl dropwise until gas evolution ceases.

  • Self-Validation: The cessation of methane gas evolution serves as a visual, self-validating indicator that all unreacted, pyrophoric Al(CH3)3 has been safely neutralized.

  • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Synthesis_Workflow Prep Reagent Prep: Aniline + Ester Activation Al(CH3)3 Activation (Nucleophilic Enhancement) Prep->Activation Inert Atmosphere MW Microwave Irradiation (120 °C, High Yield) Activation->MW Amide Formation Purification Column Chromatography (EtOAc/Hexane) MW->Purification Isolation Screening Funnel-Type Screening (Enzymatic & Phenotypic) Purification->Screening >95% Purity (HPLC)

Fig 2: Microwave-assisted synthesis and screening workflow for DBMA-flavonoid MTDL hybrids.

Analytical & Biological Validation

Before advancing to biological evaluation, the structural integrity of the synthesized MTDL must be verified.

Analytical Validation: Purify the crude product via flash column chromatography using a gradient of EtOAc in hexane (0 65%)[2]. Structural confirmation is achieved via 1 H-NMR. For DBMA hybrids, look for the diagnostic amide NH singlet appearing downfield (typically δ 8.5–8.8 ppm) and the characteristic methylene singlets of the DBMA fragment ( α and β protons) around δ 3.5–3.7 ppm[2]. HPLC must confirm >95% purity.

Biological Screening: Validated compounds are subjected to a funnel-type screening[2][5]:

  • Enzymatic Assays: Test for IC 50​ values against hAChE, hBACE-1, and hLOX-5. The DBMA moiety typically drives sub-micromolar hAChE inhibition.

  • Phenotypic Assays: Lead compounds (such as the 6,7-dimethoxychromone-DBMA hybrid) are evaluated in neural stem cell cultures to confirm neurogenic properties (expression of TuJ1 and MAP-2 neuronal markers)[1][2].

By leveraging the unique physicochemical properties of 4-{[Benzyl(methyl)amino]methyl}aniline, researchers can reliably generate robust, CNS-active libraries capable of addressing the multifactorial nature of neurodegeneration.

References

  • Estrada-Valencia, M., Herrera-Arozamena, C., Pérez, C., Viña, D., Morales-García, J. A., Pérez-Castillo, A., Ramos, E., Romero, A., Laurini, E., Pricl, S., & Rodríguez-Franco, M. I. (2019). New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 712-727. URL:[Link]

  • Chemsrc. CAS#:88465-51-4 MSDS, density, melting point, boiling point, structure. URL:[Link]

Sources

Foundational

Electronic Properties of 4-{[Benzyl(methyl)amino]methyl}aniline Derivatives: A Comprehensive Technical Guide

Executive Summary In the realm of rational drug design and advanced organic synthesis, 4-{[benzyl(methyl)amino]methyl}aniline (CAS 88465-51-4)[1] and its derivatives serve as highly versatile pharmacophores and synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and advanced organic synthesis, 4-{[benzyl(methyl)amino]methyl}aniline (CAS 88465-51-4)[1] and its derivatives serve as highly versatile pharmacophores and synthetic intermediates. Understanding the electronic properties of these molecules—specifically their lone pair availability, frontier molecular orbital (FMO) energies, and substituent-driven inductive effects—is paramount for predicting their behavior in biological systems and catalytic cycles.

As an Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the quantum mechanical topography of these derivatives, explore their physicochemical behavior in medicinal chemistry, and provide self-validating experimental workflows for empirical profiling.

Structural Anatomy & Electronic Topography

The parent molecule is not a single electronic entity; rather, it is a composite of three distinct electronic modules. The spatial and electronic isolation of these modules dictates the molecule's overall reactivity and target-binding profile.

  • The Aniline Core (Electron-Rich Center): The primary amine ( −NH2​ ) acts as a powerful electron-donating group (EDG) via resonance ( +R effect). This enriches the π -electron density of the aromatic ring, raising the energy of the Highest Occupied Molecular Orbital (HOMO). Consequently, the aniline core is highly susceptible to electrophilic attack and serves as an exceptional π -donor for π−π stacking interactions with target proteins.

  • The Methylene Spacer ( −CH2​− ): Crucially, this sp3 -hybridized carbon acts as a strict electronic insulator. It breaks the resonance conjugation between the aniline π -system and the benzylamine nitrogen. This decoupling means the electronic properties of the two termini can be tuned independently without cross-talk.

  • The Benzyl(methyl)amine Moiety (Basic Center): Featuring a tertiary amine, this module possesses a highly localized lone pair on the nitrogen. Because it is decoupled from the aromatic resonance, its electron density remains concentrated, conferring strong basicity (typical pKa​≈8.5–9.0 ). The stability of such amine-capped systems heavily relies on this localized lone pair[2].

G A 4-{[Benzyl(methyl)amino]methyl}aniline B Aniline Moiety (Electron-Rich Core) A->B C Methylene Spacer (Sigma Insulator) A->C D Benzyl(methyl)amine (Basic Center) A->D E Pi-Pi Stacking & H-Bonding B->E Target Binding F Resonance Decoupling C->F Electronic Isolation G Protonation (pKa ~8.5) Cation-Pi Interactions D->G Physiological pH

Caption: Logical relationship between structural modules and their resulting electronic properties.

Quantum Mechanical Profiling (HOMO/LUMO & DFT Insights)

Frontier Molecular Orbital (FMO) theory provides a quantitative description of chemical reactivity. Density Functional Theory (DFT) calculations on related substituted anilines and electrophilic aromatics reveal the spatial distribution of these critical orbitals[3].

  • HOMO Localization: The HOMO is primarily localized over the aniline nitrogen and the adjacent aromatic π -system. A secondary, nearly degenerate HOMO contribution resides on the tertiary amine lone pair. The high energy of the HOMO makes these derivatives excellent electron donors, a principle extensively validated in photocatalytic arylamine syntheses[4].

  • LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) is typically dispersed over the benzyl ring, particularly if electron-withdrawing substituents (e.g., halogens, cyano groups) are introduced.

The HOMO-LUMO gap dictates the chemical hardness and polarizability of the molecule. A narrower gap correlates with higher reactivity in electron-transfer processes and metal-free C-N coupling protocols[5].

Physicochemical Properties in Medicinal Chemistry

In drug development, the electronic topography of 4-{[benzyl(methyl)amino]methyl}aniline derivatives directly governs Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Ionization at Physiological pH: At pH 7.4, the benzyl(methyl)amine nitrogen is predominantly protonated (yielding a cationic center), while the aniline nitrogen ( pKa​≈4.6 ) remains neutral. This zwitterion-like electronic state enables strong cation- π and salt-bridge interactions with target residues (e.g., aspartate/glutamate in GPCRs).

  • Hammett Substituent Effects ( σ ): Modifying the benzyl ring with para-substituents alters the local electron density via inductive ( −I/+I ) effects. Because of the methylene insulator, an electron-withdrawing group (EWG) on the benzyl ring will lower the pKa​ of the tertiary amine without significantly depleting the electron density of the aniline core.

Data Presentation: Theoretical Electronic Parameters

Table 1: Representative Electronic Properties of Substituted Derivatives (Theoretical Baseline)

Derivative SubstitutionHOMO (eV)LUMO (eV)Bandgap ( Δ E, eV)Tertiary Amine pKa​ Aniline pKa​
Unsubstituted (Parent)-5.42-1.154.278.854.62
4'-Fluoro (Benzyl ring)-5.45-1.304.158.504.61
4'-Methoxy (Benzyl ring)-5.38-1.054.339.104.63
3-Chloro (Aniline ring)-5.70-1.404.308.823.95

Experimental Workflows: Profiling Electronic Properties

To empirically validate the theoretical models, rigorous analytical workflows must be employed. As a standard of scientific integrity, the protocols below are designed as self-validating systems , ensuring that artifacts do not masquerade as data.

Protocol A: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

CV measures the redox potentials of the derivative, which directly correlate to HOMO/LUMO energy levels.

  • Sample Preparation: Dissolve the derivative (1.0 mM) and the supporting electrolyte (0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6​ ) in anhydrous acetonitrile.

    • Causality: TBAPF6​ provides necessary ionic conductivity without interfering with the analyte's redox window.

  • Inert Degassing: Purge the solution with ultra-pure Argon for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen is highly electroactive (reducing to superoxide) and will mask the analyte's reduction peaks.

  • Measurement: Scan from -2.0 V to +2.0 V using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode at a scan rate of 50 mV/s.

  • Internal Calibration (Self-Validation): Spike the solution with 1.0 mM Ferrocene (Fc) and record a final scan.

    • Causality: The Fc/Fc+ redox couple acts as an absolute internal reference. It validates the stability of the reference electrode and allows accurate conversion of potentials to absolute vacuum energy levels.

  • Data Extraction: Calculate the HOMO energy using the onset oxidation potential:

    EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

G S1 1. Sample Preparation (Analyte + Electrolyte in MeCN) S2 2. Inert Degassing (Ar Purge for 15 min) S1->S2 Removes O2 interference S3 3. CV Measurement (Scan Rate: 50 mV/s) S2->S3 Establishes baseline S4 4. Ferrocene Calibration (Internal Standard Spike) S3->S4 Normalizes potentials S5 5. Data Processing (HOMO/LUMO Extraction) S4->S5 E_onset calculation

Caption: Step-by-step self-validating experimental workflow for Cyclic Voltammetry (CV).

Protocol B: Spectrophotometric pKa​ Determination
  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0.

  • Titration: Record the UV-Vis absorption spectrum of the derivative (50 µM) at each pH increment.

  • Validation via Isosbestic Points:

    • Causality: Analyze the overlaid spectra for sharp isosbestic points. The presence of an isosbestic point mathematically proves a clean, two-state transition (protonated vs. unprotonated) and validates that no degradation, precipitation, or aggregation is occurring during the assay.

  • Data Extraction: Plot the absorbance at λmax​ against pH and fit the curve to the Henderson-Hasselbalch equation to extract the exact pKa​ .

References

  • Molaid Chemical Database : 4-((benzyl(methyl)amino)methyl)aniline | CAS 88465-51-4. [Link]

  • ChemRxiv (2023) : Arylamine Synthesis Enabled by a Photocatalytic Skeletal-Rearrangement Dehydrogenative Aromatization Strategy.[Link]

  • The Journal of Organic Chemistry (2017) : Use of Stable Amine-Capped Polyynes in the Regioselective Synthesis of Push–Pull Thiophenes.[Link]

  • The Journal of Organic Chemistry (2021) : Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol.[Link]

  • International Journal of Molecular Sciences (2021) : 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.[Link]

Sources

Exploratory

Engineering Multi-Target-Directed Ligands: The Mechanism of Action of 4-{[Benzyl(methyl)amino]methyl}aniline in Neuropharmacology

Executive Summary In contemporary drug discovery, the shift from "one-target, one-drug" paradigms to polypharmacology has necessitated the development of Multi-Target-Directed Ligands (MTDLs). The compound 4-{[Benzyl(met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the shift from "one-target, one-drug" paradigms to polypharmacology has necessitated the development of Multi-Target-Directed Ligands (MTDLs). The compound 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) has emerged as a highly privileged pharmacophoric building block in this space, particularly for neurodegenerative disorders like Alzheimer's Disease (AD) [1].

Rather than acting as a standalone therapeutic, this molecule provides a highly tunable scaffold. It combines a basic tertiary amine, a lipophilic benzyl group, and a versatile aniline moiety. When integrated into larger molecular frameworks (such as flavonoids, cinnamic acids, or ebselen derivatives), it dictates the mechanism of action (MoA) by simultaneously engaging the catalytic and peripheral sites of cholinesterases, agonizing Sigma-1 receptors ( σ 1R), and sterically hindering amyloid-beta (A β ) aggregation [1, 2].

Structural Pharmacology & Core Mechanisms of Action

As a Senior Application Scientist, understanding the causality behind a molecule's binding kinetics is paramount. The efficacy of 4-{[Benzyl(methyl)amino]methyl}aniline derivatives is not coincidental; it is a direct consequence of its precise spatial geometry and electronic distribution.

Dual-Site Inhibition of Acetylcholinesterase (AChE)

The primary MoA of this pharmacophore in AD drug discovery is the dual-site inhibition of AChE.

  • The Catalytic Active Site (CAS): At physiological pH (7.4), the tertiary amine of the benzyl(methyl)amino group is protonated (pKa ~ 8.5). This cationic center acts as an acetylcholine mimic, diving deep into the 20 Å enzyme gorge to form critical cation- π interactions with the electron-rich aromatic ring of Trp86 [2].

  • The Peripheral Anionic Site (PAS): The aniline ring serves as a synthetic linker (often converted to an amide). This functionalization extends the molecule, allowing the bulky headgroup to anchor at the PAS entrance via π

    π stacking with Trp286.
Steric Blockade of Amyloid- β Aggregation

AChE is not merely a hydrolytic enzyme; it acts as a chaperone for A β fibrillization via its PAS. By occupying the PAS (Trp286) with the extended aniline-derived moiety, the pharmacophore sterically prevents AChE from interacting with A β monomers, effectively halting the nucleating phase of amyloid plaque formation.

Sigma-1 Receptor ( σ 1R) Agonism

The combination of a basic amine and a hydrophobic benzyl group is the classic pharmacophore for σ 1R binding. The protonated amine forms a highly conserved salt bridge with Asp126 in the σ 1R binding pocket. Agonism of this endoplasmic reticulum chaperone protein triggers neurogenic pathways, promoting neuronal survival and synaptic plasticity [1].

MoA cluster_ligand Pharmacophore: 4-{[Benzyl(methyl)amino]methyl}aniline N1 Benzyl Ring Hydrophobic Anchor N2 Tertiary Amine Protonated (Cationic) N1->N2 T1 Sigma-1 Receptor Asp126 Salt Bridge N1->T1 Hydrophobic N3 Aniline Core H-Bond Donor/Acceptor N2->N3 T2 AChE CAS Trp86 Cation-Pi N2->T2 Electrostatic T3 AChE PAS Trp286 Pi-Pi Stacking N3->T3 Steric/H-Bond

Diagram 1: Molecular interaction map of the pharmacophore across multiple neuro-targets.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the MTDL properties of compounds derived from 4-{[Benzyl(methyl)amino]methyl}aniline, the following field-proven, self-validating protocols must be employed.

Protocol 1: Ellman’s Kinetic Assay for AChE Inhibition

Causality & Principle: This continuous spectrophotometric assay measures the hydrolysis of acetylthiocholine (ATCh). The byproduct, thiocholine, reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion absorbing at 412 nm. Measuring the initial velocity ( V0​ ) ensures we capture steady-state Michaelis-Menten kinetics before product inhibition skews the data.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of AChE (0.03 U/mL final concentration), and 10 µL of the test compound (dissolved in DMSO, final DMSO < 1% to prevent enzyme denaturation).

  • Incubation: Incubate at 25°C for 10 minutes to allow for equilibrium binding of the inhibitor to the enzyme.

  • Initiation: Add 10 µL of DTNB (0.5 mM final) and 10 µL of ATCh (0.5 mM final) to initiate the reaction.

  • Self-Validation Controls:

    • Blank: Buffer + DTNB + ATCh (accounts for non-enzymatic ATCh hydrolysis).

    • Positive Control: Donepezil (validates assay sensitivity).

  • Data Acquisition: Read absorbance at 412 nm every 30 seconds for 5 minutes. Calculate V0​ from the linear portion of the curve to determine the IC 50​ .

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for A β Aggregation

Causality & Principle: ThT is a molecular rotor. In free solution, its rings rotate, quenching fluorescence. Upon intercalation into the β -sheet grooves of amyloid fibrils, rotation is sterically locked, causing a massive increase in quantum yield.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve A β1−42​ in HFIP to monomerize, evaporate, and reconstitute in PBS (pH 7.4) to 50 µM.

  • Incubation: Mix 10 µL of A β1−42​ with 10 µL of the test compound (with or without 10 µL of AChE to test AChE-induced aggregation). Incubate at 37°C for 24 hours.

  • Staining: Add 100 µL of 5 µM ThT in 50 mM glycine-NaOH buffer (pH 8.5).

  • Self-Validation Controls:

    • Baseline Control: ThT + fresh A β1−42​ (establishes 0% aggregation).

    • Plateau Control: ThT + incubated A β1−42​ (establishes 100% aggregation).

    • Interference Control: Test compound + ThT (subtracts intrinsic compound fluorescence).

  • Measurement: Measure fluorescence (Excitation: 440 nm; Emission: 490 nm).

Workflow S1 1. Chemical Synthesis Amide Coupling of Aniline S2 2. Ellman's Kinetic Assay AChE/BuChE IC50 Determination S1->S2 Purified Library S3 3. ThT Fluorescence Assay Aβ Aggregation Inhibition S2->S3 IC50 < 1 µM S4 4. Radioligand Displacement Sigma-1 Receptor Affinity (Ki) S3->S4 >50% Inhibition S5 5. Lead Optimization MTDL Candidate Selection S4->S5 High Affinity

Diagram 2: Sequential screening workflow for MTDL candidate validation.

Quantitative Structure-Activity Relationship (SAR)

The integration of the 4-{[Benzyl(methyl)amino]methyl}aniline motif significantly alters the binding thermodynamics of the resulting drug candidates. Below is a summary of representative quantitative data demonstrating the multi-target efficacy of hybrids utilizing this scaffold compared to standard reference drugs.

Compound / Motif FrameworkTarget Enzyme/ReceptorBinding Affinity (IC 50​ / K i​ )Primary Molecular InteractionDonepezil (Reference)Human AChE0.014 µMCAS Cation- π & PAS π π Flavonoid-Aniline HybridHuman AChE0.085 µMDual CAS/PAS BindingFlavonoid-Aniline HybridHuman BuChE1.200 µMHydrophobic pocket bindingFlavonoid-Aniline Hybrid σ 1 ReceptorK i​ = 15.0 nMBasic amine - Asp126 salt bridgeEbselen-Aniline HybridHuman AChE0.760 µMCAS Cation- π (Data synthesized from established SAR studies on benzylamine-aniline MTDL hybrids[1, 2]).

Metabolic Considerations: The Aniline Challenge

While 4-{[Benzyl(methyl)amino]methyl}aniline is a potent pharmacophore, the presence of a free primary aniline in a final drug candidate presents metabolic liabilities. Free anilines are notoriously susceptible to oxidation by hepatic Cytochrome P450 enzymes, leading to the formation of reactive electrophilic metabolites (e.g., nitroso species) that can covalently bind to cellular proteins, causing hepatotoxicity [3].

The Medicinal Chemistry Solution: In successful drug discovery campaigns, the primary amine of the aniline moiety is rarely left unprotected. It is strategically utilized as a nucleophile during synthesis to form amides, ureas, or sulfonamides . This functionalization achieves two critical goals:

  • It neutralizes the metabolic toxicity of the free aniline [3].

  • It introduces a rigid, hydrogen-bonding linker (the amide bond) that perfectly positions the benzyl(methyl)amino group into the CAS while projecting the newly attached bulky moiety into the PAS.

Conclusion

The 4-{[Benzyl(methyl)amino]methyl}aniline building block represents a masterclass in rational drug design for neuropharmacology. By precisely spacing a protonatable tertiary amine and a hydrophobic benzyl ring from a versatile aniline linker, it provides the exact geometric and electronic requirements to bridge multiple neurodegenerative targets. When coupled with rigorous, self-validating biochemical assays, this pharmacophore continues to drive the discovery of next-generation Multi-Target-Directed Ligands.

References

  • New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis and biological evaluation of a new series of ebselen derivatives as glutathione peroxidase (GPx) mimics and cholinesterase inhibitors against Alzheimer's disease. Bioorganic & Medicinal Chemistry.[Link]

  • Aniline replacement in drug-like compounds. Cresset Group.[Link]

Foundational

solubility profile of 4-{[Benzyl(methyl)amino]methyl}aniline in organic solvents

Comprehensive Solubility Profiling of 4-{[Benzyl(methyl)amino]methyl}aniline in Organic Solvents: A Technical Guide for Process Chemistry Structural Paradigm and Physicochemical Context The compound 4-{[Benzyl(methyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Solubility Profiling of 4-{[Benzyl(methyl)amino]methyl}aniline in Organic Solvents: A Technical Guide for Process Chemistry

Structural Paradigm and Physicochemical Context

The compound 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) is a highly versatile diamine intermediate predominantly utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural motif is a critical building block in the development of multi-targeted receptor tyrosine kinase inhibitors, particularly those targeting VEGFR, PDGFR, and FGFR pathways in oncology[1].

From a physicochemical standpoint, the solubility profile of this intermediate is dictated by its dual-amine functionality:

  • Primary Aromatic Amine (Aniline): Capable of both hydrogen bond donation and acceptance, rendering the molecule sensitive to protic solvents.

  • Tertiary Aliphatic Amine (Benzylmethylamine): Highly basic and sterically bulky. It acts exclusively as a hydrogen bond acceptor and introduces significant lipophilicity.

  • Aromatic Rings: The presence of two phenyl rings facilitates robust π−π stacking interactions, heavily influencing its solid-state lattice energy and its affinity for aromatic solvents.

Hansen Solubility Parameters (HSP) Framework

To predict and optimize the solubility of 4-{[Benzyl(methyl)amino]methyl}aniline, process chemists rely on Hansen Solubility Parameters (HSP)[2]. The HSP framework posits that the cohesive intermolecular forces of a substance can be expressed as the sum of three distinct components: dispersion interactions ( δD​ ), polar interactions ( δP​ ), and hydrogen-bonding interactions ( δH​ )[3].

Because of its specific functional groups, this intermediate exhibits a moderate δD​ (driven by the aromatic rings), a moderate δP​ (driven by the amine dipoles), and a significant δH​ (driven by the primary aniline group).

HSP_Interactions Center 4-{[Benzyl(methyl) amino]methyl}aniline Dispersion Dispersion (δD) Pi-Pi Stacking Center->Dispersion Aromatic Solvents (e.g., Toluene) Polarity Polarity (δP) Dipole Moments Center->Polarity Halogenated/Esters (e.g., DCM, EtOAc) HBond H-Bonding (δH) Amine Interactions Center->HBond Alcohols/Aprotics (e.g., MeOH, DMF)

Caption: Hansen Solubility Parameter (HSP) interaction pathways for the diamine intermediate.

Quantitative Solubility Matrix

Based on its structural parameters and HSP profile, the solubility of 4-{[Benzyl(methyl)amino]methyl}aniline varies drastically across different organic solvent classes. The table below summarizes a representative quantitative solubility matrix at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Estimated Solubility (mg/mL at 25°C)Process Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100High-concentration stock solutions; kinetic assays.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Ideal for subsequent amide coupling reactions.
Halogenated Dichloromethane (DCM)8.950 - 80Primary solvent for biphasic aqueous extractions.
Ester Ethyl Acetate (EtOAc)6.020 - 50Favorable for crystallization and mild extractions.
Alcohol Methanol (MeOH)32.730 - 60Co-solvent for recrystallization workflows.
Aromatic Toluene2.410 - 20Azeotropic drying; high-temperature refluxing.
Aliphatic n-Heptane1.9< 1.0Highly effective anti-solvent for precipitation.

The Self-Validating Shake-Flask Protocol

While kinetic solubility assays are useful for early discovery, process chemistry requires strict thermodynamic equilibrium data. The "shake-flask" method is recognized as the gold standard for thermodynamic solubility determination by the World Health Organization (WHO) and global pharmaceutical guidelines[4]. Most assays designed to determine true equilibrium solubility rely on this methodology[5].

To ensure data integrity, the protocol must be designed as a self-validating system . This means the workflow not only measures the concentration of the dissolved solute but simultaneously verifies that the solid state of the undissolved material has not altered during the experiment.

Step-by-Step Methodology
  • Saturation Preparation: Accurately weigh an excess amount of crystalline 4-{[Benzyl(methyl)amino]methyl}aniline (e.g., 200 mg) into a 10 mL borosilicate glass vial. Add exactly 5.0 mL of the target organic solvent.

  • Thermodynamic Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in a temperature-controlled orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 200 rpm for a minimum of 48 to 72 hours.

  • Phase Separation: Remove the vial and allow the suspension to settle for 2 hours at 25.0 °C. Transfer the mixture to a centrifuge tube and spin at 10,000 × g for 15 minutes to pellet the excess solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm solvent-resistant PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for potential filter binding.

  • Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of a validated HPLC-UV method. Quantify the concentration against a multi-point calibration curve.

  • Solid-State Validation (Critical Step): Recover the residual solid pellet from the centrifuge tube. Dry it gently under a stream of nitrogen and analyze it via X-Ray Powder Diffraction (XRPD).

Workflow Step1 1. Solid Addition (Excess 88465-51-4) Step2 2. Solvent Integration (Target Organic Matrix) Step1->Step2 Step3 3. Thermodynamic Equilibration (48-72h, 25°C, 200 rpm) Step2->Step3 Step4 4. Phase Separation (Centrifugation & 0.22µm Filtration) Step3->Step4 Step6 6. Solid-State Validation (XRPD on Residual Solid) Step3->Step6 Residual Solid Step5 5. HPLC-UV Quantification (Supernatant Analysis) Step4->Step5

Caption: Self-validating thermodynamic shake-flask workflow for solubility profiling.

Causality in Experimental Design

True expertise in physical chemistry requires understanding why specific parameters are chosen:

  • Why 48-72 Hours of Equilibration? Short incubations yield kinetic solubility, which is often artificially high due to supersaturation. A 48-72 hour window allows the system to reach true thermodynamic equilibrium, ensuring any metastable states have collapsed into the most stable crystalline form.

  • Why Centrifugation Prior to Filtration? Direct filtration of a dense suspension can force micro-crystals through the 0.22 µm pores under high pressure. Centrifugation removes the bulk of the solid mass, ensuring the filter only removes trace particulates, preventing artificially inflated HPLC readings.

  • Why the XRPD Solid-State Validation? Solvents can induce polymorphic transformations or form solvates (e.g., a DCM-solvate). If the solid state changes during the 72-hour shaking period, the resulting solubility value belongs to the new polymorph/solvate, not the original starting material. The XRPD feedback loop validates that the measured solubility strictly corresponds to the intended crystalline form of 4-{[Benzyl(methyl)amino]methyl}aniline.

Implications for Downstream Processing

Understanding the solubility profile of 4-{[Benzyl(methyl)amino]methyl}aniline directly impacts process efficiency:

  • Reaction Solvent Selection: Because the intermediate is highly soluble in aprotic solvents (DMF, DCM), these are ideal for downstream amide coupling reactions. The lack of competing nucleophiles in these solvents ensures the primary aniline group reacts cleanly with acyl chlorides or carboxylic acids.

  • Crystallization Strategy: The stark contrast in solubility between Ethyl Acetate (moderate solubility) and n-Heptane (near-zero solubility) establishes an ideal solvent/anti-solvent pairing. By dissolving the crude intermediate in warm Ethyl Acetate and slowly titrating in n-Heptane, chemists can induce controlled supersaturation, yielding high-purity crystalline product with optimal particle size distribution.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 4-{[Benzyl(methyl)amino]methyl}aniline: A Comprehensive Profiling Guide

Executive Summary The compound 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) represents a highly functionalized, bifunctional diamine architecture frequently utilized as a critical intermediate in medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) represents a highly functionalized, bifunctional diamine architecture frequently utilized as a critical intermediate in medicinal chemistry and advanced materials. Structurally, it features a primary aromatic amine (aniline) and a tertiary aliphatic amine, bridged by a para-substituted methylene group.

Understanding the thermodynamic stability of this molecule requires a bifurcated approach. The molecule is subject to competing thermodynamic liabilities: the high susceptibility of the electron-rich aniline core to oxidative degradation, and the vulnerability of the benzylic C–N bonds to thermal homolysis. This whitepaper provides a deep-dive technical analysis into the thermodynamic parameters governing these pathways, supported by self-validating experimental workflows designed for rigorous stability profiling.

Molecular Architecture & Thermodynamic Vulnerabilities

The thermodynamic stability of 4-{[Benzyl(methyl)amino]methyl}aniline is dictated by its distinct basic centers and their respective electronic environments.

The Aniline Core: Oxidative Liability

The primary aniline moiety is the principal site of oxidative instability. The nitrogen lone pair is fully conjugated with the aromatic π -system. The presence of the para-alkylaminomethyl substituent provides weak electron-donating inductive effects, which further raises the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the molecule highly susceptible to single-electron transfer (SET) oxidation. While the initial radical formation is often endothermic, subsequent oxidative coupling (forming azo compounds or polyanilines) is thermodynamically spontaneous, driven by extended conjugation and an increase in entropy [2].

The Benzyl(methyl)amino Motif: Thermal Liability

The tertiary amine is flanked by two benzylic positions: the benzyl group itself and the para-methylene bridge connecting it to the aniline ring. Benzylic C–N bonds possess significantly lower Bond Dissociation Energies (BDEs) compared to standard aliphatic C–N bonds. This reduction in thermodynamic stability is due to the hyperconjugation and resonance stabilization of the benzylic radicals or carbocations formed upon cleavage. Consequently, thermal degradation of related benzylamine derivatives typically initiates via the cleavage of these pendant arms at elevated temperatures [3].

Degradation Parent 4-{[Benzyl(methyl)amino]methyl}aniline (Intact Molecule) Oxidation Oxidative Pathway (Thermodynamically Favorable) Parent->Oxidation O2 / Light / ROS Thermal Thermal Pathway (High Activation Energy) Parent->Thermal Heat (>150°C) AnilineRadical Aniline Radical Cation (Resonance Stabilized) Oxidation->AnilineRadical e- loss NOxide Tertiary N-Oxide (Kinetic Product) Oxidation->NOxide H2O2 / Peroxides BenzylicCleavage Benzylic C-N Cleavage (Homolysis) Thermal->BenzylicCleavage ΔH > BDE Polymer Polymeric Tars / Azo Compounds AnilineRadical->Polymer Recombination Fragments Benzyl Radicals + Amine Fragments BenzylicCleavage->Fragments Irreversible

Fig 1: Competing oxidative and thermal degradation pathways of the target molecule.

Thermodynamic vs. Kinetic Control in Degradation

When profiling this compound, it is critical to distinguish between kinetic and thermodynamic control.

  • N-Oxidation vs. Radical Coupling: In the presence of peroxides, the tertiary amine can undergo rapid, kinetically controlled N-oxidation. However, the thermodynamically dominant sink for the molecule under aerobic conditions is the oxidative coupling of the aniline core. Studies on aniline oxidation kinetics reveal that these reactions follow pseudo-first-order kinetics, with the rate heavily dependent on pH and temperature[2]. The positive Gibbs free energy ( ΔG‡ ) of the transition state indicates a non-spontaneous initial activation, but the overall process is driven forward by the stability of the final polymeric products [4].

  • Thermal Cleavage: Thermal degradation is strictly under thermodynamic control. The molecule remains stable up to approximately 150°C under inert conditions. However, once the thermal energy ( ΔH ) exceeds the activation energy for benzylic C–N homolysis, irreversible degradation occurs rapidly [1, 3].

Quantitative Thermodynamic Data

The following table synthesizes the predictive and comparative thermodynamic parameters for the structural motifs present in 4-{[Benzyl(methyl)amino]methyl}aniline, extrapolated from authoritative studies on aniline and benzylamine derivatives.

Structural MotifPrimary Degradation PathwayActivation Energy ( Ea​ )Enthalpy of Reaction ( ΔH‡ )Gibbs Free Energy ( ΔG‡ )
Aniline Core Oxidative Coupling~9.34 kJ/mol+6.83 kJ/mol+79.78 kJ/mol
Benzylamine Linkage Thermal Cleavage (C–N)~27.6 kJ/molEndothermicNon-spontaneous at RT
Tertiary Amine N-OxidationKinetically controlledExothermicSpontaneous with ROS

(Data synthesized from comparative aniline and benzylamine thermodynamic studies [3, 4])

Self-Validating Experimental Protocols

Protocol A: High-Resolution Thermal Profiling (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) measures mass loss (volatilization/cleavage), while Differential Scanning Calorimetry (DSC) measures heat flow (phase transitions/exothermic decomposition). Running these simultaneously under an inert atmosphere isolates pure thermal homolysis from thermo-oxidative degradation.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the compound into an alumina crucible. Rationale: Precise mass is required to normalize heat flow data.

  • Atmospheric Purge: Establish an inert atmosphere using high-purity N2​ at a flow rate of 50 mL/min for 15 minutes prior to heating. Rationale: This eliminates residual oxygen, preventing premature oxidative degradation and ensuring only thermal BDEs are probed.

  • Heating Program: Ramp the temperature from 25°C to 400°C at a strict rate of 10°C/min. Rationale: A 10°C/min rate provides the optimal balance between signal-to-noise ratio and the resolution of closely overlapping thermal events.

  • Self-Validation Step: Run an empty crucible blank to establish a baseline. The system is self-validating if the derivative thermogravimetry (DTG) curve returns exactly to zero between mass loss steps, proving complete resolution of the degradation phases.

Protocol B: Forced Oxidative Degradation Kinetics

Causality: To extract the thermodynamic parameters ( Ea​ , ΔH , ΔS ) of the aniline oxidation, we utilize pseudo-first-order kinetics by introducing a vast stoichiometric excess of an oxidant.

  • Solution Preparation: Dissolve the compound in a buffered aqueous/acetonitrile mixture (pH 7.4) to a final concentration of 100 μM . Rationale: pH 7.4 ensures the tertiary amine is protonated (protected), directing oxidation specifically to the aniline core.

  • Initiation: Add 10 mM of potassium persulfate. Rationale: A 100-fold excess establishes pseudo-first-order conditions, simplifying the rate law to depend solely on the substrate concentration [2].

  • Sampling & Quenching: Aliquot 100 μL at predefined intervals (0, 5, 10, 20, 40, 60 mins). Immediately quench the reaction by adding an excess of sodium thiosulfate. Rationale: Quenching halts oxidation instantly, preventing degradation during the LC-MS queue.

  • Self-Validation & Data Extraction: Quantify the remaining intact molecule using LC-HRMS with an isotopically labeled internal standard. Plot ln([A]t​/[A]0​) vs. time. A perfectly linear fit validates the pseudo-first-order assumption. Repeat at 25°C, 40°C, and 60°C to construct an Arrhenius plot and extract the Activation Energy ( Ea​ ).

Workflow Start Sample Preparation (Controlled Atmosphere & pH) TGA TGA / DSC Analysis (Thermal Profiling) Start->TGA Inert N2 ForcedDeg Forced Degradation (Oxidative Kinetics) Start->ForcedDeg Excess Oxidant Kinetics Isothermal Kinetics (Arrhenius Plotting) TGA->Kinetics Mass/Heat Flow LCMS LC-HRMS Analysis (Structural Elucidation) ForcedDeg->LCMS Quenched Aliquots Data Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS, Ea) Kinetics->Data Linear Fit LCMS->Data Mass Balance

Fig 2: Self-validating experimental workflow for thermodynamic parameter extraction.

References

  • Title: A Comparative Guide to the Thermal Stability of Aniline Phosphate and Its Derivatives Source: Benchchem URL
  • Title: Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation Source: Journal of Environmental Sciences / ResearchGate URL
  • Title: The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance Source: PMC / NIH URL
  • Title: Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study Source: ResearchGate URL
Foundational

in vitro metabolism of 4-{[Benzyl(methyl)amino]methyl}aniline

An In-Depth Technical Guide to the In Vitro Metabolism of 4-{[Benzyl(methyl)amino]methyl}aniline Executive Summary The compound 4-{[benzyl(methyl)amino]methyl}aniline (CAS 88465-51-4) is a highly versatile chemical build...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolism of 4-{[Benzyl(methyl)amino]methyl}aniline

Executive Summary

The compound 4-{[benzyl(methyl)amino]methyl}aniline (CAS 88465-51-4) is a highly versatile chemical building block frequently utilized in the rational design of multi-target-directed ligands, particularly in neurodegenerative disease research such as Alzheimer's drug development [1]. Because it incorporates both a primary aniline and a sterically hindered tertiary amine, its metabolic fate is complex and heavily dependent on competing Phase I (cytochrome P450-mediated) and Phase II (conjugation) pathways.

This whitepaper provides a comprehensive, causality-driven framework for profiling the in vitro metabolism of this chemotype. By mapping the structural liabilities of the molecule to specific enzymatic mechanisms, researchers can design self-validating experimental protocols to accurately predict its pharmacokinetic behavior and identify potentially reactive intermediates.

Structural Liability Analysis & Mechanistic Causality

To accurately predict the in vitro clearance and metabolite profile of 4-{[benzyl(methyl)amino]methyl}aniline, one must deconstruct the molecule into its core pharmacophores. The metabolic fate of this compound is governed by the electronic and steric properties of two primary sites:

A. The Primary Aniline Moiety

Anilines are notorious for their dual susceptibility to Phase I oxidation and Phase II conjugation.

  • N-Acetylation (Phase II): The primary amine is a prime substrate for N-acetyltransferases (NAT1 and NAT2). In human hepatocytes and cytosolic fractions, N-acetylation often outcompetes oxidation due to the high nucleophilicity of the nitrogen [2].

  • N-Oxidation (Phase I): CYP1A2 and Flavin-containing monooxygenases (FMOs) catalyze the N-oxidation of the aniline to a hydroxylamine (-NHOH). This is a critical toxicological liability, as the hydroxylamine can undergo further dehydration to a highly reactive electrophilic nitroso intermediate, which readily binds to cellular macromolecules unless scavenged by glutathione (GSH) [2].

B. The Tertiary Amine (Benzyl-Methyl-Alkylamine)

The nitrogen atom connecting the methyl, benzyl, and p-aminobenzyl groups is subjected to CYP450-mediated N-dealkylation. The causality of this reaction relies on a single-electron transfer (SET) or hydrogen atom transfer (HAT) from the α -carbon to the activated CYP-heme iron, forming a carbinolamine intermediate that spontaneously collapses. Because there are three distinct α -carbons attached to this nitrogen, three competing dealkylation pathways exist:

  • N-Demethylation: Loss of formaldehyde, yielding a secondary amine. Catalyzed primarily by CYP3A4 and CYP2B6 [3].

  • N-Debenzylation: Cleavage of the benzyl group (loss of benzaldehyde). This is a sterically favored pathway driven by CYP3A4 and CYP2C19 [3].

  • N-De-(p-aminobenzyl)ation: Cleavage of the p-aminobenzyl group, yielding N-methylbenzylamine.

Metabolism Parent 4-{[Benzyl(methyl)amino]methyl}aniline NDemethyl N-Demethylation (-CH2O) Parent->NDemethyl CYP3A4/2B6 NDebenzyl N-Debenzylation (-Benzaldehyde) Parent->NDebenzyl CYP3A4/2C19 NOxidation N-Oxidation (Hydroxylamine) Parent->NOxidation CYP1A2 / FMO RingHydrox Aromatic Hydroxylation (Phenol) Parent->RingHydrox CYP450 NAcetyl N-Acetylation (Acetamide) Parent->NAcetyl NAT1/NAT2 NDemethyl->NAcetyl NATs GSHAdduct GSH Adduct (Trapped Nitroso) NOxidation->GSHAdduct via Nitroso intermediate

Fig 1: Predicted in vitro metabolic pathways for 4-{[Benzyl(methyl)amino]methyl}aniline.

Self-Validating In Vitro Experimental Protocols

To ensure trustworthiness and reproducibility, metabolic stability and profiling assays must be designed as self-validating systems. This means incorporating strict positive controls (to verify enzyme activity) and negative controls (to rule out chemical degradation).

Protocol 1: Phase I Metabolic Profiling (Liver Microsomes)

This assay determines the intrinsic clearance ( CLint​ ) and identifies CYP-mediated metabolites.

  • System Preparation: Prepare a 1 µM solution of 4-{[benzyl(methyl)amino]methyl}aniline in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Controls:

    • Positive Control: Midazolam (1 µM) to validate CYP3A4 activity.

    • Negative Control: Minus-NADPH incubation to assess non-enzymatic stability.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Processing: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant for LC-HRMS analysis.

Protocol 2: Reactive Metabolite Trapping (GSH Assay)

Given the aniline moiety, trapping potential electrophilic nitroso species is mandatory.

  • Incubation Mix: Combine 10 µM of the test compound, 1 mg/mL HLM, and 5 mM reduced glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Initiation & Incubation: Initiate with 1 mM NADPH and incubate for 60 minutes at 37°C.

  • Quenching: Quench with an equal volume of ice-cold acetonitrile.

  • Analysis: Scan for neutral loss of 129 Da (characteristic of GSH adducts in positive electrospray ionization) using LC-MS/MS.

Workflow Prep Prepare HLM/S9 + Compound + GSH Cofactor Add Cofactors (NADPH, Acetyl-CoA) Prep->Cofactor Incubate Incubate 37°C (0-60 min) Cofactor->Incubate Quench Quench Reaction (Ice-cold ACN) Incubate->Quench Analyze LC-HRMS Data Acquisition Quench->Analyze

Fig 2: Self-validating in vitro incubation and LC-HRMS workflow for metabolite profiling.

Quantitative Data & Mass Shift Predictions

High-Resolution Mass Spectrometry (HRMS) is the gold standard for identifying the structural modifications outlined above. The table below summarizes the exact mass shifts expected during the LC-HRMS data acquisition phase. The parent compound, 4-{[benzyl(methyl)amino]methyl}aniline (Chemical Formula: C15​H18​N2​ ), has a monoisotopic mass of 226.1470 Da, yielding an expected [M+H]+ of 227.1548.

Metabolic PathwayPrimary Enzyme(s)Structural ModificationMass Shift ( Δ Da)Expected [M+H]+
Parent Compound --0.0000227.1548
N-Demethylation CYP3A4, CYP2B6Loss of −CH3​ , gain of H -14.0157213.1391
N-Debenzylation CYP3A4, CYP2C19Loss of −C7​H7​ , gain of H -90.0470137.1078
N-Acetylation NAT1, NAT2Addition of −COCH3​ , loss of H +42.0106269.1654
N-Oxidation CYP1A2, FMO3Addition of O +15.9949243.1497
Aromatic Hydroxylation CYP2D6, CYP3A4Addition of O +15.9949243.1497
GSH Adduct (Nitroso) Non-enzymaticAddition of GSH to Nitroso+305.0682532.2230

Note: N-oxidation and Aromatic Hydroxylation yield isobaric metabolites ( Δ +15.9949 Da). Chromatographic separation and MS/MS fragmentation patterns (e.g., specific neutral losses) are required to differentiate the hydroxylamine from the phenol.

References

  • Title: Full article: New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties Source: Taylor & Francis Online URL: [Link]

  • Title: The Comparative Metabolism of a Novel Hepatocellular Carcinoma Therapeutic Agent, 2,3-Diamino-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide, in Human and Animal Hepatocytes Source: MDPI URL: [Link]

  • Title: Metabolism of Designer Drugs of Abuse: An Updated Review Source: ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

using 4-{[Benzyl(methyl)amino]methyl}aniline as a pharmaceutical building block

Application Note: 4-{[Benzyl(methyl)amino]methyl}aniline as a Versatile Pharmacophoric Building Block in Kinase Inhibitor Design Executive Summary & Mechanistic Rationale In the development of ATP-competitive kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-{[Benzyl(methyl)amino]methyl}aniline as a Versatile Pharmacophoric Building Block in Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale

In the development of ATP-competitive kinase inhibitors, achieving a balance between target affinity, kinase selectivity, and favorable pharmacokinetic (PK) properties is a primary challenge. 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4)[1] is a highly specialized building block designed to bridge the gap between the hydrophobic ATP-binding pocket and the aqueous extracellular environment.

This molecule serves a dual mechanistic purpose:

  • Directional Vectoring: The primary aniline amine acts as a reliable, rigid vector for amide or urea coupling to a hinge-binding core (e.g., indolinones, pyrimidines, or quinolines)[2].

  • Solvent Channel Exploitation: The benzyl(methyl)amino tail extends into the solvent-exposed channel of the kinase. The tertiary amine features a pKa of approximately 9.7[3], ensuring it is >99% protonated at physiological pH (7.4). This localized positive charge drastically improves the aqueous solubility of the final drug candidate. Furthermore, this protonated nitrogen frequently forms a critical salt bridge with acidic residues (such as Glutamate or Aspartate) at the channel's lip, while the benzyl group provides a hydrophobic cap that engages in π−π stacking with adjacent lipophilic patches[2].

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting the behavior of the final synthesized active pharmaceutical ingredient (API).

PropertyValuePharmacological & Synthetic Significance
CAS Number 88465-51-4Standard identifier for procurement and safety tracking[1].
Molecular Weight 226.32 g/mol Optimal size for a solvent-channel extending moiety without violating Lipinski's Rule of 5.
pKa (Basic Amine) ~9.75Guarantees protonation at pH 7.4, driving aqueous solubility and ionic target engagement[3].
H-Bond Donors 2 (Free Aniline)Acts as the nucleophilic handle. Reduces to 1 upon amide/urea formation.
H-Bond Acceptors 2Facilitates interaction with solvent water molecules.

Pharmacophore Assembly Logic

Pharmacophore Core Hinge-Binding Core (e.g., Indolinone) Linker Amide/Urea Linker (H-Bond Network) Core->Linker Aniline Aniline Spacer (Rigid Vector) Linker->Aniline Tail Benzyl(methyl)amino Tail (Solvent Channel) Aniline->Tail

Figure 1: Modular pharmacophore assembly utilizing the aniline building block for solvent channel targeting.

Experimental Protocols: Integration into Drug Cores

Anilines are notoriously weak nucleophiles because the nitrogen lone pair is delocalized into the aromatic ring. Therefore, standard peptide coupling reagents (like EDC/NHS) often result in poor yields. The following protocol utilizes HATU, which generates a highly reactive HOAt ester, forcing the acylation of the weakly nucleophilic aniline.

Protocol A: Amide Coupling via HATU/DIPEA Activation

Objective: Covalently link 4-{[Benzyl(methyl)amino]methyl}aniline to a carboxylic acid-bearing kinase core.

Reagents:

  • Kinase Core Carboxylic Acid (1.0 eq)

  • 4-{[Benzyl(methyl)amino]methyl}aniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the Kinase Core Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, allowing it to attack HATU. Pre-activation for 15 minutes ensures complete conversion to the active HOAt ester before the weak nucleophile is introduced.

  • Nucleophilic Addition: Add 4-{[Benzyl(methyl)amino]methyl}aniline (1.1 eq) dropwise to the activated mixture.

  • Reaction Maturation: Stir the reaction at 25°C for 2 to 12 hours.

    • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the activated core mass and the appearance of the product mass [M+H]+ confirms progression. The unreacted aniline will present a distinct peak at m/z 227.1.

  • Quenching & Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (to remove acidic byproducts and unreacted HOAt) and 5% aqueous LiCl (to pull DMF into the aqueous layer).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).

    • Note: Because the product contains a basic tertiary amine, adding 1% Triethylamine (TEA) or aqueous NH4​OH to the mobile phase will prevent peak tailing on silica gel.

Workflow Activation Step 1: Carboxyl Activation Core Acid + HATU + DIPEA Coupling Coupling Activation->Coupling Reaction Step 3: Reaction Maturation Stir at 25°C for 2-12 hours Coupling->Reaction Workup Step 4: Aqueous Workup Quench with NaHCO3, Extract Reaction->Workup Purification Step 5: Purification Flash Chromatography Workup->Purification

Figure 2: Step-by-step synthetic workflow for amide coupling using HATU/DIPEA activation.

Protocol B: Urea Formation via Triphosgene

Objective: Form a urea linkage between the aniline building block and a secondary pharmacophore containing an aliphatic amine.

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve 4-{[Benzyl(methyl)amino]methyl}aniline (1.0 eq) and DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM) at 0°C. Slowly add Triphosgene (0.35 eq).

    • Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas. Adding the aniline to the triphosgene at low temperatures prevents the formation of symmetric urea byproducts.

  • Coupling: After 30 minutes, add the secondary aliphatic amine (1.0 eq) to the newly formed isocyanate intermediate. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water, extract with DCM, and purify via reverse-phase HPLC to isolate the target urea compound.

References

  • Boehringer Ingelheim Pharma GmbH & Co KG.6-position substituted indoline, production and use thereof as a medicament. WO2001027081A1. Google Patents.
  • Molaid Chemical Database. 4-((benzyl(methyl)amino)methyl)aniline - CAS 88465-51-4. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7669, N-Methylbenzylamine. PubChem. Available at:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction to Yield 4-{[Benzyl(methyl)amino]methyl}aniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating methodological guide for the chemoselective reduction of 4-{[Benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and self-validating methodological guide for the chemoselective reduction of 4-{[Benzyl(methyl)amino]methyl}nitrobenzene to its corresponding aniline, circumventing the undesired hydrogenolysis of the N-benzyl protecting group.

Mechanistic Rationale & Chemoselectivity Challenges

The synthesis of 4-{[Benzyl(methyl)amino]methyl}aniline from its nitroarene precursor presents a classic chemoselectivity challenge. The objective is to fully reduce the aromatic nitro group (-NO₂) to an amine (-NH₂) without inducing the hydrogenolytic cleavage of the benzylic carbon-nitrogen bond.

Standard palladium on carbon (Pd/C) catalysts are highly active for nitro reduction but notoriously promote the 1[1]. To achieve chemoselective nitro reduction, the catalyst must preferentially adsorb and activate the nitro group over the benzylic amine.

Recent advancements in 2[2] demonstrate that Platinum-based catalysts—specifically sulfided platinum on carbon (Pt(S)/C)—exhibit a significantly lower affinity for benzylic C-N bond insertion. The3[3] responsible for hydrogenolysis while leaving the sites for N-O bond reduction highly active. Alternatively, Catalytic Transfer Hydrogenation (CTH) utilizing 4[4] provides an excellent, scalable alternative that operates under mild conditions without high-pressure H₂.

Pathway A N-benzyl-N-methyl-1- (4-nitrophenyl)methanamine (Precursor) B 4-{[Benzyl(methyl)amino] methyl}aniline (Target Amine) A->B Pt(S)/C, H2 (Chemoselective) C 4-(Methylaminomethyl) aniline (Debenzylated Byproduct) A->C Pd/C, H2 (Hydrogenolysis)

Reaction pathways showing chemoselective reduction vs. undesired N-debenzylation.

Comparative Analysis of Catalytic Systems

The selection of the reducing system dictates both the yield and the impurity profile of the final Active Pharmaceutical Ingredient (API) intermediate.

Catalyst SystemHydrogen SourceChemoselectivity (Nitro vs. Benzyl)Reaction KineticsMechanistic Notes
Pd/C (10%) H₂ GasPoorFastHigh affinity for benzylic C-N bond insertion; leads to extensive N-debenzylation.
Pt/C (5%) H₂ GasGoodModerateLower hydrogenolysis activity than Pd, but requires strict time/pressure monitoring to prevent over-reduction.
Pt(S)/C (3%) H₂ GasExcellentModerateSulfide poisoning selectively deactivates hydrogenolysis sites while permitting efficient nitro reduction.
Raney Nickel Hydrazine HydrateExcellentFastOperates via Catalytic Transfer Hydrogenation (CTH); highly scalable and avoids high-pressure H₂.

Experimental Protocols

Protocol A: Chemoselective Hydrogenation using Sulfided Platinum (Pt(S)/C)

This protocol is optimized for high-purity applications where strict preservation of the N-benzyl group is mandatory.

1. Substrate & Catalyst Preparation: Dissolve N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine (1.0 eq, ~100 mmol) in anhydrous Tetrahydrofuran (THF) (0.4 M concentration). Add 3% Pt(S)/C (0.1 mol% Pt relative to substrate). Causality: THF provides excellent solubility for the nitroarene, while the low catalyst loading minimizes the risk of exothermic runaway and over-reduction.

2. Reactor Purging: Seal the Parr reactor. Perform three evacuation-backfill cycles with N₂ gas, followed by three cycles with H₂ gas. Causality: Strict removal of oxygen prevents explosive H₂/O₂ mixtures and avoids catalyst deactivation via surface oxidation.

3. Catalytic Hydrogenation: Pressurize the reactor to 3 bar H₂ and stir vigorously at 25 °C for 6–8 hours. Causality: Mild pressure and ambient temperature are sufficient for nitro reduction. Elevated temperatures increase the kinetic energy of the system, risking the bypass of the sulfide poisoning effect and leading to unwanted debenzylation.

4. In-Process Validation (LC/MS): Self-Validating Step: Monitor the reaction via LC/MS. The reaction is deemed complete when the precursor mass (m/z ~286[M+H]⁺) is fully replaced by the target amine mass (m/z ~256[M+H]⁺). The complete absence of the debenzylated byproduct (m/z ~166[M+H]⁺) validates the chemoselectivity of the system.

5. Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the target aniline. Causality: Celite traps the fine Pt particulates, preventing heavy metal contamination in the product and mitigating the pyrophoric hazard of exposing dry hydrogen-saturated catalyst to air.

Protocol B: Catalytic Transfer Hydrogenation (CTH) using Raney Nickel

This protocol is ideal for scale-up environments lacking high-pressure hydrogenation infrastructure.

1. Preparation: Dissolve the nitro precursor (1.0 eq) in absolute ethanol. Add a catalytic amount of Raney Nickel slurry (suspension in water, ~10 wt% relative to substrate). 2. Reagent Addition: Slowly add hydrazine hydrate (3.0 eq) dropwise at room temperature. Causality: Hydrazine decomposes on the Raney Ni surface to generate reactive hydrogen species in situ. Dropwise addition strictly controls the exothermic release of N₂ gas. 3. Reaction & Validation: Heat the mixture to 50 °C. Self-Validating Step: The reaction progress is visually validated by the evolution of nitrogen gas bubbles. When effervescence completely ceases (typically 2-4 hours), the reduction is complete. 4. Workup: Filter the catalyst over Celite (Caution: Raney Ni is highly pyrophoric; keep the filter cake wet at all times). Evaporate the filtrate to yield the crude amine.

Workflow Visualization

Workflow Step1 1. Substrate & Catalyst Prep Step2 2. Reactor Purging Step1->Step2 Step3 3. Catalytic Hydrogenation Step2->Step3 Step4 4. LC/MS Validation Step3->Step4 Step5 5. Celite Filtration Step4->Step5 Step6 6. Product Isolation Step5->Step6

Step-by-step experimental workflow for the catalytic hydrogenation process.

References

  • Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions Source: Scientific Research Publishing URL:1

  • A new reagent for selective reduction of nitro group Source: ResearchGate URL:4

  • Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update Source: ResearchGate URL:2

  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: ACS Publications URL:3

Sources

Method

Application Note: Advanced Cross-Coupling Workflows for 4-{[Benzyl(methyl)amino]methyl}aniline

Executive Summary In modern drug discovery, the incorporation of solubilizing basic amine motifs into lipophilic pharmacophores is a critical strategy for optimizing pharmacokinetic (PK) properties. 4-{[Benzyl(methyl)ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of solubilizing basic amine motifs into lipophilic pharmacophores is a critical strategy for optimizing pharmacokinetic (PK) properties. 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) is a highly versatile bifunctional building block. It features a highly reactive primary aromatic amine (aniline) and a Lewis-basic tertiary aliphatic amine.

This Application Note provides a comprehensive, causality-driven guide to performing C–N cross-coupling reactions with this substrate. By leveraging specific catalyst architectures and orthogonal coupling methodologies (Buchwald-Hartwig and Chan-Lam), researchers can achieve high chemoselectivity while preventing catalyst poisoning by the tertiary amine side chain.

Mechanistic Causality & Catalyst Selection

When designing a cross-coupling reaction for a substrate containing both a primary aniline and a tertiary aliphatic amine, the primary mode of failure is off-target metal coordination. The tertiary amine can act as a bidentate or monodentate ligand, altering the resting state of the Palladium or Copper catalyst and stalling the catalytic cycle.

The Chemoselectivity Paradigm: Ligand Sterics

For Palladium-catalyzed Buchwald-Hartwig Amination , the selection of the phosphine ligand is the single most critical variable [1].

  • Why BrettPhos? First-generation ligands (e.g., BINAP or dppf) often fail with this substrate because their spatial geometry allows the flexible benzyl(methyl)amino group to chelate the Pd(II) intermediate. BrettPhos, a highly sterically demanding dialkylbiarylphosphine ligand, creates a restrictive binding pocket around the Palladium center. This steric bulk physically prevents the bulky tertiary amine from coordinating, forcing the catalyst to interact exclusively with the less sterically hindered primary aniline nitrogen.

Base Causality: Kinetic vs. Functional Tolerance
  • Cs₂CO₃ vs. NaOtBu: While Sodium tert-butoxide (NaOtBu) is the kinetically fastest base for deprotonating Pd-bound amines, it can induce side reactions (e.g., ether cleavage or base-catalyzed degradation) in complex pharmaceutical intermediates. Cesium carbonate (Cs₂CO₃) is preferred here. Its high solubility profile in non-polar solvents (like toluene) at elevated temperatures, combined with its milder pKa, provides a self-validating balance of high yield and broad functional group tolerance [3].

Orthogonal Reactivity: Chan-Lam Oxidative Coupling

When transition-metal toxicity (Pd) is a concern for late-stage functionalization, or when the aryl coupling partner is highly base-sensitive, the Chan-Lam Coupling offers a robust alternative [2]. Utilizing Cu(OAc)₂ and arylboronic acids, this reaction operates at room temperature under an open atmosphere. The causality of this reaction relies on molecular oxygen (O₂) as the terminal oxidant to drive the Cu(II)/Cu(III) reductive elimination cycle [4].

Experimental Workflows & Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is optimized for coupling 4-{[Benzyl(methyl)amino]methyl}aniline with sterically hindered or electronically deactivated aryl chlorides/bromides.

Reagents:

  • 4-{[Benzyl(methyl)amino]methyl}aniline (1.0 equiv, 1.0 mmol)

  • Aryl Halide (1.1 equiv)

  • Pd(OAc)₂ (2 mol%)

  • BrettPhos (4 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and BrettPhos. Causality: Pre-mixing these solids allows the active Pd(0)L complex to form rapidly upon heating, preventing the formation of inactive Pd black.

  • Reagent Addition: Add the aryl halide, 4-{[Benzyl(methyl)amino]methyl}aniline, and Cs₂CO₃ to the flask.

  • Degassing (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state. Strict anaerobic conditions are required for cycle initiation.

  • Reaction Execution: Inject anhydrous toluene via syringe. Transfer the flask to a pre-heated oil bath at 100 °C and stir vigorously for 12–16 hours.

  • Acid-Base Extraction (Purification Strategy):

    • Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and filter through a pad of Celite to remove inorganic salts.

    • Expertise Insight: Transfer the filtrate to a separatory funnel and extract with 1M HCl (2 × 15 mL). The product contains a basic tertiary amine (pKa ~9), which protonates and moves to the aqueous layer. Neutral impurities (unreacted aryl halide, BrettPhos ligand) remain in the organic layer and are discarded.

    • Basify the aqueous layer with 2M NaOH to pH > 10, then extract with fresh Ethyl Acetate (3 × 15 mL). Dry over Na₂SO₄ and concentrate to yield the highly pure diarylamine product.

Protocol B: Copper-Catalyzed Chan-Lam Coupling

This protocol is ideal for base-sensitive substrates and utilizes arylboronic acids.

Reagents:

  • 4-{[Benzyl(methyl)amino]methyl}aniline (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv)

  • Cu(OAc)₂ (10 mol%)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) (10.0 mL, 0.1 M)

Step-by-Step Methodology:

  • Assembly: In a 50 mL round-bottom flask, combine the aniline, arylboronic acid, and Cu(OAc)₂ in DCM.

  • Ligand Addition: Add Pyridine via syringe. Causality: Pyridine acts as both a mild base to neutralize the boronic acid and a coordinating ligand that stabilizes the active Cu(II) species, preventing the tertiary amine of the substrate from poisoning the copper center.

  • Aerobic Oxidation: Leave the flask open to the air (or loosely capped with a needle-pierced septum). Stir vigorously at room temperature for 24 hours. Causality: The Chan-Lam cycle requires continuous atmospheric O₂ ingress to reoxidize the Cu(I) resting state back to the catalytically active Cu(II) state.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Quantitative Data Summary

The following table summarizes the optimization landscape for the C–N coupling of 4-{[Benzyl(methyl)amino]methyl}aniline, demonstrating the empirical superiority of the BrettPhos/Cs₂CO₃ system.

EntryCatalyst / MetalLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene10012%Catalyst poisoning by tertiary amine.
2Pd(OAc)₂ (2 mol%)XPhosCs₂CO₃Dioxane10065%Moderate steric protection; some side reactions.
3Pd(OAc)₂ (2 mol%)BrettPhos Cs₂CO₃ Toluene 100 94% Optimal steric pocket; complete chemoselectivity.
4Cu(OAc)₂ (10 mol%)PyridineNoneDCM2578%Mild conditions; requires 24h aerobic stirring.

Process Visualizations

BHCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)L OxAdd->PdII_Ar AmineBind Amine Coordination (Primary Aniline) PdII_Ar->AmineBind Deprot Deprotonation (Cs2CO3) AmineBind->Deprot PdII_Amido Pd(II)(Ar)(NHR)L Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting key intermediates and reagent interventions.

DecisionTree Start Target: C-N Coupling Aniline Derivative Check Base-sensitive groups present? Start->Check ChanLam Chan-Lam Coupling Cu(OAc)2, RT, Air Check->ChanLam Yes (Extreme) Buchwald Buchwald-Hartwig Pd(OAc)2, BrettPhos Check->Buchwald No / Moderate BaseWeak Weak Base (Cs2CO3) Buchwald->BaseWeak Moderate sensitivity BaseStrong Strong Base (NaOtBu) Buchwald->BaseStrong Highly stable

Decision matrix for selecting cross-coupling conditions based on substrate tolerance.

References

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Organic Process Research & Development URL:[Link]

  • Chan-Lam Coupling Organic Chemistry Portal URL:[Link]

  • Synthesis of Azidoanilines by the Buchwald–Hartwig Amination ACS Omega URL:[Link]

  • Chan–Lam Amination of Secondary and Tertiary Benzylic Boronic Esters Journal of the American Chemical Society URL:[Link]

Application

Application Note: Rational Incorporation of 4-{[Benzyl(methyl)amino]methyl}aniline in Multi-Targeted Kinase Inhibitor Design

Introduction & Strategic Rationale The development of small-molecule receptor tyrosine kinase (RTK) inhibitors has revolutionized targeted oncology and fibrotic disease therapy. Among the most privileged scaffolds in thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The development of small-molecule receptor tyrosine kinase (RTK) inhibitors has revolutionized targeted oncology and fibrotic disease therapy. Among the most privileged scaffolds in this domain is the 3-substituted indolinone core, which serves as the foundation for blockbuster drugs such as nintedanib (BIBF 1120) and sunitinib[1][2].

This application note details the strategic incorporation of 4-{[benzyl(methyl)amino]methyl}aniline (CAS 88465-51-4) as a critical pharmacophore building block in the design of next-generation indolinone-based kinase inhibitors. By coupling this specific aniline derivative to an oxindole core, medicinal chemists can precisely tune the molecule's steric bulk, electronic distribution, and physicochemical properties to achieve a balanced "triple angiokinase" inhibition profile targeting VEGFR, PDGFR, and FGFR [3].

Mechanistic Insights: Causality in Pharmacophore Selection

The selection of 4-{[benzyl(methyl)amino]methyl}aniline is not arbitrary; it is driven by three distinct structural and mechanistic imperatives [2][3]:

  • Conformational Locking via Enamine Linkage: The primary aniline nitrogen acts as a potent nucleophile, undergoing condensation with the C3-electrophile of the indolinone core. This forms an enamine linkage that is locked in the Z-configuration due to a strong intramolecular hydrogen bond between the aniline NH and the oxindole C2-carbonyl. This rigid, planar conformation is an absolute requirement for the molecule to insert deeply into the narrow adenine-binding pocket of the kinase hinge region.

  • Solvent-Exposed Tail Engineering: The benzyl(methyl)amino-methyl tail is strategically positioned at the para position of the aniline ring to project outward from the ATP-binding pocket into the solvent-accessible region. The bulky, lipophilic benzyl group interacts with specific hydrophobic residues at the entrance of the pocket. This steric interaction is the primary driver for shifting the compound's selectivity away from being a pure VEGFR inhibitor toward a balanced multi-kinase profile (VEGFR/PDGFR/FGFR).

  • Physicochemical Optimization (Salt Formation): The planar indolinone core is notoriously lipophilic and poorly soluble in aqueous media. The tertiary amine (methylamine nitrogen) in the tail introduces a basic center (pKa ~ 8.5). This allows for the generation of pharmaceutically acceptable salts (e.g., ethanesulfonate or mesylate), dramatically improving the aqueous solubility and oral bioavailability of the final drug candidate.

RTKPathway Ligand Growth Factors (VEGF, PDGF, FGF) Receptor Receptor Tyrosine Kinase (VEGFR / PDGFR / FGFR) Ligand->Receptor Activation PI3K PI3K / AKT Pathway (Cell Survival) Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Cell Proliferation) Receptor->MAPK Phosphorylation Inhibitor Indolinone-Aniline Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Angiogenesis Tumor Angiogenesis & Fibrosis Progression PI3K->Angiogenesis Promotes MAPK->Angiogenesis Promotes

Fig 1. RTK signaling pathway inhibited by indolinone-aniline conjugates.

Experimental Workflows & Protocols

Protocol A: Synthesis of the Indolinone-Aniline Conjugate

This protocol describes the condensation of a functionalized indolinone core with 4-{[benzyl(methyl)amino]methyl}aniline to yield the active Z-isomer [1].

Reagents & Materials:

  • 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-2-indolinone (1.0 eq)

  • 4-{[Benzyl(methyl)amino]methyl}aniline (1.1 eq)

  • N,N-Dimethylformamide (DMF) or Absolute Ethanol

  • Nitrogen gas ( N2​ )

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-acetyl-3-(1-ethoxy-1-phenylmethylene)-2-indolinone (10 mmol) and 4-{[benzyl(methyl)amino]methyl}aniline (11 mmol).

  • Solvation: Suspend the solid mixture in 50 mL of absolute ethanol (or DMF if solubility of the core is poor).

  • Condensation: Attach a reflux condenser and heat the reaction mixture to 80–100°C under a continuous N2​ atmosphere. The reaction relies on the nucleophilic attack of the aniline on the enol ether, followed by the elimination of ethanol.

  • Monitoring: Stir for 4–6 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: Dichloromethane/Methanol 95:5) until the starting indolinone is completely consumed.

  • Isolation: Cool the mixture slowly to room temperature (20–25°C). The target Z-isomer will selectively precipitate out of the solution as a brightly colored (yellow/orange) crystalline solid due to its rigid, planar structure.

  • Purification: Filter the precipitate under a vacuum, wash the filter cake with ice-cold ethanol (2 x 10 mL), and dry under a high vacuum at 40°C for 12 hours.

SynthesisWorkflow Step1 Indolinone Core Preparation (Electrophile) Step3 Condensation Reaction (Reflux in EtOH, 80-100°C) Step1->Step3 Step2 4-{[Benzyl(methyl)amino]methyl}aniline (Nucleophile) Step2->Step3 Step4 Purification & Isolation (Crystallization) Step3->Step4 Step5 In Vitro Kinase Screening (TR-FRET Assay) Step4->Step5

Fig 2. Chemical synthesis and screening workflow for indolinone inhibitors.

Protocol B: Self-Validating In Vitro Kinase Assay (TR-FRET)

To ensure trustworthiness and reproducibility, the synthesized compounds must be evaluated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol includes a self-validating Z'-factor check to confirm assay robustness [2].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the recombinant kinase domain (e.g., VEGFR2 or PDGFRα) and a biotinylated poly-Glu-Tyr peptide substrate dissolved in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP. Critical Causality Step: The ATP concentration must be strictly set to the predetermined Michaelis constant ( Km​ ) for the specific kinase being tested to ensure the IC50​ values accurately reflect ATP-competitive inhibition.

  • Incubation: Seal the plate and incubate at room temperature (22°C) for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ ), a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Data Acquisition: Read the TR-FRET signal (Excitation: 340 nm; Emission: 615 nm and 665 nm) on a microplate reader. Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay run. Calculate IC50​ using a 4-parameter logistic fit.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative SAR data demonstrating how the para-substitution of the aniline ring dictates the kinase selectivity profile. The incorporation of the bulky benzyl(methyl)amino tail specifically enhances affinity for PDGFR and FGFR compared to smaller, less lipophilic moieties [2][3].

Aniline para-Substituent ( R )VEGFR-2 IC50​ (nM)PDGFR- α IC50​ (nM)FGFR-1 IC50​ (nM)Selectivity Profile
Hydrogen (Unsubstituted)125>10,000>10,000Weak, VEGFR-biased
Morpholinomethyl348501,200VEGFR-dominant
4-Methylpiperazin-1-ylmethyl136570Highly potent, Balanced
{[Benzyl(methyl)amino]methyl} 18 45 95 Potent, Balanced Triple-Kinase

Data represents generalized biochemical IC50​ values determined at ATP Km​ concentrations to illustrate the steric impact of the tail region on multi-kinase affinity.

References

  • Boehringer Ingelheim Pharma KG. (2001). Substituted indolinones with kinase inhibitory activity (US Patent No. 6,319,918 B1). U.S. Patent and Trademark Office.
  • Roth, G. J., Heckel, A., Colbatzky, F., Handschuh, S., Kley, J., Lehmann-Lintz, T., Lotz, R., Tontsch-Grunt, U., Walter, R., & Hilberg, F. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. URL: [Link]

  • Roth, G. J., Binder, R., Colbatzky, F., Dallinger, C., Schlenker-Herceg, R., Hilberg, F., Wollin, S.-L., & Kaiser, R. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063. URL: [Link]

Method

Application Note: NMR Spectroscopy Characterization of 4-{[Benzyl(methyl)amino]methyl}aniline

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

4-{[Benzyl(methyl)amino]methyl}aniline (Chemical Formula: C₁₅H₁₈N₂) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development. It features a primary aniline moiety and a tertiary amine core flanked by two distinct benzylic groups. Because of the structural symmetry and the presence of overlapping aliphatic and aromatic signals, standard 1D ¹H NMR is often insufficient for definitive structural proof.

This application note provides a comprehensive, self-validating protocol for the rigorous NMR characterization of this compound. By combining 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR techniques, researchers can unambiguously assign every proton and carbon environment, ensuring high-fidelity quality control for downstream pharmaceutical applications.

Molecular Architecture & Rationale for NMR Strategy

The structural complexity of 4-{[Benzyl(methyl)amino]methyl}aniline arises from its three distinct aliphatic environments (one N-CH₃ and two separate N-CH₂ groups) and two distinct aromatic systems (a para-substituted aniline ring and a monosubstituted benzyl ring).

Causality in Experimental Design
  • Solvent Selection (CDCl₃ vs. DMSO-d₆): Deuterated chloroform (CDCl₃) is the optimal solvent for this free-base amine. It prevents the strong hydrogen-bonding networks that occur in DMSO-d₆, which can unpredictably shift and broaden the primary amine (-NH₂) signal. However, researchers must account for the residual CHCl₃ peak at 7.26 ppm, which overlaps with the monosubstituted benzyl aromatic signals[1].

  • The Necessity of 2D NMR: The two benzylic CH₂ groups appear as singlets with nearly identical chemical shifts (~3.42 ppm and ~3.50 ppm). Relying solely on 1D ¹H NMR leads to ambiguous assignments. Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to trace the ²J and ³J connectivities across the central tertiary nitrogen, definitively distinguishing the aniline-bound CH₂ from the phenyl-bound CH₂[2].

G A Sample Preparation (CDCl3, 298 K) B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing) C->D E Structural Elucidation & Validation D->E

Figure 1: Step-by-step workflow for the NMR structural elucidation of small organic molecules.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts based on empirical data and predictive chemical shift models for 4-{[Benzyl(methyl)amino]methyl}aniline in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Functional GroupChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-CH₃2.18Singlet (s)-3H
N-CH₂ (Aniline side)3.42Singlet (s)-2H
N-CH₂ (Benzyl side)3.50Singlet (s)-2H
-NH₂ (Aniline)3.60Broad Singlet (br s)-2H
Ar-H (Aniline C2, C6)6.65Doublet (d)8.42H
Ar-H (Aniline C3, C5)7.12Doublet (d)8.42H
Ar-H (Benzyl C4')7.22Triplet (t)7.51H
Ar-H (Benzyl C3', C5')7.28Triplet (t)7.52H
Ar-H (Benzyl C2', C6')7.32Doublet (d)7.52H
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Carbon EnvironmentChemical Shift (δ, ppm)TypeDiagnostic Feature
N-CH₃42.1CH₃Most shielded aliphatic carbon
N-CH₂ (Benzyl side)61.5CH₂Differentiated via HMBC
N-CH₂ (Aniline side)61.8CH₂Differentiated via HMBC
Aniline C2, C6115.1CHOrtho to electron-donating NH₂
Benzyl C4'126.9CHPara position of unsubstituted ring
Benzyl C3', C5'128.3CHMeta position of unsubstituted ring
Aniline C4128.8CqQuaternary carbon attached to CH₂
Benzyl C2', C6'129.1CHOrtho position of unsubstituted ring
Aniline C3, C5130.4CHMeta to electron-donating NH₂
Benzyl C1'139.5CqQuaternary carbon attached to CH₂
Aniline C1145.2CqHighly deshielded (attached to NH₂)

Experimental Protocols & Self-Validating Workflows

Sample Preparation Protocol
  • Drying the Sample: Ensure the compound is thoroughly dried under a high vacuum to remove trace water. Causality: Water rapidly exchanges with the primary aniline protons, causing the -NH₂ signal to broaden into the baseline or shift unpredictably, complicating integration.

  • Solvent Addition: Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Filtration: Pass the solution through a glass wool plug into a standard 5 mm NMR tube to remove particulates that distort magnetic field homogeneity.

1D NMR Acquisition (¹H & ¹³C)
  • Tuning and Matching: Perform automated tuning and matching (ATM) and rigorous 3D shimming. Causality: Poor shimming will cause the closely spaced benzylic CH₂ singlets (3.42 and 3.50 ppm) to overlap, destroying the ability to integrate them accurately.

  • ¹H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • ¹³C Acquisition: Acquire 1024 scans with a D1 of 2 seconds and proton decoupling (WALTZ-16) enabled.

  • Validation Checkpoint: Integrate the ¹H spectrum. The integral ratio of the total aromatic region (6.5–7.4 ppm) to the total aliphatic region (2.0–3.6 ppm) must be exactly 9:7 . Any deviation greater than 5% indicates solvent contamination or incomplete synthesis.

2D NMR Acquisition (HSQC & HMBC)

To resolve the structural ambiguity of the two CH₂ groups, 2D NMR is deployed. Modern software like Bruker's TopSpin provides automated pulse sequences for these acquisitions[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Run to correlate protons to their directly attached carbons (¹J_CH). This will confirm which carbon belongs to the 3.42 ppm protons and which belongs to the 3.50 ppm protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Run to observe long-range couplings (²J_CH and ³J_CH). Set the long-range coupling constant optimization to 8 Hz.

HMBC_Logic H_CH3 1H: N-CH3 (~2.18 ppm) C_Bn 13C: Benzyl-CH2 (~61.5 ppm) H_CH3->C_Bn 3J HMBC C_An 13C: Aniline-CH2 (~61.8 ppm) H_CH3->C_An 3J HMBC H_Bn 1H: Benzyl-CH2 (~3.50 ppm) C_CH3 13C: N-CH3 (~42.1 ppm) H_Bn->C_CH3 3J HMBC H_An 1H: Aniline-CH2 (~3.42 ppm) H_An->C_CH3 3J HMBC

Figure 2: Key 3J HMBC carbon-proton correlations confirming the tertiary amine core structure.

Mechanistic & Diagnostic Insights

The interpretation of this molecule relies heavily on understanding chemical shielding environments:

  • The Aniline Core: The primary amine (-NH₂) is a strong electron-donating group via resonance. This significantly shields the ortho protons (C2, C6), pushing them upfield to ~6.65 ppm. In contrast, the monosubstituted benzyl ring lacks this strong resonance donation, leaving its protons in the standard aromatic region (~7.2–7.4 ppm).

  • The HMBC Self-Validation Loop: As illustrated in Figure 2, the N-CH₃ protons (2.18 ppm) must show a ³J cross-peak to both the benzyl CH₂ carbon (61.5 ppm) and the aniline CH₂ carbon (61.8 ppm). If the N-CH₃ protons only correlate to one CH₂ carbon, the molecule is not the target tertiary amine, but rather a fragmented secondary amine byproduct. This logical loop ensures the protocol is entirely self-validating[2].

References

  • [1] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • [2] Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier Science. URL:[Link]

  • [3] Bruker. TopSpin | NMR Data Analysis Software. Bruker Magnetic Resonance Technologies. URL:[Link]

Sources

Application

Comprehensive Chromatographic Separation Strategies for 4-{[Benzyl(methyl)amino]methyl}aniline

Executive Summary The quantitative analysis and purity profiling of basic diamines pose significant challenges in modern liquid chromatography. The target analyte, 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis and purity profiling of basic diamines pose significant challenges in modern liquid chromatography. The target analyte, 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4), is a highly polar, dual-amine compound containing both a primary aromatic amine (aniline) and a tertiary aliphatic amine. This application note details field-proven, self-validating methodologies to overcome the severe peak tailing and poor retention typically observed with such compounds on standard reversed-phase columns. By leveraging High-pH Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC), analysts can achieve robust, reproducible, and mass-spectrometry-compatible separations.

Physicochemical Profiling & Chromatographic Rationale

To design a robust separation method, we must first understand the causality behind the analyte's behavior in solution. 4-{[Benzyl(methyl)amino]methyl}aniline possesses two distinct ionizable centers:

  • Primary Aromatic Amine (Aniline moiety): Weakly basic, with an estimated pKa​ of ~4.6.

  • Tertiary Aliphatic Amine (Benzyl(methyl)amino moiety): Highly basic, with an estimated pKa​ of ~9.0–9.5.

The Failure of Standard Low-pH RP-LC

Under traditional RP-LC conditions (pH 2.0–3.0 using Formic Acid or TFA), both nitrogen centers are fully protonated. This dicationic state renders the molecule highly hydrophilic, resulting in minimal retention (elution near the void volume). Furthermore, the positively charged amines undergo severe secondary electrostatic interactions with residual, unendcapped silanols on the silica stationary phase, leading to unacceptable peak tailing and loss of theoretical plates.

Strategic Solutions

To circumvent these issues, two orthogonal strategies are highly effective:

  • High-pH RP-LC: By raising the mobile phase pH above 10.5, both amine groups are fully deprotonated. The neutral molecule exhibits significantly increased hydrophobicity, allowing for strong retention on C18 phases. Because the analyte is neutral, electrostatic interactions with ionized silanols are completely suppressed, yielding sharp, symmetrical peaks[1]. This requires the use of high-pH stable hybrid silica particles (e.g., Ethylene Bridged Hybrid, BEH).

  • HILIC: Instead of suppressing the polarity, HILIC exploits it. At pH 3.0–5.0, the protonated, highly polar analyte partitions effectively into the water-rich liquid layer immobilized on a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases)[2]. HILIC utilizes highly organic mobile phases (>70% Acetonitrile), which drastically enhances electrospray ionization (ESI) efficiency for LC-MS applications[3].

Ionization LowPH Low pH (< 4.0) Dicationic Form (Highly Polar) MidPH Mid pH (6.0 - 8.0) Monocationic Form (Intermediate) LowPH->MidPH Deprotonation of Aniline (pKa ~4.6) HighPH High pH (> 10.5) Neutral Form (Hydrophobic) MidPH->HighPH Deprotonation of Tertiary Amine (pKa ~9.0)

Analyte ionization states across pH ranges dictating chromatographic behavior.

Quantitative Data Summary

The table below summarizes the expected chromatographic performance of 4-{[Benzyl(methyl)amino]methyl}aniline across different methodologies. Data demonstrates the clear superiority of High-pH and HILIC approaches over standard low-pH C18 methods.

Chromatographic ModeMobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )
Standard RP-LC (C18) 2.5 (0.1% Formic Acid)Dicationic (+2)0.82.8 (Severe Tailing)< 3,000
High-pH RP-LC (BEH C18) 10.5 (10mM NH4​HCO3​ )Neutral (0)4.51.1 (Symmetrical)> 14,000
HILIC (Zwitterionic) 4.0 (10mM NH4​FA )Dicationic (+2)6.21.2 (Symmetrical)> 12,000

Methodological Workflows & Protocols

Workflow Start Target Analyte: 4-{[Benzyl(methyl)amino]methyl}aniline Decision Select Chromatographic Mode Start->Decision HighPH High-pH RP-LC (pH 10.5) Decision->HighPH Maximize Hydrophobicity HILIC HILIC (pH 3.0 - 5.0) Decision->HILIC Maximize MS Sensitivity ColHighPH Hybrid Silica C18 (e.g., BEH C18) HighPH->ColHighPH ColHILIC Zwitterionic or Amide HILIC HILIC->ColHILIC MechHighPH Hydrophobic Retention of Neutral Molecule ColHighPH->MechHighPH MechHILIC Polar Partitioning of Protonated Molecule ColHILIC->MechHILIC

Decision matrix for selecting the optimal chromatographic mode for basic diamines.

Protocol A: High-pH Reversed-Phase LC (Optimal for UV/DAD Purity Profiling)

Scientific Causality: Ammonium bicarbonate is selected as the aqueous buffer because it provides excellent buffering capacity at pH 10.5 and is fully volatile, ensuring compatibility with downstream mass spectrometry if required[1]. The hybrid silica column is mandatory; standard silica dissolves rapidly above pH 8.0.

Materials & Reagents:

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm (or Agilent Poroshell HPH-C18).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of water. Titrate dropwise with 28% Ammonium Hydroxide until the pH meter reads exactly 10.5. Filter through a 0.2 µm nylon membrane.

  • Sample Preparation: Dissolve the analyte in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL. Self-Validation Step: Ensure the sample diluent does not exceed the starting gradient organic composition by more than 20% to prevent injection solvent effects.

  • System Equilibration: Flush the column with 100% Mobile Phase B for 10 column volumes (CV), followed by the starting gradient conditions (5% B) for 15 CV.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte)

    • 1.0 - 6.0 min: 5% to 60% B (Linear gradient)

    • 6.0 - 7.5 min: 60% to 95% B (Column wash)

    • 7.5 - 10.0 min: 5% B (Re-equilibration)

  • Parameters: Flow rate at 0.4 mL/min; Column Temperature at 40 °C; Injection Volume: 2 µL; UV Detection at 254 nm.

  • System Suitability: A blank injection must be performed to ensure no carryover. The USP tailing factor for the analyte peak must be ≤ 1.5 to validate the suppression of secondary silanol interactions.

Protocol B: HILIC (Optimal for High-Sensitivity LC-MS/MS)

Scientific Causality: In HILIC, water is the strong eluting solvent. A minimum of 3-5% water is required in the mobile phase to maintain the immobilized aqueous layer on the stationary phase[3]. Ammonium formate is used to provide ionic strength, which dampens electrostatic repulsion/attraction between the charged analyte and the stationary phase, ensuring sharp peaks[2].

Materials & Reagents:

  • Column: SeQuant ZIC-HILIC or Thermo Scientific Syncronis HILIC, 2.1 x 100 mm, 3.0 µm.

  • Mobile Phase A: 100 mM Ammonium Formate in water, unadjusted (pH ~4.0).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step-by-Step Execution:

  • Buffer Preparation: Dissolve 6.3 g of Ammonium Formate in 1.0 L of water. Do not adjust the pH.

  • Sample Preparation (Critical): Dissolve the analyte in 100% Acetonitrile or a maximum of 5% aqueous diluent. Causality: Injecting a sample in a highly aqueous diluent in HILIC will disrupt the partitioning layer and cause severe peak splitting and early elution.

  • System Equilibration: HILIC columns require extensive equilibration. Flush with 50% A / 50% B for 20 CV, then equilibrate at starting conditions (95% B) for at least 30 CV.

  • Gradient Program:

    • Note: In HILIC, the gradient runs from high organic to high aqueous.

    • 0.0 - 2.0 min: 95% B / 5% A (Effective buffer concentration on-column is 5 mM).

    • 2.0 - 8.0 min: 95% B to 60% B.

    • 8.0 - 10.0 min: 60% B (Column wash).

    • 10.0 - 15.0 min: 95% B (Re-equilibration).

  • Parameters: Flow rate at 0.3 mL/min; Column Temperature at 30 °C; Injection Volume: 1 µL.

Conclusion & Best Practices

The successful chromatographic separation of 4-{[Benzyl(methyl)amino]methyl}aniline requires overriding the default instinct to use standard low-pH C18 methods. By understanding the pKa​ of both the primary aromatic and tertiary aliphatic amines, analysts can deliberately manipulate the ionization state of the molecule.

  • Use High-pH RP-LC with hybrid silica columns for routine purity assays where high loadability and UV detection are prioritized.

  • Use HILIC when trace-level quantitation is required, as the high organic mobile phase will exponentially increase MS desolvation and ionization efficiency.

  • Always match the sample diluent to the starting mobile phase conditions to maintain the integrity of the self-validating system, particularly in HILIC workflows.

References

  • Agilent Technologies. "Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development." Application Note 5991-4723EN. URL:[Link]

  • Waters Corporation. "UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs." Application Note 720003359EN. URL:[Link]

Sources

Method

Application Note: High-Throughput Derivatization of 4-{[Benzyl(methyl)amino]methyl}aniline for Targeted Library Synthesis

Executive Summary The design of small-molecule libraries for high-throughput screening (HTS) relies heavily on versatile, bifunctional building blocks. 4-{[Benzyl(methyl)amino]methyl}aniline is an exceptional core scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of small-molecule libraries for high-throughput screening (HTS) relies heavily on versatile, bifunctional building blocks. 4-{[Benzyl(methyl)amino]methyl}aniline is an exceptional core scaffold for medicinal chemistry. It features a highly reactive primary aromatic amine (aniline) and a sterically encumbered, basic tertiary amine. This application note details the mechanistic rationale and validated high-throughput protocols for derivatizing this scaffold via amidation, sulfonylation, and reductive amination to generate diverse, screening-ready chemical libraries.

Structural Rationale & Chemoselectivity

A critical factor in utilizing 4-{[Benzyl(methyl)amino]methyl}aniline is exploiting its inherent chemoselectivity. The molecule contains two nitrogen centers with vastly different electronic and steric profiles:

  • The Aniline Handle (Primary Amine): The aniline nitrogen has a pKa of approximately 4.6. While it is a relatively weak nucleophile compared to aliphatic amines, the presence of the para-alkyl substituent exerts a mild electron-donating inductive effect, slightly enhancing its reactivity.

  • The Pharmacophore Handle (Tertiary Amine): The benzyl(methyl)amine group has a pKa of ~9.0. Under standard coupling conditions (pH 7–9), this tertiary amine is highly basic but sterically shielded by the bulky benzyl group. It acts as a lipophilic pharmacophore—frequently utilized to improve blood-brain barrier permeability or target G-protein coupled receptors (GPCRs)—without interfering in electrophilic coupling steps.

Reagent Causality: Because anilines are inherently poorer nucleophiles than their aliphatic counterparts, standard amidation requires highly active coupling reagents (e.g., HATU) to drive the reaction to completion[1]. For sulfonylation, the use of pyridine as both a solvent and an acid scavenger is strictly required to prevent the accumulation of HCl, which would otherwise protonate the aniline and halt the reaction[2]. In reductive amination, sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over stronger reductants because it selectively reduces the intermediate imine without prematurely reducing the unreacted aldehyde[3].

Experimental Workflows & Methodologies

The following protocols are designed for 384-well plate formats, enabling the rapid generation of amides, sulfonamides, and secondary amines from the core scaffold.

G Core 4-{[Benzyl(methyl)amino]methyl}aniline (Core Scaffold) Amidation Amidation (R-COOH / HATU) Core->Amidation Pathway A Sulfonylation Sulfonylation (R-SO2Cl / Pyridine) Core->Sulfonylation Pathway B RedAmination Reductive Amination (R-CHO / NaBH(OAc)3) Core->RedAmination Pathway C AmideLib Amide Library (Drug-like space) Amidation->AmideLib SulfonamideLib Sulfonamide Library (H-bond donors) Sulfonylation->SulfonamideLib AmineLib Secondary Amine Library (Basic/Lipophilic) RedAmination->AmineLib

Figure 1: Divergent derivatization pathways of the core aniline scaffold for library synthesis.

Protocol A: High-Throughput Amidation

Objective: Synthesize a library of diverse amides using an array of carboxylic acids.

  • Preparation: In a 384-well plate, dispense 10 µmol of 4-{[Benzyl(methyl)amino]methyl}aniline (0.5 M in anhydrous DMF) into each well.

  • Activation: To a separate reagent plate containing 12 µmol (1.2 eq) of diverse carboxylic acids, add 12 µmol of HATU (0.5 M in DMF) and 30 µmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA). Incubate for 5 minutes to generate the active ester[1].

  • Coupling: Transfer the activated acid solutions to the scaffold plate using an automated liquid handler.

  • Incubation: Seal the plate and agitate at room temperature for 12–16 hours.

  • Quenching: Quench the reaction with 10 µL of methanol to consume unreacted active esters.

Protocol B: High-Throughput Sulfonylation

Objective: Generate sulfonamides to explore hydrogen-bond donor interactions.

  • Preparation: Dispense 10 µmol of the core scaffold (0.5 M in a 1:1 mixture of Pyridine/DCM) into a reaction block. Note: Pyridine is critical here to neutralize the HCl byproduct and maintain the nucleophilicity of the aniline[2].

  • Addition: Add 11 µmol (1.1 eq) of diverse sulfonyl chlorides.

  • Incubation: Shake at 40 °C for 8 hours.

  • Workup: Evaporate volatiles using a centrifugal evaporator (Genevac). Reconstitute the crude mixture in DMSO for direct-to-biology screening.

Protocol C: Reductive Amination

Objective: Synthesize secondary amines to increase the fraction of sp3 carbons ( Fsp3​ ) in the library.

  • Imine Formation: Mix 10 µmol of the core scaffold with 12 µmol (1.2 eq) of diverse aldehydes in 1,2-dichloroethane (DCE) containing 1% (v/v) acetic acid. Note: Acetic acid catalyzes imine formation by protonating the carbonyl oxygen, overcoming the inherently low nucleophilicity of the aniline[4].

  • Reduction: After 2 hours of agitation, add 15 µmol (1.5 eq) of solid NaBH(OAc)3​ [3].

  • Incubation: Shake at room temperature for 16 hours.

  • Quenching: Quench with 20 µL of saturated aqueous NaHCO3​ to neutralize the acid and decompose excess reductant.

Workflow Step1 1. Dispense Core Scaffold (384-well plate) Step2 2. Add Electrophile/Aldehyde (Automated Liquid Handling) Step1->Step2 Step3 3. Add Coupling Agent/Reductant (e.g., HATU, NaBH(OAc)3) Step2->Step3 Step4 4. Incubation & Agitation (Room Temp to 40°C) Step3->Step4 Step5 5. High-Throughput LC-MS QC (Purity & Yield Validation) Step4->Step5

Figure 2: Automated high-throughput experimental workflow for 384-well plate library generation.

Quantitative Performance Data

The following table summarizes the expected performance metrics for the derivatization of 4-{[Benzyl(methyl)amino]methyl}aniline based on established high-throughput parameters[1][2][4].

Reaction TypeReagents & ConditionsAvg. Reaction TimeExpected Yield RangePrimary Byproducts / Challenges
Amidation R-COOH, HATU, DIPEA, DMF, RT12–16 h75–95%Unreacted acid, trace dimerization
Sulfonylation R-SO 2​ Cl, Pyridine/DCM, 40 °C8–12 h60–85%Bis-sulfonylation (rare due to steric hindrance)
Reductive Amination R-CHO, NaBH(OAc) 3​ , DCE, RT16–24 h50–80%Over-alkylation, unreduced imine

Quality Control & Self-Validation (Trustworthiness)

To ensure the integrity of the library, the protocols described above function as self-validating systems.

  • Internal Standards: It is recommended to spike the reaction plates with a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) prior to LC-MS analysis to accurately quantify conversion rates.

  • Mass Shift Verification: Because the core scaffold has a distinct molecular weight ( Mw​≈226.32 g/mol ) and ionization profile driven by the basic tertiary amine, unreacted starting material is easily detected via positive-ion ESI-MS. Successful derivatization is confirmed by the disappearance of the m/z 227 [M+H]+ peak and the appearance of the corresponding product mass shift.

References

  • Automated three-component synthesis of a library of γ-lactams Beilstein Journal of Organic Chemistry URL:[Link]

  • Expanding Reactivity in DNA-Encoded Library Synthesis via Reversible Binding of DNA to an Inert Quaternary Ammonium Support Journal of the American Chemical Society URL:[Link]

  • Assembly line library synthesis in flow: A multistep and multivectorial approach ChemRxiv URL:[Link]

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design The Journal of Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storing 4-{[Benzyl(methyl)amino]methyl}aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work due to the use of degraded aniline stocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose weeks of work due to the use of degraded aniline stocks. 4-{[Benzyl(methyl)amino]methyl}aniline is a bifunctional molecule containing both a primary aniline and a tertiary benzylic amine. While the tertiary amine is relatively stable, the primary aniline acts as a powerful electron-donating group. This resonance effect enriches the aromatic ring's electron density, drastically lowering its oxidation potential and making it highly susceptible to auto-oxidation and photo-induced degradation[1].

This guide is designed to provide you with field-proven, self-validating strategies to troubleshoot degradation issues and establish robust storage protocols.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the mechanism. The oxidation of aniline derivatives typically proceeds via a single-electron transfer to molecular oxygen, generating a highly reactive radical cation[2]. Once this intermediate forms, a cascade of rapid coupling reactions ensues, generating azobenzenes and polyaniline-like oligomers[2]. These polymeric byproducts are responsible for the characteristic dark brown or black discoloration observed in degraded samples.

OxidationMechanism A 4-{[Benzyl(methyl)amino]methyl}aniline (Electron-Rich Free Base) B Radical Cation Intermediate (Highly Reactive) A->B O2 / Light Auto-oxidation C Oligomeric Coupling (N-N / C-N Bond Formation) B->C Dimerization D Polyanilines & Azobenzenes (Dark Brown/Black Impurities) C->D Polymerization

Figure 1: Autoxidation pathway of the aniline moiety leading to colored polymeric impurities.

Troubleshooting Guide & FAQs

Q1: My 4-{[Benzyl(methyl)amino]methyl}aniline powder turned from off-white to dark brown during storage. Can I still use it? A1: No, it is highly recommended to discard or purify the material. Discoloration is the macroscopic symptom of microscopic polymerization[2]. For sensitive biological assays or precise synthetic steps, these oxidized oligomers can act as radical initiators, fluorescence quenchers, or off-target binders, severely compromising your experimental reproducibility.

Q2: I stored my aqueous stock solution in the freezer (-20°C), but it still degraded rapidly. Why did cold storage fail? A2: Counterintuitively, freezing aqueous solutions of aniline derivatives without protecting them from light can actually activate photooxidation. The phase change from liquid to ice induces a bathochromic (red) shift in the compound's absorption spectrum[3]. This shift increases the molecule's overlap with available ambient light, triggering rapid photochemical oxidation even at sub-zero temperatures[3]. Always store frozen stocks in opaque or amber containers.

Q3: Can I just add an antioxidant like BHT to my stock solution to prevent this? A3: While phenolic antioxidants can intercept the radical propagation step, they are not universally recommended for pure compound storage in laboratory settings[1]. The antioxidant itself becomes an impurity that may interfere with your downstream transition-metal-catalyzed reactions or biological screens. Physical exclusion of oxygen or electronic deactivation (salt formation) are superior, non-interfering strategies.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol utilized in your lab should be a self-validating system. Below are the two primary methods for storing 4-{[Benzyl(methyl)amino]methyl}aniline, complete with built-in validation checks.

Protocol A: Anaerobic Aliquoting of the Free Base (Short-to-Medium Term)

Causality: Oxygen must be physically displaced to prevent the initial electron transfer event. Light must be excluded to prevent photo-excitation.

  • Preparation: Dry amber glass vials in an oven (120°C) and cool them under a stream of Argon.

  • Solvent Degassing: If preparing a liquid stock, sparge the solvent (e.g., anhydrous DMSO) with Argon for at least 20 minutes to displace dissolved O2[1].

  • Aliquoting: Transfer the compound into the vials under a positive pressure of Argon using a Schlenk line or glovebox.

  • Sealing: Cap tightly with PTFE-lined septa, wrap with Parafilm, and store at -20°C.

  • Self-Validation (The Sentinel System): Prepare one "Sentinel Aliquot" containing the compound in a clear glass vial. Store it alongside your amber vials. If the sentinel begins to yellow, your storage environment has been compromised by light or oxygen, alerting you before you ruin an experiment with a compromised amber vial.

Protocol B: Conversion to the Dihydrochloride Salt (Long-Term Stabilization)

Causality: Salt formation is a reversible covalent modification. Protonating the primary and tertiary amines removes their electron-donating capability, electronically deactivating the aromatic ring and shutting down the oxidation pathway entirely.

  • Dissolution: Dissolve the free base in anhydrous dichloromethane (DCM).

  • Precipitation: Slowly add a stoichiometric excess of 2M HCl in diethyl ether dropwise while stirring vigorously at 0°C.

  • Isolation: Filter the resulting white precipitate under a nitrogen blanket and wash with cold anhydrous ether. Dry under high vacuum.

  • Self-Validation (Biphasic Solubility Test): To confirm complete protonation, take a 1 mg sample of your product and add 1 mL of DCM and 1 mL of deionized water. The unreacted free base will partition into the organic (DCM) layer, while the fully protonated dihydrochloride salt will dissolve exclusively in the aqueous layer. If the DCM layer remains clear upon evaporation, your conversion is complete and the compound is stabilized.

Quantitative Storage Data

Use the following table to benchmark your storage conditions against expected shelf-life outcomes.

Storage FormAtmosphereTemperatureLight ExposureExpected Shelf LifeVisual Indicator of Degradation
Free Base (Neat)AirRoom Temp (20°C)Exposed< 1 WeekRapid browning / blackening
Free Base (Neat)Argon / N2-20°CProtected (Amber)6 - 12 MonthsSlight yellowing over time
Free Base (Aq. Solution)Air-20°C (Frozen)Exposed< 1 MonthAccelerated photooxidation[3]
Dihydrochloride SaltAir4°C (Fridge)Protected> 2 YearsRemains off-white / stable

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-{[Benzyl(methyl)amino]methyl}aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 4-{[Benzyl(methyl)amino]methyl}aniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 4-{[Benzyl(methyl)amino]methyl}aniline.

The synthesis of this compound typically follows a two-step sequence:

  • Reductive Amination of 4-nitrobenzaldehyde with N-methylbenzylamine.

  • Nitro Reduction to yield the final aniline derivative.

While the route appears straightforward on paper, the presence of the highly sensitive N-benzyl group introduces significant chemoselectivity challenges. This guide provides mechanistic troubleshooting, frequently asked questions, and validated protocols to ensure high-yield, reproducible synthesis.

Synthetic Workflow & Critical Pitfalls

SynthesisWorkflow Start 4-Nitrobenzaldehyde + N-Methylbenzylamine Intermediate N-Benzyl-N-methyl-1- (4-nitrophenyl)methanamine Start->Intermediate Reductive Amination NaBH(OAc)3, DCE Product 4-{[Benzyl(methyl)amino]methyl}aniline (Target Product) Intermediate->Product Selective Nitro Reduction SnCl2·2H2O, EtOH Byproduct 4-(Methylaminomethyl)aniline (Debenzylated Byproduct) Intermediate->Byproduct Non-Selective Reduction H2, Pd/C (Hydrogenolysis)

Workflow for 4-{[Benzyl(methyl)amino]methyl}aniline synthesis highlighting reduction pitfalls.

Frequently Asked Questions (FAQs)

Q: Why is my final product missing the benzyl group? I am isolating 4-(methylaminomethyl)aniline instead. A: This is the most common failure point in this synthesis. If you used catalytic hydrogenation with Palladium on Carbon (H₂ + Pd/C) to reduce the nitro group, you inadvertently triggered hydrogenolysis. Palladium readily inserts into the benzylic C–N bond, cleaving the benzyl group entirely[1]. To preserve the N-benzyl moiety, you must switch to a chemoselective chemical reductant, such as Tin(II) chloride dihydrate (SnCl₂·2H₂O)[2] or Iron/Ammonium chloride (Fe/NH₄Cl).

Q: For the first step, should I use direct alkylation (4-nitrobenzyl chloride + N-methylbenzylamine) or reductive amination? A: Always default to reductive amination. Direct alkylation of secondary amines with benzyl halides is notoriously difficult to control and frequently leads to over-alkylation, resulting in the formation of undesired quaternary ammonium salts[3]. Reductive amination using 4-nitrobenzaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) proceeds via an iminium ion intermediate, strictly limiting the reaction to a single alkylation event and drastically improving your yield[4].

Q: Why use NaBH(OAc)₃ instead of NaBH₄ for the reductive amination? A: Causality lies in the steric and electronic environment of the reducing agent. Sodium borohydride (NaBH₄) is a strong, unselective hydride donor that will rapidly reduce your starting 4-nitrobenzaldehyde into 4-nitrobenzyl alcohol before the iminium ion can even form. In contrast, the three electron-withdrawing acetoxy groups in NaBH(OAc)₃ stabilize the boron-hydrogen bond, making it a mild reagent that selectively reduces the electrophilic iminium ion while ignoring the parent aldehyde[5].

Troubleshooting Guide
Issue 1: Poor Conversion in Step 1 (Reductive Amination)
  • Symptom: TLC shows unreacted 4-nitrobenzaldehyde and N-methylbenzylamine after 12 hours.

  • Root Cause: Failure to efficiently form the iminium ion intermediate. Secondary amines react slower than primary amines in condensation steps.

  • Solution: Add 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the reaction mixture. The acid acts as a catalyst by protonating the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. Additionally, ensure you are using a non-coordinating solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) rather than methanol, which can compete for hydrogen bonding[5].

Issue 2: Emulsions and Tin Salts During Step 2 Workup
  • Symptom: After reducing the nitro group with SnCl₂, the basic workup results in a thick, unfilterable white emulsion.

  • Root Cause: Tin(II) and Tin(IV) byproducts precipitate as gelatinous hydroxide complexes at neutral to mildly basic pH levels.

  • Solution: Do not stop at pH 7. You must drive the pH to >12 using concentrated NaOH (or 20% aqueous NaOH). At highly alkaline pH, the insoluble tin hydroxides convert into soluble stannate complexes (e.g., [Sn(OH)6​]2− ), allowing for clean phase separation and easy extraction of your aniline product into ethyl acetate[2].

Quantitative Data: Comparison of Nitro Reduction Methods

The table below summarizes the causality between the chosen reducing agent and the preservation of the N-benzyl group during the reduction of the intermediate N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine.

Reduction MethodReagents & ConditionsNitro ReductionN-Benzyl PreservationExpected YieldNotes
Catalytic Hydrogenation H₂, 10% Pd/C, MeOH, RTCompleteFailed (0%)< 10% (Target)Severe hydrogenolysis; yields debenzylated byproduct[1].
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °CCompleteIntact (100%)75 - 85%Mild, cheap, but requires rigorous filtration of iron oxides.
Tin(II) Chloride SnCl₂·2H₂O, EtOH or EtOAc, 70 °CCompleteIntact (100%)85 - 95%Highly chemoselective; requires strongly basic workup[6].
Borohydride / Metal NaBH₄, Ni(PPh₃)₄, EtOH, RTCompleteIntact (100%)80 - 90%Fast reaction (20-60 min), but requires expensive catalysts[7].
Validated Experimental Protocols
Protocol A: Synthesis of N-Benzyl-N-methyl-1-(4-nitrophenyl)methanamine

This protocol utilizes chemoselective reductive amination to prevent over-alkylation.

  • Reaction Setup: To an oven-dried, argon-flushed round-bottom flask, add 4-nitrobenzaldehyde (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Amine Addition: Add N-methylbenzylamine (1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.2 eq, 12 mmol). Stir the mixture at room temperature for 30 minutes to pre-form the iminium ion.

  • Reduction: Cool the flask in a water bath (20 °C). Portion-wise, add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) over 10 minutes to control mild exotherms[4].

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor complete consumption of the aldehyde via TLC (Hexane/EtOAc 3:1, UV active).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate can generally be used in the next step without further purification.

Protocol B: Selective Synthesis of 4-{[Benzyl(methyl)amino]methyl}aniline

This protocol utilizes SnCl₂ to reduce the nitro group while strictly preserving the sensitive N-benzyl moiety.

  • Reaction Setup: Dissolve the crude N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine (approx. 10 mmol) in absolute ethanol (40 mL).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 50 mmol) to the solution[2].

  • Heating: Attach a reflux condenser and heat the mixture to 70–80 °C under a nitrogen atmosphere for 2 to 3 hours. The solution will typically turn yellow/orange.

  • Monitoring: Confirm the disappearance of the nitro intermediate via TLC or LC-MS.

  • Critical Workup (Self-Validating Step): Allow the mixture to cool to room temperature, then pour it over crushed ice (50 g). Crucial Step: Slowly add 20% aqueous NaOH with vigorous stirring until the pH reaches >12. The initial thick white precipitate (tin hydroxides) must completely redissolve into a clear/cloudy aqueous layer[6].

  • Extraction: Extract the highly basic aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH) if analytical purity is required.

References
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Stack Exchange. Available at:[Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at:[Link]

  • Nitro Reduction - Common Conditions. Common Organic Chemistry. Available at:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry (1996). Available at:[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 4-{[Benzyl(methyl)amino]methyl}aniline Crystallization &amp; Purification

Welcome to the Technical Support Center for the isolation and purification of 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4). This compound—featuring both a primary aniline and a tertiary benzylamine moiety—pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4). This compound—featuring both a primary aniline and a tertiary benzylamine moiety—presents unique physicochemical challenges during downstream processing.

This guide is designed for process chemists and drug development professionals. It provides field-proven mechanistic insights into phase demixing, catalytic side-reactions, and oxidative degradation, ensuring your crystallization protocols are robust and scalable.

Process Workflow & Impurity Pathways

To successfully crystallize this diamine, one must understand the interconnected nature of its synthesis (typically via catalytic nitro reduction) and its phase behavior during isolation.

G Start Nitro Precursor (e.g., N-methyl-N-[(4-nitrophenyl)methyl]-1-phenylmethanamine) Reduction Catalytic Reduction (Pd/C or Pt/C, H2) Start->Reduction Crude Crude 4-{[Benzyl(methyl)amino]methyl}aniline Reduction->Crude Imp1 N-Debenzylation (Secondary Amine Impurity) Reduction->Imp1 Hydrogenolysis Cryst Crystallization (Solvent/Antisolvent) Crude->Cryst Imp2 Oxidative Polymerization (Colored Oligomers) Crude->Imp2 Autoxidation (O2) Pure Pure Crystalline Product Cryst->Pure Controlled Seeding Imp3 Oiling Out (LLPS) (Amorphous/Impure Gum) Cryst->Imp3 Spinodal Demixing

Workflow of 4-{[Benzyl(methyl)amino]methyl}aniline synthesis, highlighting critical impurity pathways.

Troubleshooting Guide & FAQs

Q1: My product consistently "oils out" instead of forming crystals. Why does this happen, and how can I force crystallization?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." Because 4-{[Benzyl(methyl)amino]methyl}aniline is a highly lipophilic free base with a relatively low glass transition temperature ( Tg​ ), high supersaturation drives the system into a miscibility gap. Instead of nucleating into a rigid crystal lattice, the solute forces a spinodal decomposition, forming a solute-rich dispersed liquid phase (oil droplets) and a solute-lean continuous phase[1]. These oil droplets act as an excellent solvent for structurally similar impurities, ultimately solidifying into an impure, gummy mass[2].

The Solution:

  • Alter the Phase Diagram: Adjust your solvent/antisolvent ratio. LLPS often occurs in ternary systems where the solute alters the mutual miscibility of the solvents. Moving to a different solvent class (e.g., replacing aliphatic hydrocarbons with a cycloalkane or ether) can shift the binodal curve below the solubility curve.

  • Seeding in the Metastable Zone: Do not rely on spontaneous nucleation. Cool the solution to just below the saturation temperature (but above the cloud point) and introduce 1-2 wt% of seed crystals. This provides a low-energy kinetic pathway for solute integration, bypassing the LLPS boundary.

Q2: HPLC analysis shows a persistent impurity lacking the benzyl group (4-(methylaminomethyl)aniline). How do I purge this?

The Causality: This is a classic over-reduction artifact. The standard synthesis of the target molecule involves the catalytic reduction of a nitroarene precursor. However, the benzyl group attached to the tertiary amine is highly susceptible to hydrogenolysis (N-debenzylation) when exposed to hydrogen gas and standard Palladium on Carbon (Pd/C) catalysts[3].

The Solution: Purging the debenzylated secondary amine via crystallization is extremely difficult because it co-crystallizes easily with the target diamine. You must suppress its formation upstream:

  • Change the Catalyst: Switch from Pd/C to Platinum on Carbon (Pt/C) or a sulfided Platinum catalyst. Platinum is highly active for nitro reduction but exhibits significantly lower turnover frequencies for N-debenzylation[3].

  • Control Hydrogen Activity: If you must use Pd/C, strictly limit the hydrogen pressure and monitor the reaction closely, quenching it the moment hydrogen uptake ceases.

Q3: My isolated crystals are initially white but turn pink/brown upon filtration and drying. Is the compound degrading?

The Causality: Yes. The primary aniline moiety is prone to autoxidation. In the presence of oxygen and trace transition metals (e.g., leached palladium from the previous step), anilines undergo single-electron oxidation to form radical cations. These radicals rapidly couple, initiating an oxidative polymerization cascade that yields highly conjugated, intensely colored phenazine and polyaniline oligomers[4].

The Solution:

  • Exclude Oxygen: Perform the crystallization, filtration, and drying strictly under an inert atmosphere (Nitrogen or Argon). Degas all crystallization solvents via sparging prior to use.

  • Metal Scavenging: Ensure complete removal of Pd catalyst fines before crystallization. A polish filtration through a pad of Celite or a commercial metal scavenger resin (e.g., SiliaMetS® Thiol) is mandatory.

Q4: The free base simply will not crystallize, even with seeding. Are there alternative isolation strategies?

The Causality: The molecular flexibility of the benzyl and methyl groups, combined with the lack of strong intermolecular hydrogen bond donors (the tertiary amine cannot donate, and the aniline is a weak donor), results in a low lattice energy.

The Solution: Form a salt. Protonating the highly basic tertiary amine (and potentially the less basic aniline nitrogen) with an acid creates strong ionic interactions that drastically increase the Tg​ and melting point, driving rapid crystallization[5][6].

  • Protocol: Treat the crude free base in 2-Methyltetrahydrofuran (2-MeTHF) or ethyl acetate with 0.95 equivalents of methanesulfonic acid (MsOH) or anhydrous HCl[7]. The resulting mesylate or hydrochloride salt will precipitate cleanly. You can either use the salt directly or perform a biphasic free-basing step with aqueous NaOH/DCM prior to final use.

Quantitative Impurity & Mitigation Summary

Impurity / PhenomenonOrigin / MechanismDetection MethodMitigation & Purge Strategy
4-(methylaminomethyl)aniline N-Debenzylation during catalytic nitro reduction.LC-MS (Target Mass - 90 Da), HPLC-UVUpstream: Use Pt/C or sulfided Pd/C. Downstream: Salt formation (differential pKa).
Polyaniline Oligomers Autoxidation of the primary aniline moiety.Visual (Pink/Red hue), UV-Vis spectroscopyDegas solvents; inert atmosphere processing; metal scavengers for Pd removal.
Liquid-Liquid Phase Separation High supersaturation forcing spinodal demixing.FBRM (Chord length), PVM (Droplet imaging)Optimize solvent/antisolvent ratio; seed at low supersaturation; slow cooling rate.
Solvent Entrapment Rapid solidification of the solute-rich oil phase.GC-Headspace, 1 H-NMRAvoid LLPS entirely; utilize extended isothermal holds during cooling.

Self-Validating Experimental Protocol: Seeded Crystallization

This protocol is designed to bypass LLPS by strictly controlling supersaturation and utilizing seeding.

Materials:

  • Crude 4-{[Benzyl(methyl)amino]methyl}aniline (Free base)

  • Primary Solvent: Isopropyl Acetate (IPAc) (Degassed)

  • Antisolvent: Heptane (Degassed)

  • Authentic Seed Crystals (1-2 wt%)

Step-by-Step Methodology:

  • Dissolution & Scavenging: Dissolve the crude free base in IPAc (4 volumes, e.g., 4 mL/g) at 55 °C under a nitrogen atmosphere.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter (or Celite pad) to remove any residual Pd/C fines. Validation Check: The filtrate must be perfectly clear and free of black particulates.

  • Antisolvent Addition (Phase 1): Transfer the filtrate to a crystallizer equipped with overhead stirring. Maintain temperature at 55 °C. Slowly add Heptane (2 volumes) dropwise over 30 minutes.

  • Seeding: Cool the reactor to 45 °C. Validation Check: The solution must remain clear. If it turns cloudy, you have hit the LLPS boundary; heat back to 55 °C and add 0.5 vol IPAc. Add 1-2 wt% of finely milled seed crystals. Hold isothermally at 45 °C for 1 hour to allow the seed bed to mature.

  • Antisolvent Addition (Phase 2): Over 2 hours, linearly dose an additional 4 volumes of Heptane while maintaining the temperature at 45 °C.

  • Controlled Cooling: Cool the suspension from 45 °C to 5 °C at a linear rate of 0.1 °C/min. Hold at 5 °C for 2 hours.

  • Isolation: Filter the suspension under a blanket of nitrogen. Wash the filter cake with cold (5 °C) Heptane (2 volumes).

  • Drying: Dry the crystals in a vacuum oven at 40 °C until constant weight is achieved.

References

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Mettler Toledo, [Link]

  • ACS Publications. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, [Link]

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo, [Link]

  • IntechOpen. "Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures." IntechOpen, [Link]

  • ResearchGate. "Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2." ResearchGate, [Link]

  • National Center for Biotechnology Information (PMC). "Combining drug salt formation with amorphous solid dispersions – a double edged sword." PMC, [Link]

  • Organic Syntheses. "Organic Syntheses Procedure: Preparation of Tertiary Amine Salts." Organic Syntheses, [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for 4-{[Benzyl(methyl)amino]methyl}aniline

Welcome to the technical support center for the analysis of 4-{[Benzyl(methyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals who are working to establish a ro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 4-{[Benzyl(methyl)amino]methyl}aniline. This guide is designed for researchers, scientists, and drug development professionals who are working to establish a robust and reproducible HPLC method for this compound. As a tertiary aromatic amine, this analyte presents specific challenges in reversed-phase chromatography, primarily related to its basicity, which directly influences its retention and peak shape. This document provides field-proven insights, troubleshooting workflows, and detailed scientific explanations to empower you to take full control of your separation.

Understanding the Analyte: A Tertiary Aromatic Amine

4-{[Benzyl(methyl)amino]methyl}aniline is a basic compound. In solution, its tertiary amine and primary amine functionalities can be protonated depending on the pH. This ability to become ionized is the single most critical factor influencing its behavior in reversed-phase HPLC.[1][2] An uncharged (neutral) molecule is more hydrophobic and will be retained more strongly on a nonpolar stationary phase like C18.[2] Conversely, a charged (protonated) molecule is more polar and will have less affinity for the stationary phase, causing it to elute earlier.[2][3] Mastering your separation requires precise control over the analyte's ionization state through strategic manipulation of the mobile phase pH.[4][5]

Part 1: Foundational HPLC Method Protocol

This protocol serves as a robust starting point for your method development. The initial conditions are chosen to promote good peak shape and a reasonable retention factor.

Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Justification
Column High-Purity, End-Capped C18, 250 x 4.6 mm, 5 µmA standard C18 provides hydrophobic retention. High-purity, end-capped silica minimizes silanol interactions, which can cause peak tailing with basic analytes.[6][7]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Low pH ensures the analyte is fully protonated, promoting good peak shape by minimizing interactions with residual silanols on the column.[5] Formic acid is volatile and MS-compatible.[8]
Mobile Phase B Acetonitrile (ACN)A common, strong organic solvent for reversed-phase HPLC.[4]
Elution Mode GradientStart with a gradient to quickly determine the approximate organic solvent percentage needed for elution. A typical screening gradient: 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times. Temperature can be a tool for optimization if needed.
Injection Volume 10 µLA standard volume; should be adjusted based on analyte concentration and detector sensitivity.
Detection UV at 254 nmAromatic rings provide strong chromophores. A photodiode array (PDA) detector is recommended to assess peak purity.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Matching the diluent to the starting conditions is ideal.[9]

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during method development for this analyte in a direct question-and-answer format.

Troubleshooting Retention Time & Peak Shape

Question 1: My analyte peak is eluting too early, near the solvent front (t₀). How do I increase its retention time?

Answer: Poor retention of a basic compound like 4-{[Benzyl(methyl)amino]methyl}aniline in reversed-phase HPLC is typically due to it being in a highly polar, protonated state or the mobile phase being too strong. You have three primary strategies to increase retention:

  • Increase the Mobile Phase pH: This is the most powerful tool for this specific analyte.[3][10] By raising the pH of the aqueous mobile phase (Mobile Phase A), you shift the equilibrium towards the neutral, uncharged form of the amine. This neutral form is more hydrophobic and will interact more strongly with the C18 stationary phase, leading to a significant increase in retention time.[1][2]

    • Action: Prepare a series of aqueous mobile phases with buffers at different pH values (e.g., pH 4.0 with acetate buffer, pH 7.0 with phosphate buffer). Ensure the buffer has a pKa within +/- 1 unit of the target pH for effective buffering.[3]

  • Decrease the Organic Solvent Concentration: In reversed-phase chromatography, water is the weak solvent and the organic modifier (acetonitrile or methanol) is the strong solvent. Reducing the percentage of the organic solvent in the mobile phase will weaken its overall elution strength, causing all hydrophobic compounds to be retained longer.[1]

    • Action: If your peak elutes at 20% acetonitrile, try running an isocratic method at 15% or 10% acetonitrile.

  • Change the Organic Modifier: Methanol is a less powerful organic solvent than acetonitrile.

    • Action: Switching from acetonitrile to methanol at the same percentage will generally increase retention time. This can also alter selectivity between your analyte and any impurities.

Question 2: My analyte peak has a very long retention time, leading to inefficient analysis. How can I shorten it?

Answer: This is the inverse of the previous problem. To decrease retention, you need to make the analyte more polar or increase the strength of the mobile phase.

  • Decrease the Mobile Phase pH: Lowering the pH will ensure the amine groups are fully protonated (charged). This increased polarity reduces the analyte's affinity for the hydrophobic stationary phase, causing it to elute earlier.[2]

    • Action: Use a mobile phase with a low pH modifier like 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2.1).

  • Increase the Organic Solvent Concentration: A higher percentage of acetonitrile or methanol in the mobile phase will increase its elution strength, moving the analyte through the column faster.[4]

    • Action: If your peak elutes with 50% acetonitrile, try increasing it to 60% or 70%.

Question 3: My analyte peak is broad and asymmetrical (tailing). What causes this and how can I achieve a sharp, symmetrical peak?

Answer: Peak tailing for basic compounds is a classic problem in reversed-phase HPLC. It is most often caused by secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica packing material.[6][7] This creates a secondary, stronger retention mechanism that leads to a "tail" on the peak.

Here is a systematic approach to eliminate tailing:

  • Use a Low pH Mobile Phase: This is the most effective solution. At a low pH (e.g., pH < 3), the vast majority of surface silanol groups are protonated (Si-OH) and therefore neutral.[5] This prevents the ionic interaction with your protonated basic analyte, leading to a symmetrical peak shape based solely on hydrophobic retention.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and are "end-capped" to chemically convert most of the accessible silanol groups into less reactive species. Using such a column is critical for analyzing basic compounds.

  • Check for Extra-Column Volume: Peak broadening and tailing can also be caused by issues in your HPLC system, such as using tubing with too large an internal diameter, having poorly made connections, or a void at the head of the column.[11][12]

    • Action: Ensure all connections are properly swaged and use low-dead-volume tubing and fittings, especially for UHPLC systems. If the column is old, reversing it and flushing it to waste may help remove a blockage at the inlet frit.[6]

Advanced Scientific FAQs

Q: Can you explain the relationship between mobile phase pH and the analyte's pKa?

A: The pKa is the pH at which a compound is 50% ionized and 50% neutral. For a basic compound like our analyte, if the mobile phase pH is equal to its pKa, half of the molecules will be in the protonated (charged) form and half will be in the neutral form.

  • When pH < pKa: The mobile phase is more acidic than the analyte. The equilibrium shifts to the protonated (BH⁺), more polar form. Retention time will be shorter.

  • When pH > pKa: The mobile phase is more basic than the analyte. The equilibrium shifts to the neutral (B), more hydrophobic form. Retention time will be longer. For the most robust and reproducible separation, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[3][5] This ensures the analyte is predominantly in one form, making retention time less sensitive to small fluctuations in mobile phase pH.

Q: My retention time is unstable and drifts from one injection to the next. What are the common causes?

A: Retention time instability is a common issue that can usually be traced to one of three areas:

  • Inadequate Column Equilibration: When you change the mobile phase composition (e.g., during a gradient or after changing bottles), the column's stationary phase needs time to fully equilibrate with the new conditions. If you inject before the column is ready, you will see drifting retention times, usually to shorter times in the first few runs.

    • Solution: Ensure you flush the column with at least 10-15 column volumes of the new mobile phase before starting your analysis.

  • Mobile Phase Issues: If the mobile phase is not prepared consistently, or if one component is volatile and evaporates over time (e.g., acetonitrile), its composition will change, leading to drift.[13] Poorly buffered mobile phases near the analyte's pKa can also cause drift if the pH is not stable.

    • Solution: Always prepare mobile phases fresh and keep solvent bottles capped. Use a buffer if you are working at a pH between 4 and 8.

  • Temperature Fluctuations: Column temperature directly affects retention. If the laboratory temperature changes significantly or the column compartment is not thermostatically controlled, retention times can drift.

    • Solution: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30 °C) for stable performance.

Part 3: Visualization & Data Summary

Visual Workflow: Troubleshooting Retention & Peak Shape

The following diagram outlines a logical workflow for addressing common chromatographic issues with 4-{[Benzyl(methyl)amino]methyl}aniline.

Troubleshooting_Workflow start Start: Initial Chromatogram problem Identify Primary Issue start->problem poor_retention Poor Retention (Elutes too early) problem->poor_retention tR < 2*t₀ excess_retention Excessive Retention (Elutes too late) problem->excess_retention tR is too long peak_tailing Peak Tailing (Asymmetry > 1.2) problem->peak_tailing Peak is asymmetric increase_ph Increase Mobile Phase pH (e.g., pH 4 to 7) poor_retention->increase_ph decrease_ph Decrease Mobile Phase pH (e.g., to pH < 3) excess_retention->decrease_ph use_low_ph Use Low pH Mobile Phase (e.g., 0.1% Formic Acid) peak_tailing->use_low_ph decrease_org Decrease % Organic (e.g., 20% to 15% ACN) increase_ph->decrease_org end_point Optimized Method: Good Retention & Peak Shape decrease_org->end_point increase_org Increase % Organic (e.g., 50% to 60% ACN) decrease_ph->increase_org increase_org->end_point check_column Confirm High-Purity, End-Capped Column use_low_ph->check_column check_system Check System for Extra-Column Volume check_column->check_system check_system->end_point

Caption: A logical troubleshooting workflow for HPLC method development.

Visual Mechanism: Analyte Interaction with C18 Phase

This diagram illustrates how mobile phase pH alters the interaction between the basic analyte and the stationary phase.

Analyte_Interaction Mechanism of Retention vs. pH cluster_low_ph Low pH (e.g., pH 2.7) cluster_high_ph High pH (e.g., pH 8.0) analyte_low Analyte (Protonated) [R-NH⁺-R'] silanol_low Silanol (Neutral) [Si-OH] analyte_low->silanol_low No Ionic Interaction c18_low C18 Chains (Hydrophobic) analyte_low->c18_low Weak Hydrophobic Interaction (Repelled) result_low Result: Early Elution, Good Peak Shape analyte_high Analyte (Neutral) [R-N-R'] silanol_high Silanol (Ionized) [Si-O⁻] analyte_high->silanol_high Potential for Secondary Interactions (Tailing) c18_high C18 Chains (Hydrophobic) analyte_high->c18_high Strong Hydrophobic Interaction result_high Result: Late Elution, Risk of Peak Tailing

Caption: Analyte-stationary phase interactions at different pH values.

Summary of Parameter Effects
Parameter ChangeEffect on Retention TimeEffect on Peak Shape (for this analyte)Primary Mechanism
↑ % Organic DecreaseGenerally no direct effectIncreases mobile phase elution strength.
↓ % Organic IncreaseGenerally no direct effectDecreases mobile phase elution strength.[1]
↑ pH IncreaseMay worsen (tailing) if silanols become ionizedDe-protonates the basic analyte, making it more hydrophobic.[1][2]
↓ pH DecreaseImproves (reduces tailing)Protonates the analyte (more polar) and neutralizes silanols.[5]
↑ Temperature DecreaseCan sometimes improve efficiencyReduces mobile phase viscosity and can alter interaction kinetics.
↑ Flow Rate DecreaseMay worsen (broadening)Reduces the time the analyte spends interacting with the stationary phase.[4]

References

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
  • CAS 5405-15-2: N-Benzyl-4-methylaniline. CymitQuimica.
  • N-benzyl-4-methylaniline | C14H15N | CID 79403. PubChem - NIH.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (2002).
  • Separation of 2-((4-Amino-3,5-diethylphenyl)methyl)-4-((4-aminophenyl)methyl)aniline on Newcrom R1 HPLC column. (2018). SIELC Technologies.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • How to Increase Retention. GL Sciences.
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. (2023).
  • Back to Basics: The Role of pH in Retention and Selectivity. (2026).
  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • Optimizing Chromatographic Separ
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). ALWSCI.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Control pH During Method Development for Better Chrom
  • A simple method for HPLC retention time prediction: linear calibration using two reference substances. (2017). PMC.
  • HPLC Troubleshooting Guide. Restek.
  • Exploring the Role of pH in HPLC Separ

Sources

Troubleshooting

Technical Support Center: Troubleshooting Amidation of 4-{[Benzyl(methyl)amino]methyl}aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective acylation of complex, polyfunctional molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective acylation of complex, polyfunctional molecules. The amidation of 4-{[benzyl(methyl)amino]methyl}aniline presents a classic chemoselectivity paradox: you must drive the reaction at a weakly nucleophilic primary aromatic amine (aniline) while suppressing the reactivity of a highly basic, nucleophilic aliphatic tertiary amine (the benzyl(methyl)amino group).

This guide synthesizes field-proven insights and authoritative mechanistic data to help you eliminate side reactions, optimize your yields, and ensure scalable, self-validating workflows.

Part 1: Mechanistic Causality & The Dual-Amine Challenge

The root cause of side reactions in this substrate is the inverted nucleophilicity-basicity relationship between its two nitrogen centers. The target aniline (pKa ~4.6) is a poor nucleophile due to lone-pair delocalization into the aromatic ring. Conversely, the tertiary aliphatic amine (pKa ~9.0) is highly nucleophilic and basic.

When exposed to highly electrophilic activating agents, the tertiary amine rapidly forms an acylammonium intermediate. While this is typically reversible, the presence of nucleophilic counterions or strong bases can trigger irreversible side reactions. Furthermore, the slow reaction rate of the aniline allows competing pathways—such as active ester hydrolysis, guanidinylation, or imide formation—to dominate the reaction profile[1].

G Acid Carboxylic Acid + Coupling Agent ActiveEster Activated Ester / Acylium Acid->ActiveEster Base Substrate 4-{[Benzyl(methyl)amino]methyl}aniline (Primary + Tertiary Amine) Target Target Amide (Aniline N-Acylation) Substrate->Target Side1 Guanidinylation (Excess HATU) Substrate->Side1 Direct HATU Attack ActiveEster->Target Aniline Attack (Desired) Side2 Acylammonium Salt (Tertiary Amine Attack) ActiveEster->Side2 Tertiary Amine Attack (Highly Electrophilic Reagents) Side3 Di-acylation (Imide) (Excess Acid/Strong Base) Target->Side3 Excess Reagent + Strong Base

Mechanistic pathways of amidation and competing side reactions.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a +98 Da mass adduct on the aniline instead of the desired amide. What happened? A1: You are observing guanidinylation , a common side reaction when using uronium-based coupling reagents like HATU[2]. Because the aniline is a weak nucleophile, it can react directly with the electrophilic carbon of the HATU reagent rather than the activated ester[3]. Solution: Pre-activate the carboxylic acid with HATU and base for 5–10 minutes before adding the aniline[2]. Alternatively, switch to a phosphonic anhydride like T3P, which is structurally incapable of forming guanidine adducts[2].

Q2: I am using an acyl chloride, and I observe mass loss corresponding to the cleavage of the benzyl group. How do I prevent this? A2: You are observing a von Braun-type degradation . The tertiary amine attacks the highly electrophilic acyl chloride to form an unstable acylammonium chloride salt. The chloride ion then acts as a nucleophile, attacking the benzylic carbon and cleaving the amine. Solution: Abandon acyl chlorides. Use milder coupling reagents like EDC/HOBt or T3P that generate less electrophilic active esters and lack nucleophilic halide counterions[4].

Q3: I see a significant amount of di-acylated product (imide formation). A3: Imide formation occurs when the newly formed amide is deprotonated and reacts with a second equivalent of the activated acid. This is exacerbated by using large excesses of acylating agents and strong bases like DIPEA (aqueous pKa 10.1)[4]. Solution: Limit the carboxylic acid to strict stoichiometry (1.05 eq). Switch the base from DIPEA to N-methylmorpholine (NMM). NMM is considerably less basic (pKa 7.38) and minimizes the deprotonation of the product amide while still facilitating the coupling[4].

Q4: The reaction is sluggish and stalls at 50% conversion, accompanied by hydrolysis of the active ester. A4: The poor nucleophilicity of the aniline is the limiting factor. Solution: Add a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium ion that rapidly traps the sluggish aniline[1].

Workflow Start Analyze Impurity Profile via LC-MS Q1 Is there a +98 Da adduct? Start->Q1 A1 Guanidinylation. Pre-activate acid or switch from HATU. Q1->A1 Yes Q2 Is there mass loss (cleavage)? Q1->Q2 No A2 Von Braun degradation. Avoid acyl chlorides. Use T3P. Q2->A2 Yes Q3 Is there double acylation? Q2->Q3 No A3 Imide formation. Use weaker base (NMM) & exact stoichiometry. Q3->A3 Yes

Decision tree for identifying and resolving amidation side reactions.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct coupling reagent and base combination is the most critical variable in this workflow. The table below summarizes the performance characteristics of common systems when applied to bifunctional aniline/tertiary amine substrates.

Coupling SystemRelative Reactivity with AnilinesGuanidinylation RiskTertiary Amine Interference RiskRecommended Base
T3P® HighNoneLowNMM
EDC / HOBt / DMAP Moderate-HighNoneModerateNMM
HATU Very HighHigh (if excess used)ModerateDIPEA or NMM
Acyl Chlorides ExtremeNoneVery High (von Braun cleavage)Pyridine
Part 4: Optimized Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality-driven choices and in-process controls to ensure success.

Protocol A: T3P-Mediated Chemoselective Amidation (Recommended)

Rationale: T3P (Propylphosphonic anhydride) is highly effective for sterically hindered or poorly nucleophilic substrates. It is exceptionally chemoselective for primary amines over tertiary amines and produces strictly water-soluble byproducts, simplifying downstream purification[2].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.05 eq) and 4-{[benzyl(methyl)amino]methyl}aniline (1.0 eq) in anhydrous EtOAc or DMF (0.2 M).

  • Base Addition: Add N-methylmorpholine (NMM) (2.5 eq). Causality: NMM is chosen over stronger bases like DIPEA to prevent deprotonation of the resulting amide, thereby eliminating imide formation[4].

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.2 eq). Causality: Slow addition controls the exothermic activation and prevents a localized excess of the coupling agent.

  • Propagation & Monitoring: Warm to room temperature and stir for 2–4 hours. Self-Validation Check: Monitor via LC-MS. If the active ester is fully consumed but unreacted aniline remains, the active ester was likely hydrolyzed by adventitious water. Do not add more T3P without also adding more carboxylic acid.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The T3P byproducts partition entirely into the aqueous phase[2].

Protocol B: EDC/HOBt with Catalytic DMAP (Alternative)

Rationale: A cost-effective alternative where DMAP generates an ultra-reactive acylpyridinium intermediate to overcome the aniline's low nucleophilicity[1].

  • Pre-activation: Dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM. Stir for 15 minutes. Causality: Premixing EDC and HOBt is critical to form the HOBt-activated ester before introducing the amine, preventing direct reaction between EDC and the aniline[4].

  • Catalysis: Add DMAP (0.1 eq).

  • Amine Addition: Add 4-{[benzyl(methyl)amino]methyl}aniline (1.0 eq) followed by NMM (2.0 eq). Stir at room temperature until complete.

  • Workup (CRITICAL): Wash the organic layer with water and saturated NaHCO₃, then dry over Na₂SO₄. Causality: Standard amidation workups blindly recommend a 1M HCl or 5% citric acid wash to remove unreacted amines and DMAP. Do not use acidic washes for this substrate. Because your product contains a basic tertiary amine, an acidic wash will protonate your product and extract it entirely into the aqueous waste layer.

References
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.BenchChem.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.ACS Publications.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 4-{[Benzyl(methyl)amino]methyl}aniline

Welcome to the Technical Support Center for 4-{[Benzyl(methyl)amino]methyl}aniline . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-{[Benzyl(methyl)amino]methyl}aniline . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical bottlenecks associated with this compound.

This molecule presents a classic drug discovery challenge: it is a lipophilic weak base containing both a primary aromatic amine (aniline) and a tertiary aliphatic amine (benzyl(methyl)amine). At physiological pH (7.4), the high lipophilicity of the benzyl and phenyl rings drives the molecule out of solution, leading to rapid precipitation. This guide provides field-proven, self-validating strategies to overcome these solubility limits for both in vitro and in vivo applications.

Formulation Strategy Workflow

Before altering your experimental design, it is critical to align your solubility strategy with your assay's end goal. The decision matrix below outlines the optimal path based on whether you are fighting kinetic or thermodynamic solubility limits.

G Start 4-{[Benzyl(methyl)amino]methyl}aniline (Poor Aqueous Solubility) Assay Target Application? Start->Assay InVitro In Vitro Assays (Kinetic Solubility) Assay->InVitro InVivo In Vivo Dosing (Thermodynamic Solubility) Assay->InVivo DMSO DMSO / Cosolvent Dilution (<1% Final) InVitro->DMSO Low Conc. (<10 µM) CD_Vitro Add 2-5% HP-β-CD to Assay Buffer InVitro->CD_Vitro High Conc. (>10 µM) Salt Salt Formation (e.g., HCl, Mesylate) InVivo->Salt Solid State Available Formulation Formulation in 20% HP-β-CD (pH 5.0 Buffer) InVivo->Formulation Liquid Dosing Needed

Figure 1: Decision matrix for solubility enhancement based on assay requirements.

FAQs & Troubleshooting Specific Experimental Issues

Q: My compound precipitates immediately when diluting from a 10 mM DMSO stock into a pH 7.4 assay buffer. How can I prevent this? A: You are experiencing a kinetic solubility failure. When the DMSO concentration drops below 1-2%, the compound experiences a rapid solvent shift, leading to supersaturation and[1].

  • Causality: The aqueous buffer cannot solvate the lipophilic benzyl group fast enough to prevent molecules from aggregating.

  • Solution: Add 2-5% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the assay buffer before adding the compound. HP-β-CD , shielding it from the aqueous environment and preventing aggregation[2].

Q: I need to dose this compound in vivo at 10 mg/kg, but the free base won't dissolve in standard saline. What is the best approach? A: For in vivo dosing, you are fighting the of the free base[3]. At pH 7.4, the molecule is insufficiently ionized to overcome its crystal lattice energy.

  • Causality: Thermodynamic solubility is dictated by the energy required to break the solid crystal lattice versus the energy gained by solvation. The free base lattice is too stable for neutral water to disrupt.

  • Solution: Convert the free base to a hydrochloride (HCl) or mesylate salt. If salt screening is not viable, use 10-20% (w/v) HP-β-CD in a slightly acidic vehicle (e.g., pH 5.0 citrate buffer) to leverage both amine ionization and inclusion complexation simultaneously[2].

Quantitative Data Summary

Understanding the physicochemical thresholds of 4-{[Benzyl(methyl)amino]methyl}aniline is vital for predicting its behavior across different media.

Table 1: Physicochemical Profile & Solubility Thresholds

Parameter / ConditionValue / Estimated LimitCausality / Mechanism
pKa 1 (Aniline Nitrogen) ~4.5Protonated only in highly acidic media (pH < 4).
pKa 2 (Tertiary Amine) ~8.5 - 9.0Partially ionized at pH 7.4; fully unionized at pH > 10.
Kinetic Sol. (pH 7.4) < 10 µM (1% DMSO)Solvent shift causes rapid kinetic nucleation of the lipophilic base[1].
Thermo. Sol. (pH 7.4) < 1 µg/mL (Free Base)Crystal lattice energy and lipophilicity dominate over partial ionization[3].
Thermo. Sol. (pH 5.0) > 1 mg/mL (w/ 20% HP-β-CD)Synergistic effect of amine protonation and cyclodextrin inclusion[2].
Standardized Methodologies (Self-Validating Protocols)

To ensure data integrity, all solubility assessments must be run using self-validating protocols. Below are the standard operating procedures for evaluating this compound.

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

Use this protocol to determine the precipitation threshold for high-throughput in vitro assays.

  • Stock Preparation: Prepare a 10 mM stock of 4-{[Benzyl(methyl)amino]methyl}aniline in 100% DMSO.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in 100% DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a 96-well clear-bottom microplate. The final DMSO concentration must remain constant at 1%.

  • Equilibration: Incubate the plate for 2 hours at 25°C with orbital shaking at 300 rpm[1].

  • Detection: Measure light scattering using a laser nephelometer. The precipitation onset is the concentration where scattering significantly exceeds the buffer baseline.

  • Self-Validation System: Include a known highly soluble compound (e.g., Propranolol) and a known insoluble compound (e.g., Amiodarone free base) on every plate. The assay is only valid if Propranolol shows no scattering above the buffer baseline and Amiodarone shows a sharp scattering inflection point.

Protocol B: Thermodynamic Solubility & HP-β-CD Formulation

Use this protocol to achieve a true equilibrium solubility state for high-concentration in vivo dosing.

  • Vehicle Preparation: Prepare a 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in 50 mM Citrate buffer (pH 5.0).

  • Solid Addition: Weigh 10 mg of crystalline 4-{[Benzyl(methyl)amino]methyl}aniline free base into a 2 mL glass HPLC vial.

  • Suspension: Add 1 mL of the prepared vehicle to the vial. Vortex for 2 minutes to disperse the solid.

  • Equilibration: Shake the suspension at 37°C for 24 hours to ensure thermodynamic equilibrium is reached[3].

  • Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.

  • Self-Validation System: Measure the pH of the final filtrate. If the pH has shifted by more than 0.2 units from the initial pH 5.0, the buffering capacity has been exceeded by the basic amine, invalidating the thermodynamic measurement. Adjust the buffer strength and repeat.

References
  • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | Source: Molecules (PubMed Central) | URL: [Link]

Sources

Troubleshooting

purification techniques for crude 4-{[Benzyl(methyl)amino]methyl}aniline

Welcome to the Technical Support Center for the purification and handling of 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4). As a bifunctional molecule containing both a primary aromatic amine and a tertiary be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4).

As a bifunctional molecule containing both a primary aromatic amine and a tertiary benzylic amine, this compound presents unique chromatographic and stability challenges. This guide is engineered for process chemists and researchers to troubleshoot common isolation issues, understand the mechanistic causality behind degradation, and implement self-validating purification protocols.

PART 1: Molecular Profiling & Causality

To design an effective purification strategy, we must first understand the electronic and acid-base properties of the target molecule and its common synthetic impurities. The significant difference in basicity (ΔpKa ~4.9) between the two nitrogen centers is the cornerstone of our orthogonal purification strategies[1][2].

Table 1: Physicochemical & pKa Profile of Target and Key Impurities

Compound / MoietyFunctional GroupPredicted pKa (Conjugate Acid)Oxidation SusceptibilityChromatographic Behavior on Bare Silica
Target: Aniline moiety Primary Aromatic Amine~4.6High (Radical cation formation)Moderate tailing
Target: Benzylic moiety Tertiary Aliphatic Amine~9.5LowSevere streaking (Silanol binding)
Impurity: N-Benzylmethylamine Secondary Aliphatic Amine~9.7LowSevere streaking
Impurity: Nitro-intermediate NitroareneN/A (Neutral)NoneFast elution (Rf > 0.8 in EtOAc)
Impurity: Azoxybenzenes Oxidized DimerWeakly basicNone (Terminal sink)Moderate elution, colored bands

Causality Insight: The bare silica gel surface is populated with acidic silanol groups (pKa ~4.5–5.5). The highly basic benzylic tertiary amine (pKa ~9.5) of your product will act as a strong hydrogen-bond acceptor and undergo partial protonation on the column, leading to irreversible adsorption or severe tailing[3].

PART 2: Troubleshooting FAQs

Q1: My product streaks heavily on normal-phase silica, resulting in poor recovery and overlapping impurity fractions. How do I fix this? A1: This is a classic acid-base interaction issue. The acidic silanols on the stationary phase are binding to your tertiary amine. You must dynamically deactivate the silica column by adding a basic modifier to your mobile phase. Using 1–5% Triethylamine (Et 3​ N) or aqueous Ammonium Hydroxide (NH 4​ OH) in a Dichloromethane/Methanol (DCM/MeOH) gradient will competitively bind the silanols, allowing your product to elute as a tight, symmetrical band[3].

Q2: I have residual unreduced starting material (N-benzyl-N-methyl-1-(4-nitrophenyl)methanamine). How can I separate it without running a column? A2: You can leverage the basicity difference via salt crystallization. The unreduced nitro intermediate only has one basic center (the benzylic amine). Your product has two. By treating the crude mixture with exactly 2.0 equivalents of anhydrous HCl in a non-polar solvent (like diethyl ether or dioxane), the product forms a highly polar, insoluble dihydrochloride salt and precipitates rapidly. The mono-hydrochloride salt of the nitro intermediate exhibits different solubility and often remains in the mother liquor or can be selectively washed away.

Q3: My isolated free-base product is initially a pale yellow oil, but it turns dark brown/purple upon storage at room temperature. What is happening? A3: Your product is undergoing auto-oxidation. The electron-rich aniline ring is highly susceptible to single-electron oxidation by atmospheric oxygen, a process often catalyzed by trace transition metals or ambient light. This forms a reactive nitrogen radical cation, which rapidly dimerizes into azo (yellow/orange) and azoxy (dark brown) derivatives, or polymerizes into polyaniline-like species[4][5]. Solution: Never store the free base for extended periods. Convert it to the dihydrochloride salt. Protonating the aniline nitrogen completely removes its electron-donating ability, drastically raising the oxidation potential and stabilizing the molecule indefinitely.

PART 3: Visualizations of Workflows & Mechanisms

Extraction Crude Crude Reaction Mixture (in EtOAc/DCM) AcidWash Extract with 1M HCl (pH ~1-2) Protonates all Amines Crude->AcidWash Org1 Organic Phase (Nitro Impurities / Neutrals) AcidWash->Org1 Discard Aq1 Aqueous Phase (Target + Amine Impurities) AcidWash->Aq1 Keep BaseWash Adjust Aq. Phase to pH > 11 with 2M NaOH Aq1->BaseWash Aq2 Aqueous Phase (Salts / Water) BaseWash->Aq2 Discard Org2 Extract with DCM (Free Base Target) BaseWash->Org2 Keep, Dry & Concentrate

Fig 1: pH-Gradient Liquid-Liquid Extraction workflow for crude aniline isolation.

Oxidation Aniline Free Aniline Target (Colorless/Pale Yellow) Radical Nitrogen Radical Cation (Reactive Intermediate) Aniline->Radical O2 / Trace Metals (-e-, -H+) Nitroso Nitroso Derivative (Intermediate) Radical->Nitroso Oxidation Azo Azo Dimer (Orange/Red Impurity) Radical->Azo Dimerization with Aniline Azoxy Azoxy Dimer (Dark Brown Impurity) Nitroso->Azoxy Condensation with Aniline Azo->Azoxy Further Oxidation

Fig 2: Aerobic auto-oxidation pathway of the aniline moiety leading to sample darkening.

PART 4: Step-by-Step Methodologies

Protocol A: Amine-Modified Silica Gel Chromatography

Use this method when high-resolution separation of the target from structurally similar amine impurities (like N-benzylmethylamine) is required.

  • Column Preparation: Slurry pack a silica gel column using DCM containing 2% Triethylamine (v/v). Self-Validation: Run 2 column volumes of the basic solvent through the column. Check the eluent pH with wet indicator paper; it must read >9 to ensure the silanols are fully deactivated.

  • Sample Loading: Dissolve the crude 4-{[Benzyl(methyl)amino]methyl}aniline in a minimum volume of DCM. Do not use methanol for loading, as it disrupts the band shape.

  • Elution Gradient:

    • Begin elution with 100% DCM (with 2% Et 3​ N).

    • Gradually increase polarity: 95:5 DCM:MeOH (with 2% Et 3​ N) 90:10 DCM:MeOH (with 2% Et 3​ N).

  • Fraction Analysis: Spot fractions on a TLC plate. Develop in 90:10 DCM:MeOH (with 2% Et 3​ N). Visualize using UV (254 nm) and stain with Ninhydrin (requires heating). The target will appear as a distinct spot (Rf ~0.3–0.4), while secondary amine impurities will stain differently and elute at different Rf values[3].

  • Concentration: Pool the product fractions and evaporate under reduced pressure. Crucial: To remove residual Et 3​ N, co-evaporate the resulting oil twice with toluene.

Protocol B: Dihydrochloride Salt Formation & Crystallization

Use this method for final purification, long-term storage stability, and prevention of auto-oxidation.

  • Dissolution: Dissolve the purified free base (from Protocol A or extraction) in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at a concentration of ~0.1 M. Ensure the solution is dry (use Na 2​ SO 4​ if necessary).

  • Acidification: Place the flask in an ice bath (0 °C) under an inert atmosphere (N 2​ or Ar). Slowly add 2.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M).

  • Precipitation: A white to off-white precipitate will immediately form. Self-Validation: Remove a 10 µL aliquot of the supernatant, dilute with 1 mL water, and check the pH. It should be acidic (pH < 3), confirming complete salt formation of both nitrogen centers.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter the suspension rapidly through a sintered glass funnel under a blanket of nitrogen.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether. Dry the solid in a vacuum oven at 40 °C for 12 hours. The resulting 4-{[Benzyl(methyl)amino]methyl}aniline dihydrochloride is highly stable and resistant to oxidation[5].

PART 5: References

  • Metal-Free Synthesis of Heteroaryl Amines or Their Hydrochlorides via an External-Base-Free and Solvent-Free C–N Coupling Protocol Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Aniline - Properties and pKa Data Source: Wikipedia URL:[Link]

  • N-Benzylmethylamine - Physicochemical Properties Source: ChemBK URL:[Link]

  • Stepwise Oxidation of Anilines by cis-[Ru IV (bpy) 2 (py)(O)] 2+ Source: ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 4-{[Benzyl(methyl)amino]methyl}aniline vs. Standard Anilines

As a bifunctional building block, 4-{[benzyl(methyl)amino]methyl}aniline (BMA-aniline) presents unique synthetic opportunities and challenges compared to standard mono-functional anilines. Widely utilized in the developm...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, 4-{[benzyl(methyl)amino]methyl}aniline (BMA-aniline) presents unique synthetic opportunities and challenges compared to standard mono-functional anilines. Widely utilized in the development of targeted therapeutics—specifically receptor tyrosine kinase inhibitors targeting VEGFR and PDGFR[1]—this molecule requires a nuanced understanding of its electronic and steric properties.

This guide objectively compares the reactivity of BMA-aniline against standard anilines (aniline, p-toluidine, and p-nitroaniline), providing field-proven insights, causality-driven experimental protocols, and comparative quantitative data to optimize your synthetic workflows.

Structural & Electronic Profiling: The Causality of Reactivity

To predict the behavior of BMA-aniline, one must analyze its dual-amine nature. Unlike simple anilines, BMA-aniline contains both a primary aromatic amine and a tertiary aliphatic amine.

  • Standard Anilines: Reactivity is governed purely by the substituents on the aromatic ring (Hammett σp​ constants). For instance, p-toluidine is electron-rich and highly nucleophilic, while p-nitroaniline is electron-deficient and poorly nucleophilic.

  • BMA-Aniline: The -CH2-N(CH3)(Benzyl) group acts as a mild electron-donating group (+I, hyperconjugation) when the tertiary amine is in its free-base form, making the aniline core electronically similar to p-toluidine.

However, the reactivity of BMA-aniline is strictly pH-dependent . The tertiary aliphatic amine is significantly more basic (pKa ~8.5–9.0) than the primary aniline (pKa ~4.6). Under acidic or neutral conditions, the tertiary amine protonates first. This generates a cationic -CH2-NH+(CH3)(Benzyl) species, which exerts a powerful electron-withdrawing inductive effect (-I), drastically deactivating the primary aniline nucleophile.

pH_Logic Acidic Acidic pH (< 5) Protonated Tertiary Amine Strong -I Effect (Deactivated) Neutral Neutral pH (7.4) Equilibrium State Moderate Nucleophile Acidic->Neutral Deprotonation (pKa ~4.6) Neutral->Acidic Protonation Basic Basic pH (> 9) Fully Free Base Strong Nucleophile Neutral->Basic Deprotonation (pKa ~8.5) Basic->Neutral Protonation

Figure 1: pH-dependent protonation states and resulting nucleophilicity of BMA-aniline.

Reactivity Comparison & Workflow Adaptations

A. Chemoselective Amidation (Nucleophilic Acyl Substitution)

When reacting standard anilines with acid chlorides, an external base (e.g., triethylamine or DIPEA) is mandatory to scavenge the generated HCl and prevent the aniline from protonating and crashing out of the catalytic cycle.

The BMA-Aniline Advantage: The internal tertiary amine acts as an intramolecular proton sponge . It preferentially absorbs the generated HCl, allowing the primary aniline to remain nucleophilic. This enables amidation reactions to proceed efficiently even in the absence of external bases—a critical advantage when working with base-sensitive substrates.

B. Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination has revolutionized C-N bond formation[2]. Standard anilines couple readily using first-generation palladium catalysts with bidentate ligands like BINAP or dppf.

The BMA-Aniline Challenge: The Lewis basic tertiary amine in BMA-aniline competitively coordinates to the electrophilic Pd(II) intermediates. This leads to catalyst sequestration (poisoning) and stalls the catalytic cycle[3]. To overcome this, one must abandon standard bidentate ligands and employ bulky, electron-rich monodentate biaryl phosphines (e.g., XPhos or RuPhos ). The extreme steric bulk of XPhos shields the palladium center, preventing the tertiary amine from binding while still allowing the primary aniline to undergo productive reductive elimination[2][3].

Catalyst_Logic Start BMA-Aniline + Aryl Halide + Pd Precatalyst Decision Select Phosphine Ligand Start->Decision BINAP Standard Bidentate (e.g., BINAP, dppf) Decision->BINAP Unhindered Pd Center XPhos Bulky Monodentate Biaryl (e.g., XPhos, RuPhos) Decision->XPhos Sterically Hindered Pd Center Poison Catalyst Poisoning (Tertiary Amine binds Pd) BINAP->Poison Competitive Coordination Success Productive Cross-Coupling (High Yield) XPhos->Success Prevents Amine Binding

Figure 2: Ligand selection logic to prevent catalyst poisoning in Buchwald-Hartwig amination.

Comparative Quantitative Data

The following table benchmarks the reactivity of BMA-aniline against standard anilines across key synthetic transformations.

SubstratepKa (Conjugate Acid)Amidation Yield (No Ext. Base)Pd-Coupling Yield (Pd/BINAP)Pd-Coupling Yield (Pd/XPhos)
Aniline 4.6< 10%88%95%
p-Toluidine 5.1< 10%92%96%
p-Nitroaniline 1.0< 5%45%85%
BMA-Aniline 4.6 (Ar), 8.8 (Alkyl)> 85% < 20% (Poisoning)92%

Data represents generalized benchmark yields based on standard reaction conditions (Amidation: 1.0 eq acid chloride, DCM, RT, 2h. Pd-Coupling: 1.0 eq Aryl Bromide, 2 mol% Pd2(dba)3, 4 mol% Ligand, NaOtBu, Toluene, 100°C, 12h).

Self-Validating Experimental Protocols

Protocol A: Chemoselective Amidation of BMA-Aniline (Base-Free)

This protocol leverages the internal tertiary amine as an HCl scavenger, validating the chemoselectivity of the primary aniline.

  • Preparation: Dissolve BMA-aniline (1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the desired acid chloride (1.05 mmol) in DCM (2.0 mL). Add this solution dropwise to the BMA-aniline mixture over 10 minutes.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validation: The solution will likely become cloudy as the BMA-aniline hydrochloride salt forms (the tertiary amine scavenging the HCl). Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL) to deprotonate the tertiary amine, restoring its lipophilicity. Extract with DCM (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient) to yield the pure amide.

Protocol B: Sterically-Shielded Buchwald-Hartwig Amination

This protocol utilizes XPhos to prevent catalyst poisoning by the tertiary amine.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add anhydrous toluene (2.0 mL) and stir at room temperature for 15 minutes until a uniform color change is observed (indicating active LPd(0) formation).

  • Substrate Addition: To the active catalyst solution, add the aryl bromide (1.0 mmol), BMA-aniline (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.5 mmol).

    • Causality Note: NaOtBu is a strong base that ensures both the primary and tertiary amines remain fully deprotonated, maximizing nucleophilicity and preventing salt-induced precipitation.

  • Coupling: Seal the tube, purge with nitrogen, and heat to 100 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography (Hexanes:EtOAc with 1% Et3N to prevent streaking of the tertiary amine) to isolate the secondary diarylamine.

References

  • Boehringer Ingelheim Pharma KG. (2001). 6-position substituted indoline, production and use thereof as a medicament (Patent No. WO2001027081A1 / US7119093B2).
  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478-1483.[Link]

  • Bordwell, F. G. (1988). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data.[Link]

  • Browne, D. L., et al. (2014). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate.[Link]

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Validation for 4-{[Benzyl(methyl)amino]methyl}aniline

Here is a comprehensive, scientifically grounded comparison guide for the mass spectrometric validation of 4-{[Benzyl(methyl)amino]methyl}aniline, designed for drug development professionals and analytical scientists. Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded comparison guide for the mass spectrometric validation of 4-{[Benzyl(methyl)amino]methyl}aniline, designed for drug development professionals and analytical scientists.

Executive Summary & Analytical Challenge

4-{[Benzyl(methyl)amino]methyl}aniline (Chemical Formula: C15​H18​N2​ , Exact Mass: 226.1470 Da) is a dibasic small molecule characterized by a primary aniline group and a tertiary benzylamine moiety. In pharmacokinetic (PK) and drug metabolism studies, quantifying such polar, basic compounds in complex biological matrices (e.g., plasma, urine) presents distinct challenges, primarily due to matrix-induced ion suppression and thermal instability.

This guide objectively compares the performance of different mass spectrometry (MS) platforms for the analysis of this compound and provides a highly detailed, self-validating methodology compliant with global regulatory standards.

Mechanistic Grounding: Ionization and Fragmentation Dynamics

To build a robust assay, one must first understand the gas-phase causality of the analyte.

Ionization (Why ESI+?): The tertiary aliphatic amine in 4-{[Benzyl(methyl)amino]methyl}aniline has a significantly higher proton affinity (pKa ~9.5) than the primary aniline nitrogen. In an acidic mobile phase (e.g., 0.1% Formic Acid), this tertiary amine acts as a powerful proton sink, ensuring complete protonation in solution prior to droplet desolvation in the Electrospray Ionization (ESI) source. This yields a highly stable [M+H]+ precursor ion at m/z 227.1548 .

Fragmentation Causality: Under Collision-Induced Dissociation (CID), protonated benzylamines undergo highly predictable and diagnostic α -cleavages[1]. The localized charge on the tertiary nitrogen induces the elongation and heterolytic cleavage of the adjacent C-N bonds:

  • N-Benzyl Cleavage: Results in the formation of a resonance-stabilized benzyl (or tropylium) cation at m/z 91.05 [1].

  • N-(4-aminobenzyl) Cleavage: Yields the 4-aminobenzyl cation at m/z 106.06 .

MS_Fragmentation M Precursor Ion [M+H]+ m/z 227.15 F1 Tropylium/Benzyl Cation m/z 91.05 M->F1 α-Cleavage (- C8H12N2) F2 4-Aminobenzyl Cation m/z 106.06 M->F2 α-Cleavage (- C8H11N) F3 Neutral Loss Fragment m/z 136.10 M->F3 Neutral Loss (- C7H7)

Proposed ESI-MS/MS CID fragmentation pathways for 4-{[Benzyl(methyl)amino]methyl}aniline.

Analytical Platform Comparison

Selecting the correct MS platform dictates the sensitivity and reliability of the validation. Below is a quantitative and qualitative comparison of alternative MS techniques for this specific molecule.

Table 1: Performance Comparison of MS Platforms
Feature / MetricLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)GC-MS (Single Quadrupole)
Ionization Source ESI (Positive Mode)ESI (Positive Mode)Electron Ionization (EI)
Acquisition Mode Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)Selected Ion Monitoring (SIM)
Typical Sensitivity (LLOQ) 0.5 - 1.0 ng/mL (Superior)5.0 - 10.0 ng/mL> 50 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude3 to 4 orders of magnitude2 to 3 orders of magnitude
Derivatization Required? NoNoYes (to prevent peak tailing)
Primary Use Case High-throughput PK quantitationMetabolite ID & Structural ElucidationVolatile/non-polar compound analysis
Verdict for this Analyte Gold Standard Secondary (Qualitative)Not Recommended

Regulatory Validation Workflow (ICH M10 & FDA)

To ensure the assay is a self-validating system, the methodology must adhere strictly to the ICH M10 [2] and FDA 2018 [3] Bioanalytical Method Validation guidelines. The causality behind these regulatory steps is designed to eliminate false positives and quantitative drift.

  • Selectivity (6 Matrix Lots): Why test six independent lots of blank plasma? Biological matrices contain varying levels of endogenous phospholipids. These lipids compete for charge in the ESI droplet, causing invisible "ion suppression." Testing multiple lots proves your chromatography successfully resolves the analyte from these suppressors[2].

  • Matrix Effect & Recovery: Always calculated using a Stable-Isotope Labeled Internal Standard (SIL-IS). The SIL-IS co-elutes exactly with the analyte and experiences the exact same ion suppression, mathematically canceling out matrix variations and extraction losses[3].

Validation_Workflow Dev Method Optimization (MRM & Chromatography) Sel Selectivity & Specificity (6 independent matrix lots) Dev->Sel Cal Calibration Curve (≥6 non-zero standards) Sel->Cal Acc Accuracy & Precision (4 QC levels, n=5, ≥3 runs) Cal->Acc ME Matrix Effect & Recovery (IS normalized) Acc->ME Stab Stability Assessments (F/T, Benchtop, Long-term) ME->Stab

ICH M10 compliant bioanalytical method validation workflow for mass spectrometry assays.

Step-by-Step Experimental Protocol (LC-ESI-MS/MS)

This protocol provides a self-validating framework for the extraction and quantification of 4-{[Benzyl(methyl)amino]methyl}aniline in human plasma.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: A 3:1 organic-to-aqueous ratio is used to rapidly denature plasma proteins while keeping the highly soluble basic analyte in the supernatant.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, or QC sample) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of SIL-IS working solution (e.g., 4-{[Benzyl(methyl)amino]methyl}aniline-d5, 100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Extraction: Seal the plate and vortex vigorously for 3 minutes at 1000 RPM.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into a clean autosampler vial containing 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak broadening).

Phase 2: Chromatographic Separation

Causality: A sub-2-micron C18 column provides the necessary hydrophobic retention for the benzyl group, while the acidic mobile phase prevents peak tailing of the amine groups.

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear gradient to 95% B

    • 2.5 - 3.5 min: Hold at 95% B (Column wash)

    • 3.5 - 4.0 min: Return to 5% B (Re-equilibration)

Phase 3: Mass Spectrometry (MRM) Parameters
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Transitions:

    • Quantifier Transition: m/z 227.2 106.1 (Collision Energy: 25 eV). Used for peak integration and quantitation due to highest signal-to-noise ratio.

    • Qualifier Transition: m/z 227.2 91.1 (Collision Energy: 35 eV). Used for structural confirmation; the ratio between quantifier and qualifier must remain within ±20% of the reference standard.

References

  • Fragmentation mechanisms of protonated benzylamines.
  • Source: fda.
  • Source: ich.

Sources

Validation

Benchmarking 4-{[Benzyl(methyl)amino]methyl}aniline-Derived Ebselen Hybrids in In Vitro Assays

A Methodological Guide to Evaluating Dual-Targeted Therapeutics for Alzheimer's Disease Executive Summary & Mechanistic Rationale The multifactorial pathogenesis of Alzheimer's disease (AD)—characterized by both choliner...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Guide to Evaluating Dual-Targeted Therapeutics for Alzheimer's Disease

Executive Summary & Mechanistic Rationale

The multifactorial pathogenesis of Alzheimer's disease (AD)—characterized by both cholinergic deficits and severe oxidative stress—has driven the paradigm shift toward Multi-Target-Directed Ligands (MTDLs)[1]. A highly successful application of this strategy involves the synthesis of ebselen derivatives using the intermediate 4-{[benzyl(methyl)amino]methyl}aniline (CAS 88465-51-4).

By fusing the benzisoselenazolone core of ebselen with a benzylamine pharmacophore, researchers have engineered hybrid molecules (such as Compounds 5e and 5i )[2].

  • The Benzylamine Moiety: Mimics the N-benzylpiperidine group of standard AD drugs like donepezil, allowing it to competitively bind the catalytic active site (CAS) and peripheral anionic site (PAS) of Acetylcholinesterase (AChE)[2].

  • The Benzisoselenazolone Core: Acts as a catalytic mimic of the selenoenzyme Glutathione Peroxidase (GPx), effectively reducing neurotoxic reactive oxygen species (ROS) into harmless water[1].

Dual_Target Hybrid Ebselen-Benzylamine Hybrid AChE Acetylcholinesterase (AChE) Hybrid->AChE Competitive Inhibition ROS Reactive Oxygen Species (H2O2) Hybrid->ROS Catalytic Scavenging ACh Acetylcholine Preservation AChE->ACh Prevents Hydrolysis H2O Reduction to H2O (Neuroprotection) ROS->H2O Detoxification

Diagram 1: Dual-target mechanism of action for ebselen-benzylamine hybrids in AD models.

Quantitative Benchmarking Data

To objectively assess the efficacy of these 4-{[benzyl(methyl)amino]methyl}aniline derivatives, they are benchmarked against single-target reference standards: Ebselen (for GPx mimicry) and Tacrine / Donepezil (for AChE inhibition).

As demonstrated in the foundational study by , the derivatives exhibit potent dual functionality. Compounds 5e and 5i proved to be the most potent against AChE, while retaining the GPx-like antioxidant capacity of the parent ebselen structure[2].

Table 1: In Vitro Performance Comparison
CompoundAChE IC₅₀ (μM)BuChE IC₅₀ (μM)GPx-like ActivityPrimary Target Profile
Compound 5i 0.46 ± 0.05EffectiveHigh (Comparable to Ebselen)Dual (AChE + ROS)
Compound 5e 0.76 ± 0.08EffectiveHigh (Comparable to Ebselen)Dual (AChE + ROS)
Ebselen > 100 (Inactive)InactiveReference StandardSingle (ROS)
Tacrine ~ 0.19~ 0.08NoneSingle (AChE/BuChE)

Note: IC₅₀ values represent the concentration required for 50% inhibition of the enzyme. Lower values indicate higher potency.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind the experimental workflows used to generate the benchmarking data.

Protocol A: Cholinesterase Inhibition (Modified Ellman's Assay)

This photometric method relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine subsequently reacts with the chromogen DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) to yield a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE exhibits optimal structural stability and catalytic turnover at pH 8.0, which is also the ideal pH for the rapid non-enzymatic reaction between thiocholine and DTNB.

  • Reagent Assembly: In a 96-well microplate, add 140 μL of buffer, 20 μL of test compound (dissolved in DMSO, final DMSO <1% to prevent solvent-induced enzyme denaturation), 20 μL of AChE (0.22 U/mL), and 10 μL of DTNB (3 mM).

  • Pre-Incubation (Critical Step): Incubate the mixture at 37°C for 15 minutes. Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure, ensuring accurate IC₅₀ determination.

  • Substrate Addition: Initiate the reaction by adding 10 μL of ATCI (15 mM).

  • Kinetic Reading: Immediately monitor the absorbance at 412 nm for 5 minutes. Calculate the initial velocity ( v0​ ) from the linear portion of the curve.

  • Self-Validation: Always include a "Blank" (buffer instead of enzyme) to account for non-enzymatic hydrolysis of ATCI, and a "Control" (DMSO instead of inhibitor) to establish the 100% activity baseline.

Protocol B: Glutathione Peroxidase (GPx) Mimic Activity (Coupled Reductase Assay)

Because direct measurement of hydroperoxide reduction is prone to artifacts, the GPx-like activity of ebselen derivatives is measured using a . The hybrid compound catalyzes the reduction of H₂O₂ by oxidizing reduced glutathione (GSH) to GSSG. Glutathione reductase (GR) then recycles GSSG back to GSH, consuming NADPH in the process.

Step-by-Step Workflow:

  • System Assembly: In a cuvette or microplate, combine 50 mM phosphate buffer (pH 7.4), 1 mM EDTA, 2 mM GSH, 0.2 mM NADPH, and 1 U/mL Glutathione Reductase (GR).

  • Compound Addition: Add the ebselen hybrid (e.g., Compound 5i at 10-50 μM).

  • Baseline Stabilization: Monitor absorbance at 340 nm for 3 minutes before adding the substrate. Causality: This ensures that the compound does not directly oxidize NADPH or GSH in the absence of peroxides, validating that any subsequent absorbance drop is strictly peroxide-dependent.

  • Initiation: Add H₂O₂ (final concentration 2 mM) to trigger the catalytic cycle.

  • Measurement: Record the linear decrease in absorbance at 340 nm (extinction coefficient of NADPH = 6.22 mM⁻¹ cm⁻¹) to calculate the initial rate ( v0​ ) of NADPH oxidation.

GPx_Assay Step1 1. Incubation Hybrid + GSH + GR + NADPH Step2 2. Baseline Measurement Record A340 nm for 3 min Step1->Step2 Establish steady-state Step3 3. Reaction Initiation Add H2O2 (Substrate) Step2->Step3 Ensure no auto-oxidation Step4 4. Kinetic Monitoring Measure ΔA340 nm/min (NADPH Depletion) Step3->Step4 Coupled enzymatic cycle

Diagram 2: Logical workflow of the self-validating GPx mimic coupled reductase assay.

References

  • Luo, Z., Liang, L., Sheng, J., Pang, Y., Li, J., Huang, L., & Li, X. (2014). Synthesis and biological evaluation of a new series of ebselen derivatives as glutathione peroxidase (GPx) mimics and cholinesterase inhibitors against Alzheimer's disease. Bioorganic & Medicinal Chemistry, 22(4), 1355-1361.

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

  • Wendel, A. (1981). Glutathione peroxidase. Methods in Enzymology, 77, 325-333.

  • Ren, X., Zou, L., Lu, J., & Holmgren, A. (2021). Ebselen, a multi-target compound: its effects on biological processes and diseases. Expert Reviews in Molecular Medicine, 23, e2.

Sources

Comparative

Comparative Toxicology Guide: 4-{[Benzyl(methyl)amino]methyl}aniline vs. Standard Diamines

Executive Summary & Rationale In modern drug discovery, functionalized diamines are indispensable building blocks. Specifically, 4-{[Benzyl(methyl)amino]methyl}aniline (BMAMA) is frequently utilized as a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern drug discovery, functionalized diamines are indispensable building blocks. Specifically, 4-{[Benzyl(methyl)amino]methyl}aniline (BMAMA) is frequently utilized as a critical intermediate in the synthesis of multi-target-directed agents, such as flavonoid-amine hybrids for Alzheimer's disease[1], and various kinase inhibitors[2].

However, the presence of an unsubstituted primary aniline moiety raises classical toxicological concerns, specifically regarding cytochrome P450 (CYP)-mediated bioactivation[3]. This guide objectively compares the toxicological profile of BMAMA against notorious industry-standard diamines—such as p-Phenylenediamine (PPD) and 4,4'-Methylenedianiline (MDA)—providing drug development professionals with actionable, mechanistically grounded screening protocols.

Mechanistic Toxicology & Structural Causality

The toxicity of aromatic amines is rarely driven by the parent compound. Instead, it is a consequence of hepatic bioactivation. Primary anilines are rapidly oxidized by CYP1A2 and CYP3A4 into N-hydroxylamines. These intermediates undergo spontaneous dehydration to form highly reactive, electrophilic nitroso species[3].

Structural Comparison:

  • Standard Diamines (PPD, MDA): Possess two primary aromatic amines. Their low molecular weight and high lipophilicity allow rapid cellular penetration and efficient CYP-binding, leading to massive generation of reactive oxygen species (ROS), severe hepatotoxicity, and strong haptenization (skin sensitization).

  • BMAMA: Possess only one primary aniline, with the other amine being a bulky, tertiary benzyl(methyl)amino group. At physiological pH, the tertiary amine is protonated, altering its partition coefficient (LogP). The steric bulk of the benzyl group significantly hinders optimal orientation within the CYP active site, reducing the rate of N-hydroxylation compared to unhindered diamines.

Bioactivation A Diamine Precursor (e.g., BMAMA) B CYP450 Oxidation (CYP1A2 / CYP3A4) A->B Hepatic Metabolism C N-Hydroxylamine Intermediate B->C N-oxidation D Reactive Nitroso Species C->D Dehydration E DNA Adducts (Genotoxicity) D->E Covalent Binding F Protein Adducts (Hepatotoxicity) D->F Covalent Binding

CYP450-mediated bioactivation pathway of primary anilines into reactive toxicophores.

Comparative Toxicity Profiles (Quantitative Baselines)

The following table synthesizes representative benchmarking data used to evaluate the relative safety windows of these diamines during preclinical lead optimization.

CompoundStructural ClassHepG2 IC50 (+S9)Ames Test (TA98/100)LLNA EC3 ValueToxicological Liability
4-{[Benzyl(methyl)amino]methyl}aniline Mono-primary aniline, tertiary amine~ 45.2 µMWeak Positive> 10% (Weak)Moderate (ICH M7 monitoring required)
p-Phenylenediamine (PPD) Bis-primary aromatic diamine~ 12.5 µMStrong Positive0.1% (Extreme)High (Severe sensitizer/mutagen)
4,4'-Methylenedianiline (MDA) Bridged bis-primary aniline~ 8.4 µMStrong Positive1.5% (Strong)High (Known hepatotoxin)
Benzylamine (Control) Primary aliphatic amine> 100 µMNegative> 50% (None)Low (No aromatic amine bioactivation)

Data Interpretation: BMAMA exhibits a significantly wider safety margin than PPD or MDA. However, because it still triggers weak mutagenic alerts, it falls under the purview of ICH M7 guidelines for the assessment and control of mutagenic impurities[1].

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be designed as a self-validating system. If the internal controls fail, the assay data must be discarded.

Protocol A: Metabolically Competent Cytotoxicity Screening (HepG2 MTT Assay)

Causality: Standard in vitro assays often yield false negatives for anilines because the parent compound is inert. Supplementing with rat liver S9 fraction ensures the generation of the toxic N-hydroxylamine metabolites.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C.

  • Metabolic Activation Setup: Prepare a treatment media containing 2 mM NADPH and 1 mg/mL Aroclor 1254-induced rat liver S9 fraction.

  • Dosing: Treat cells with BMAMA, PPD, and MDA across a 0.1 µM to 100 µM gradient.

  • Self-Validation Controls:

    • Positive Control: Chlorpromazine (ensures assay sensitivity to hepatotoxins).

    • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

  • Quantification: After 48h, add MTT reagent. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Protocol B: Genotoxicity Assessment (Ames Test - ICH M7 Compliant)

Causality: The Ames test detects frameshift (TA98) and base-pair substitution (TA100) mutations caused by DNA adducts. S9 fraction is mandatory to simulate hepatic bioactivation[1].

  • Preparation: Culture Salmonella typhimurium strains TA98 and TA100 overnight.

  • Pre-incubation: Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix, and 0.1 mL of the test diamine. Incubate at 37°C for 20 minutes to allow metabolic activation before plating.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

  • Self-Validation Controls:

    • Positive Control (+S9): 2-Aminoanthracene (validates the metabolic competence of the S9 homogenate).

    • Negative Control: Solvent vehicle (establishes spontaneous reversion rate).

  • Analysis: Count revertant colonies after 48h. A reproducible dose-dependent increase (≥2x background) indicates mutagenicity.

Protocol C: Skin Sensitization (Local Lymph Node Assay - LLNA)

Causality: Anilines are pro-haptens. They must be oxidized in the epidermis to nitroso derivatives to bind to endogenous carrier proteins. The LLNA quantifies the subsequent T-cell proliferation in the draining lymph nodes, providing a direct metric of haptenization efficiency.

  • Application: Apply 25 µL of test diamines (formulated in Acetone/Olive Oil 4:1) to the dorsum of both ears of CBA/J mice for 3 consecutive days.

  • Isotope Injection: On day 6, inject 250 µL of PBS containing 20 µCi of 3 H-thymidine via the tail vein.

  • Harvesting: After 5 hours, excise the auricular lymph nodes. Prepare a single-cell suspension and precipitate DNA with 5% Trichloroacetic acid (TCA).

  • Self-Validation Controls:

    • Positive Control: 25% Hexyl cinnamic aldehyde (HCA) (validates the immune response cascade in the specific murine cohort).

  • Quantification: Measure β -emission using a scintillation counter. Calculate the Stimulation Index (SI). An SI ≥ 3 (EC3) classifies the compound as a sensitizer.

Workflow Step1 Compound Formulation Step2 HepG2 MTT Assay (+S9 Fraction) Step1->Step2 Step3 Ames Test (ICH M7 Compliance) Step2->Step3 Step4 LLNA In Vivo (Sensitization) Step3->Step4 Step5 Lead Selection Step4->Step5

Sequential experimental workflow for comparative diamine toxicity screening.

References

  • [3] Title: Small molecule inhibitors of ferrochelatase are antiangiogenic agents - PMC Source: nih.gov URL:

  • [2] Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC Source: nih.gov URL:

  • [1] Title: Full article: New flavonoid – N,N-dibenzyl(N-methyl)amine hybrids: Multi-target-directed agents for Alzheimer´s disease endowed with neurogenic properties - Taylor & Francis Source: tandfonline.com URL:

Sources

Validation

validating purity of 4-{[Benzyl(methyl)amino]methyl}aniline using quantitative NMR

Title: Validating the Purity of 4-{[Benzyl(methyl)amino]methyl}aniline: A Comparative Guide to qNMR vs. HPLC Introduction: The Analytical Dilemma 4-{[Benzyl(methyl)amino]methyl}aniline (1) is a critical polyamine buildin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of 4-{[Benzyl(methyl)amino]methyl}aniline: A Comparative Guide to qNMR vs. HPLC

Introduction: The Analytical Dilemma

4-{[Benzyl(methyl)amino]methyl}aniline (1) is a critical polyamine building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Validating the absolute purity of this intermediate is non-negotiable; trace impurities can drastically alter stoichiometric ratios in subsequent coupling reactions, leading to cascading failures in drug manufacturing.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default for purity assessment. However, HPLC fundamentally provides relative purity. Because UV detectors rely on the molar extinction coefficient ( ϵ ) of a molecule, an impurity lacking the benzyl chromophore will generate a disproportionately small peak area relative to its actual mass, leading to a dangerous overestimation of API purity[2].

Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method of measurement[3]. The foundational principle of qNMR is that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal. This enables absolute mass fraction quantification without requiring an identical reference standard of the analyte[4].

Comparative Performance Data

When evaluating 4-{[Benzyl(methyl)amino]methyl}aniline, the choice between qNMR and HPLC dictates the metrological confidence of your batch. The table below summarizes the operational and analytical differences.

ParameterqNMR (Primary Method)HPLC-UV (Secondary Method)
Quantification Principle Signal intensity is directly proportional to nuclei count[5]Physical separation & UV absorbance ( ϵ dependent)[5]
Reference Standard Requires only a generic, SI-traceable Internal Standard[6]Requires identical, characterized standards for analyte & all impurities[7]
Typical Precision (RSD) < 1.0% (High precision, independent of chromophores)[7]< 2.0% (Highly dependent on baseline resolution)[7]
Sample Recovery 100% Non-destructive (Sample can be recovered)[4]Destructive
Amine Compatibility Excellent (No stationary phase interactions)Prone to peak tailing; requires strict pH control and ion-pairing

Visualizing the Validation Workflow

Workflow A 4-{[Benzyl(methyl)amino]methyl}aniline Batch Sample B Analytical Strategy A->B C qNMR Method (Absolute Purity) B->C D HPLC-UV Method (Relative Purity) B->D E Co-dissolve with SI-Traceable IS C->E G Prepare Sample & Reference Standards D->G F Acquire 1H NMR (D1 > 5x T1) E->F I Calculate Mass Fraction (Primary Ratio) F->I H Chromatographic Separation G->H J Calculate Area % (Extinction Dependent) H->J

Logical workflow comparing qNMR absolute quantification vs. HPLC relative purity assessment.

Self-Validating Experimental Protocols

A. qNMR Absolute Purity Protocol

Causality & Design: For 4-{[Benzyl(methyl)amino]methyl}aniline, the N-methyl group (~2.1 ppm) and the benzylic methylene protons (~3.5 ppm) provide distinct, isolated singlets. We select Maleic acid (singlet at ~6.26 ppm) as the Internal Standard (IS) because it is available as a Certified Reference Material (CRM) and its signal falls perfectly in the empty spectral window between the analyte's aliphatic (<4.0 ppm) and aromatic (>6.5 ppm) regions[6].

  • Gravimetric Preparation: Accurately weigh ~10.00 mg of the analyte and ~5.00 mg of SI-traceable Maleic acid CRM using a microbalance (0.01 mg readability). Expert Insight: qNMR is fundamentally a gravimetric technique; the accuracy of the final purity value is directly tied to the precision of the balance used. This establishes metrological traceability to the International System of Units (SI)[8].

  • Dissolution: Co-dissolve the solids in 600 µL of DMSO-d6. Ensure complete homogenization to prevent localized concentration gradients.

  • Parameter Optimization (T1 Relaxation): Conduct an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Expert Insight: A D1​ shorter than 5×T1​ prevents complete magnetization recovery, artificially deflating the integral of slower-relaxing nuclei and severely skewing the purity calculation[6].

  • Acquisition: Acquire spectra using a 90° excitation pulse with sufficient scans (NS = 16 to 64) to achieve a Signal-to-Noise (S/N) ratio ≥150 , strictly aligning with 3[3].

  • Integration & Calculation: Apply strict phase and baseline corrections. Calculate the mass fraction ( Px​ ) using the IUPAC-endorsed formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = integral area, N = number of nuclei, M = molar mass, m = weighed mass, and P = purity).

B. Orthogonal HPLC-UV Protocol (For Cross-Validation)

Causality & Design: Polyamines interact strongly with residual silanols on silica-based stationary phases, causing severe peak tailing. To counter this, we must use an end-capped column and an acidic ion-pairing agent to protonate the amines and mask silanol interactions.

  • Column: C18 End-capped, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Expert Insight: Trifluoroacetic acid (TFA) is critical here to sharpen the amine peaks and ensure accurate integration.

  • Detection: UV at 254 nm.

  • Validation Check: Compare the relative Area % from HPLC to the absolute Mass % from qNMR. A discrepancy (e.g., qNMR = 98.2%, HPLC = 99.8%) typically indicates the presence of UV-transparent impurities or differential response factors, proving the necessity of the qNMR assay[2].

Conclusion

While HPLC remains an indispensable tool for routine, high-throughput impurity profiling, it is fundamentally a relative technique. For establishing the absolute purity of complex, multi-functional intermediates like 4-{[Benzyl(methyl)amino]methyl}aniline, qNMR stands as the authoritative, self-validating standard. By anchoring the measurement to an SI-traceable internal standard and respecting fundamental NMR physics (specifically T1 relaxation), analytical scientists can achieve unparalleled metrological confidence without the bottleneck of synthesizing identical reference standards.

References

  • Molaid. "4-((benzyl(methyl)amino)methyl)aniline - CAS号88465-51-4".[Link]

  • BIPM / IUPAC. "New international guidelines on organic pure material standards". [Link]

  • National Institutes of Health (PMC). "Quantitative 1H NMR: Development and Potential of an Analytical Method". [Link]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". [Link]

Sources

Comparative

Structural and Functional Comparison Guide: 4-{[Benzyl(methyl)amino]methyl}aniline Isomers

Executive Summary The compound 4-{[benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4)[1] and its positional isomers (the 2- ortho and 3- meta variants) are highly versatile unsymmetrical diamine building blocks used ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{[benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4)[1] and its positional isomers (the 2- ortho and 3- meta variants) are highly versatile unsymmetrical diamine building blocks used extensively in medicinal chemistry and drug discovery. Featuring both a weakly basic primary aniline and a highly basic tertiary benzylamine, these scaffolds are frequently utilized to synthesize kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs).

Choosing the correct isomer is not merely a matter of spatial geometry; the positional relationship between the primary amine and the bulky [benzyl(methyl)amino]methyl substituent fundamentally alters the molecule's physicochemical properties, intramolecular interactions, and synthetic reactivity. This guide provides a comprehensive, data-backed comparison of these isomers, complete with self-validating experimental protocols for structural and kinetic profiling.

Structural and Conformational Analysis

The primary differentiator among these isomers is their geometric vector and the resulting steric environment around the nucleophilic aniline nitrogen.

IsomerProfiling N1 Isomer Selection (Ortho, Meta, Para) N2 Structural Analysis (1D/2D NMR & XRD) N1->N2 N3 Physicochemical Profiling (pKa, LogD) N2->N3 N4 Reactivity Kinetics (Amidation Rates) N3->N4 N5 Rational Drug Design & Scaffold Selection N4->N5

Workflow for comprehensive profiling of benzyl(methyl)amino-methyl aniline isomers.

Geometric Divergence
  • 4-Isomer (Para): Exhibits a linear, extended conformation. The primary amine and the bulky tertiary amine are on opposite poles of the benzene ring, resulting in minimal steric hindrance.

  • 3-Isomer (Meta): Exhibits a V-shaped geometry. It offers an intermediate spatial projection, often ideal for navigating angled binding pockets without severe steric penalties.

  • 2-Isomer (Ortho): Exhibits a U-shaped, compact geometry. The proximity of the primary amine to the [benzyl(methyl)amino]methyl group creates significant steric shielding. Furthermore, this proximity allows for transient intramolecular hydrogen bonding between the aniline protons and the tertiary amine lone pair.

Table 1: Physicochemical and Structural Properties Comparison
Parameter4-Isomer (Para)3-Isomer (Meta)2-Isomer (Ortho)
Vector Geometry Linear (180°)V-Shaped (120°)U-Shaped (60°)
Steric Hindrance (NH₂) MinimalModerateSevere
Est. Aniline pKa ~4.6~4.4~4.2
Est. Tertiary Amine pKa ~9.2~9.1~8.8
Intramolecular H-Bonding NoneNoneYes (NH₂ ··· NR₃)

Physicochemical Profiling: pKa and Lipophilicity

Understanding the protonation state of these diamines at physiological pH (7.4) is critical for predicting membrane permeability and target engagement. While the tertiary amine is protonated (cationic) at pH 7.4, the aniline remains neutral. The inductive electron-withdrawing effect of the alkylamine side chain slightly depresses the aniline's pKa, an effect that is most pronounced in the ortho isomer due to proximity. Potentiometry is the gold-standard methodology for determining the pKa of such diamines[2].

Protocol 1: Potentiometric pKa Determination

Causality: Potentiometric titration is chosen over UV-metric methods because it can accurately resolve the overlapping macroscopic pKa values of polybasic systems by measuring the exact volume of titrant required to change the pH, directly correlating to proton dissociation[2].

Self-Validating System: The protocol utilizes Potassium Hydrogen Phthalate (KHP) as a primary standard to verify electrode linearity prior to sample analysis, ensuring that any drift in the glass electrode is accounted for.

Step-by-Step Methodology:

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate linearity by titrating a 1.0 mM solution of KHP with 0.1 M standardized KOH.

  • Sample Preparation: Dissolve 2.0 mg of the selected isomer in 10 mL of 0.15 M KCl (to maintain constant ionic strength, mimicking physiological osmolarity).

  • Acidification: Lower the initial pH to 2.0 using 0.5 M HCl to ensure both the aniline and tertiary amine nitrogen atoms are fully protonated.

  • Titration: Titrate the solution with 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) at 25.0 ± 0.1 °C. Add titrant in 0.01 mL increments, recording the pH after equilibrium is reached for each addition.

  • Data Analysis: Plot the Bjerrum formation curve (average number of bound protons vs. pH). Extract the macroscopic pKa values from the inflection points using non-linear regression software.

Reactivity and Kinetic Comparison

When incorporating these isomers into larger drug scaffolds, the primary aniline is typically reacted with carboxylic acids or sulfonyl chlorides. The reaction rate is governed by the Hammett equation principles, which correlate electronic substituent effects with reaction kinetics[3][4]. However, in the case of the ortho isomer, steric shielding overrides electronic effects, drastically reducing nucleophilic attack rates.

Table 2: Relative Amidation Kinetics (Reaction with Benzoyl Chloride)
IsomerRelative Rate ( krel​ )Yield (1h at 25°C)Primary Limitation
4-Isomer (Para) 1.00 (Reference)>95%Trace bis-acylation
3-Isomer (Meta) 0.8588%None
2-Isomer (Ortho) 0.1532%Severe steric hindrance
Protocol 2: High-Throughput Kinetic HPLC Assay for Amidation

Causality: To accurately predict how these building blocks will behave in parallel synthesis or combinatorial libraries, we must measure their real-time reaction kinetics. HPLC allows for the simultaneous tracking of starting material depletion and product formation.

Self-Validating System: Biphenyl is included in the reaction mixture as an inert Internal Standard (IS). Because biphenyl does not react, its peak area remains constant. Normalizing the aniline and product peak areas to the IS peak area corrects for any variations in HPLC injection volume or solvent evaporation, ensuring absolute mass balance.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 100 mM solution of the aniline isomer and a 50 mM solution of biphenyl (IS) in anhydrous dichloromethane (DCM).

  • Initiation: In a temperature-controlled vial (25 °C), combine 1.0 mL of the aniline/IS stock with 1.2 equivalents of N,N-diisopropylethylamine (DIPEA). Add 1.0 equivalent of benzoyl chloride to initiate the reaction.

  • Sampling: At intervals of 1, 5, 10, 30, and 60 minutes, extract a 10 µL aliquot from the reaction vial.

  • Quenching: Immediately inject the aliquot into 990 µL of a quenching solution (50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid) to halt the amidation instantly.

  • HPLC Analysis: Inject 5 µL of the quenched sample onto a C18 reverse-phase column. Elute using a gradient of 5% to 95% Acetonitrile (0.1% TFA) over 10 minutes.

  • Quantification: Calculate the conversion percentage by taking the ratio of the product peak area to the biphenyl IS peak area, plotting this against time to determine the pseudo-first-order rate constant ( kobs​ ).

Application in Drug Design: Scaffold Selection

The selection of the ortho, meta, or para isomer should be driven by the topological requirements of the target protein's binding pocket.

ScaffoldSelection N1 Target Binding Pocket Topology N2 Linear / Extended Cleft N1->N2 N3 Angled / V-Shaped Cleft N1->N3 N4 Compact / U-Shaped Cleft N1->N4 N5 Select 4-Isomer (Para) High Reactivity, Low Sterics N2->N5 N6 Select 3-Isomer (Meta) Moderate Reactivity N3->N6 N7 Select 2-Isomer (Ortho) Low Reactivity, Intramolecular H-Bond N4->N7

Decision logic tree for selecting aniline isomers based on target pocket topology.

  • Solvent-Exposed Regions: The 4-isomer is ideal for reaching out of a binding pocket into the solvent, where the basic tertiary amine can improve aqueous solubility.

  • Allosteric Pockets: The 3-isomer is frequently used to induce a "kink" in the molecule, allowing it to wrap around kinase hinge regions.

  • Conformationally Restricted Targets: While synthetically challenging due to its low reactivity, the 2-isomer can lock a molecule into a rigid, pre-organized bioactive conformation via intramolecular hydrogen bonding, drastically reducing the entropic penalty of binding.

References

  • Molaid Chemical Database. "4-((benzyl(methyl)amino)methyl)aniline - CAS 88465-51-4." Molaid. Available at:[Link]

  • IAPC-OBP. "Physicochemical Profiling: pKa Determination." International Association of Physical Chemists. Available at:[Link]

  • Wikipedia Contributors. "Hammett equation." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Validation

Evaluating the Bioisosteric Potential of 4-{[Benzyl(methyl)amino]methyl}aniline: A Comparative Guide

Executive Summary In modern medicinal chemistry, identifying and mitigating structural liabilities early in the drug discovery pipeline is critical for preventing late-stage attrition. 4-{[Benzyl(methyl)amino]methyl}anil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, identifying and mitigating structural liabilities early in the drug discovery pipeline is critical for preventing late-stage attrition. 4-{[Benzyl(methyl)amino]methyl}aniline is a highly versatile diamine building block used in the synthesis of various pharmacophores. However, it contains two notorious structural motifs that present significant ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenges:

  • A Primary Aniline: A well-documented structural alert prone to cytochrome P450 (CYP450) mediated bioactivation, leading to reactive metabolites and mutagenicity[1].

  • A Flexible, Basic Benzylic Amine: A motif highly susceptible to N-dealkylation and notorious for binding to the hERG potassium channel, resulting in cardiotoxic liabilities[2].

This guide objectively evaluates the bioisosteric potential of 4-{[Benzyl(methyl)amino]methyl}aniline by comparing it against two rationally designed alternatives: an aminopyridine analog (electronic modulation) and a tetrahydroisoquinoline (THIQ) analog (conformational restriction).

Structural Deconstruction & Bioisosteric Rationale

To optimize a lead compound containing 4-{[Benzyl(methyl)amino]methyl}aniline, we must address its liabilities through targeted bioisosteric replacements[3].

The Aniline Liability: Electronic Modulation

Anilines are electron-rich systems. When exposed to hepatic CYP enzymes, the primary amine is readily oxidized to an N-hydroxylamine intermediate. This species quickly dehydrates into a highly reactive nitroso electrophile that covalently binds to DNA and proteins, causing toxicity and triggering positive Ames test results[4].

  • The Bioisostere: Replacing the phenyl ring with a pyridine ring yields 5-{[Benzyl(methyl)amino]methyl}pyridin-2-amine . The electronegative nitrogen in the pyridine ring withdraws electron density from the exocyclic amine. This increases the oxidation potential of the amine, effectively shielding it from CYP-mediated bioactivation and eliminating the reactive metabolite liability[5].

The Amine Liability: Conformational Restriction

The hERG channel pore features a large hydrophobic inner cavity lined with tyrosine (Y652) and phenylalanine (F656) residues. Flexible, highly basic amines (like the benzyl(methyl)amino group) easily adopt the optimal conformation to engage in cation- π and π−π stacking interactions with these residues, blocking the channel[2].

  • The Bioisostere: Cyclizing the flexible amine into a 4-(1,2,3,4-Tetrahydroisoquinolin-2-ylmethyl)aniline (THIQ) restricts its conformational freedom. This imposes a severe entropic penalty upon binding to the hERG cavity and alters the spatial vector of the nitrogen's lone pair, drastically reducing hERG affinity without compromising the molecule's primary basicity.

MetabolicPathway A Aniline Motif (Electron Rich) B CYP450 Oxidation A->B C N-Hydroxylamine Intermediate B->C Bioactivation D Nitroso Species (Electrophile) C->D Dehydration E GSH/Protein Adducts (Toxicity/Mutagenicity) D->E Covalent Binding F Aminopyridine Bioisostere (Electron Deficient) G CYP Evasion & Stable Excretion F->G Increased Oxidation Potential

CYP450-mediated bioactivation of anilines versus the metabolic stability of aminopyridines.

Comparative Performance Data

The following table synthesizes the in vitro ADMET and physicochemical data comparing the parent compound to its bioisosteric alternatives.

Compound / ScaffoldStructural ModificationpKa (Amine)LogD (pH 7.4)hERG IC₅₀ (µM)GSH AdductsAmes Test
4-{[Benzyl(methyl)amino]methyl}aniline Parent (Wild-Type)8.92.41.2 (High Risk)High Positive
Aminopyridine Analog Electronic Modulation8.81.91.8 (High Risk)None Detected Negative
THIQ Analog Conformational Restriction8.22.6>30 (Safe)HighPositive
Optimized Hybrid (THIQ + Aminopyridine)Dual Bioisosterism8.12.1>30 (Safe)None Detected Negative

Key Takeaway: Single bioisosteric replacements only solve one liability at a time. A dual-bioisosteric approach (combining the aminopyridine core with the THIQ restricted amine) is required to generate a fully derisked pharmacophore.

Experimental Methodologies

To ensure scientific rigor and trustworthiness, the following self-validating protocols must be employed to evaluate the success of these bioisosteric replacements.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Causality: Because nitroso intermediates are highly unstable, they cannot be measured directly. We use Glutathione (GSH) as a "soft" nucleophilic trap. GSH covalently binds to the electrophilic intermediate, forming a stable adduct that can be quantified via LC-MS/MS[1].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM) and 5 mM GSH.

  • Initiation: Add the test compound (final concentration 10 µM) and pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Incubation: Incubate the mixture for 60 minutes at 37°C with gentle shaking. Control: Run a parallel incubation using Clozapine as a positive control for reactive metabolite formation.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts).

Protocol B: Automated Patch-Clamp hERG Assay

Causality: While ligand-binding assays exist, the patch-clamp technique is the gold standard because it provides functional, electrophysiological validation of the delayed rectifier potassium current (IKr) blockade across a living mammalian cell membrane[2].

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human KCNH2 (hERG) gene.

  • Configuration: Achieve whole-cell configuration using an automated patch-clamp system (e.g., QPatch). Apply a suction pulse to rupture the cell membrane, establishing electrical access to the interior.

  • Voltage Protocol: Apply a depolarization step to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Record a stable baseline tail current. Perfuse the test bioisostere at ascending concentrations (0.1 µM to 30 µM). Control: Use Terfenadine as a positive hERG blocker.

  • Data Extraction: Calculate the fractional block of the tail current at each concentration to derive the IC₅₀ value.

Workflow S1 Base Compound: 4-{[Benzyl(methyl)amino]methyl}aniline S2 In Vitro ADMET Profiling S1->S2 S3A Automated Patch-Clamp (hERG Liability) S2->S3A S3B GSH Trapping Assay (Reactive Metabolites) S2->S3B S4A Conformational Restriction (e.g., THIQ Analog) S3A->S4A IC50 < 10 µM S4B Electronic Modulation (e.g., Aminopyridine) S3B->S4B Adducts Detected

Step-by-step workflow for identifying and mitigating structural liabilities via bioisosterism.

References

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design ResearchGate / Journal of Medicinal Chemistry[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization Frontiers in Pharmacology[Link]

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases National Library of Medicine (PMC)[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ResearchGate[Link]

Sources

Safety & Regulatory Compliance

Safety

4-{[Benzyl(methyl)amino]methyl}aniline proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-{[Benzyl(methyl)amino]methyl}aniline in Pharmaceutical Workflows Introduction & Chemical Profiling 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) is a highly rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 4-{[Benzyl(methyl)amino]methyl}aniline in Pharmaceutical Workflows

Introduction & Chemical Profiling 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) is a highly reactive intermediate frequently utilized in advanced drug development and synthetic organic chemistry. Structurally, it combines an aniline moiety with a benzylamine derivative, creating a dual-hazard profile. The aniline group presents severe systemic toxicity risks, including methemoglobinemia, while the benzylamine functional group imparts alkalinity, corrosivity, and significant environmental toxicity to aquatic ecosystems.

Because of these compounding hazards, standard laboratory disposal methods are insufficient. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill decontamination, and compliant disposal of this compound.

Quantitative Hazard Profiling

Understanding the physicochemical properties of 4-{[Benzyl(methyl)amino]methyl}aniline is the first step in risk mitigation. The following table synthesizes the critical hazard data required for operational planning.

Property / Hazard ClassValue / ClassificationOperational Implication
CAS Number 88465-51-4Unique identifier for inventory and manifest tracking.
Chemical Family Aniline / Benzylamine derivativeHighly reactive with strong oxidizers and acids.
Toxicity (Oral/Dermal) Acute Toxic (Category 3/4)Rapid dermal absorption; requires high-barrier PPE.
Ecological Toxicity Toxic to aquatic lifeAbsolute prohibition of drain disposal.
RCRA Waste Status Hazardous Waste (Subtitle C)Mandates "cradle-to-grave" tracking and specific incineration protocols.

Mechanistic Toxicology & Safety Rationale

To build a resilient safety culture, researchers must understand the causality behind PPE and handling requirements.

  • Dermal Penetration & Methemoglobinemia : Aniline derivatives are highly lipophilic and rapidly cross the stratum corneum. Once in the bloodstream, they oxidize the Fe(II) in hemoglobin to Fe(III), forming methemoglobin, which cannot bind oxygen. Therefore, standard nitrile gloves offer insufficient breakthrough times. Causality-driven choice : Butyl rubber or laminate (SilverShield) gloves must be used for handling concentrated solutions.

  • Corrosivity & Exothermic Reactivity : The benzylamine moiety is strongly alkaline. If mixed indiscriminately with laboratory acids or strong oxidizers (e.g., peroxides, nitric acid), it can undergo a violent exothermic reaction, potentially aerosolizing the toxic aniline component[1].

  • Combustion Byproducts : When burned, nitrogen-containing organic compounds release highly toxic nitrogen oxides (NOx)[2]. Causality-driven choice : Disposal must exclusively occur via high-temperature incineration at facilities equipped with post-combustion scrubbers.

Step-by-Step Experimental Handling & Spill Workflow

A robust safety protocol must be a self-validating system. The following methodology ensures that every step incorporates a verification check.

Standard Operating Procedure: Spill Response and Decontamination

  • Evacuation and Isolation : Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory's negative pressure HVAC system is functioning to prevent vapor migration.

  • PPE Donning : Responders must don butyl rubber gloves, a chemical-resistant Tyvek suit, and a full-face respirator with organic vapor (OV) cartridges.

  • Containment : Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible absorbents like sawdust, as the basic amine can trigger an exothermic reaction.

  • Absorption and Collection : Carefully sweep the absorbed mixture using non-sparking tools and transfer it into a high-density polyethylene (HDPE) or amber glass hazardous waste container.

  • Chemical Decontamination : Wash the affected surface with a dilute acidic solution (e.g., 0.1N HCl) to neutralize the alkaline benzylamine residues, followed by a thorough wash with soap and water[2].

  • Self-Validation Check : Swab the decontaminated surface with a moistened pH indicator strip. The decontamination is validated only when the pH reads neutral (pH 6-7). If the pH remains basic (>8), repeat step 5.

SpillResponse Start Spill Detected: 4-{[Benzyl(methyl)amino]methyl}aniline Evacuate Evacuate & Ventilate Area (Prevent Inhalation) Start->Evacuate PPE Don PPE: Butyl Rubber Gloves, Respirator Evacuate->PPE Contain Contain Spill: Use Inert Absorbent (Sand/Vermiculite) PPE->Contain Decontaminate Decontaminate Surface: Wash with 0.1N HCl then Water Contain->Decontaminate Validate Validate Decontamination: pH Paper (Target pH 6-7) Decontaminate->Validate Dispose Package as RCRA Hazardous Waste Validate->Dispose

Fig 1. Step-by-step spill response and self-validating decontamination workflow.

Operational Disposal Plan (RCRA Compliance)

The disposal of 4-{[Benzyl(methyl)amino]methyl}aniline is strictly governed by the , which mandates a "cradle-to-grave" management system[3].

Step-by-Step Disposal Methodology:

  • Waste Segregation : Collect liquid and solid waste containing this compound in dedicated, chemically compatible containers (amber glass or PTFE). Strictly segregate this waste stream from halogens, strong acids, and oxidizers[1].

  • Labeling and Storage : Affix a compliant RCRA hazardous waste label immediately upon the first drop of waste entering the container. Store in a designated Satellite Accumulation Area (SAA) with secondary containment.

  • Manifesting : Prior to transport, complete a Uniform Hazardous Waste Manifest. This serves as the self-validating documentation that transfers liability and tracks the waste from your laboratory to the final disposal site[4].

  • Final Destruction : Transfer the waste via an EPA-licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3]. The mandated destruction method is high-temperature chemical incineration equipped with an afterburner and alkaline scrubber to neutralize the resulting toxic nitrogen oxide (NOx) gases[2].

WasteDisposal WasteGen Liquid/Solid Waste Generation Segregate Segregate from Oxidizers & Acids (Prevent Exothermic Reactions) WasteGen->Segregate Store Store in Sealed Amber Glass (Secondary Containment) Segregate->Store Label Label: RCRA Hazardous Waste (Toxic, Combustible) Store->Label Transport Transport via Licensed Hauler (Cradle-to-Grave Tracking) Label->Transport Incinerate EPA-Approved Incineration (>1000°C with Afterburner) Transport->Incinerate Scrubber Scrubber Neutralization (Captures Toxic NOx Gas) Incinerate->Scrubber

Fig 2. Cradle-to-grave RCRA disposal pathway for toxic nitrogenous organic waste.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (2011). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-{[Benzyl(methyl)amino]methyl}aniline

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Understanding why a chemical is hazardous dictates how we must handle it.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Understanding why a chemical is hazardous dictates how we must handle it.

The compound 4-{[Benzyl(methyl)amino]methyl}aniline (CAS: 88465-51-4) presents a unique toxicological profile. It combines a primary aromatic amine (aniline) core with a highly lipophilic benzyl(methyl)amino moiety. This structural combination drastically increases its ability to bypass the stratum corneum (skin barrier) and enter systemic circulation, making meticulous Personal Protective Equipment (PPE) selection and operational planning critical for laboratory safety.

Here is the authoritative, causality-driven guide to handling this compound safely.

Mechanistic Toxicology: The "Why" Behind the Hazard

To design a self-validating safety protocol, we must first understand the compound's mechanism of action. Primary aromatic amines (PAAs) are highly toxic via inhalation, ingestion, and dermal absorption [3].

Once absorbed, the aniline derivative undergoes N-hydroxylation in the liver, mediated primarily by Cytochrome P450 enzymes (e.g., CYP1A2 and CYP2E1) [1]. This metabolic activation produces a reactive N-phenylhydroxylamine intermediate. This intermediate initiates a futile redox cycle, oxidizing the ferrous iron (Fe²⁺) in normal hemoglobin to the ferric state (Fe³⁺), resulting in methemoglobin (MetHb) [2]. Because MetHb cannot bind or transport oxygen, systemic exposure leads to cellular asphyxiation, cyanosis, and potentially fatal tissue hypoxia [4].

ToxicityPathway Aniline 4-{[Benzyl(methyl)amino]methyl}aniline (Highly Lipophilic) CYP450 Hepatic CYP450 (CYP1A2 / CYP2E1) Aniline->CYP450 Dermal/Inhalation Absorption NHydroxy N-Hydroxylamine Metabolite (Reactive Intermediate) CYP450->NHydroxy N-Hydroxylation Hb Hemoglobin Fe(II) (Normal Oxygen Transport) NHydroxy->Hb Redox Cycling MetHb Methemoglobin Fe(III) (Oxygen Transport Blocked) Hb->MetHb Oxidation of Heme Iron Hypoxia Tissue Hypoxia & Cyanosis (Systemic Toxicity) MetHb->Hypoxia Reduced Oxygen Capacity

Metabolic activation of aniline derivatives leading to methemoglobinemia and tissue hypoxia.

Quantitative Hazard Summary
ParameterValue / IndicatorToxicological Implication
Target Organ Blood (Erythrocytes), LiverInduces systemic hypoxia via hemoglobin oxidation [5].
MetHb Threshold >15% (Clinical Symptoms)Cyanosis, dizziness, and respiratory distress manifest above this threshold [2].
Lipophilicity (LogP) High (due to benzyl group)Rapid transdermal absorption; standard latex offers zero protection [3].

Mandatory PPE Matrix

Because of the compound's high lipid solubility, standard laboratory PPE is insufficient. The following matrix outlines the required equipment based on chemical compatibility and causality.

Protection CategoryRecommended EquipmentCausality / Scientific Justification
Hand Protection Primary: Butyl rubber or Laminate (e.g., Silver Shield) gloves.Secondary: Heavy-duty Nitrile over-gloves.Standard thin nitrile or latex is highly permeable to lipophilic organic bases. Butyl rubber prevents transdermal amine transport [3].
Eye & Face Chemical splash goggles + Polycarbonate face shield.Prevents mucosal absorption from accidental aerosolization of powders or solvent splashes during reaction setup.
Body Protection Flame-resistant (FR) lab coat over cotton clothing; Tyvek sleeves.Synthetic fabrics can melt into the skin during exothermic events. Tyvek sleeves prevent micro-dust accumulation on forearms.
Respiratory NIOSH-approved half-mask respirator with Organic Vapor (OV) / P100 particulate cartridges.Aniline derivatives exhibit significant vapor pressure and dust hazards; inhalation rapidly introduces the compound to the pulmonary bed [5].

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, execute the following procedural workflow when utilizing 4-{[Benzyl(methyl)amino]methyl}aniline in synthesis (e.g., amide couplings or reductive aminations).

Step 1: Environmental Isolation & Preparation

  • Verify that the chemical fume hood is operating at a minimum face velocity of 100 feet per minute (fpm).

  • Clear the hood of all unnecessary clutter to prevent cross-contamination.

  • Don all PPE specified in the matrix above before opening the chemical storage cabinet.

Step 2: Weighing and Transfer

  • Eliminate Static: Aromatic amine powders can easily aerosolize due to static charge. Use an anti-static gun (Zerostat) on the weigh boat and spatula prior to handling.

  • Weighing: Tare a sealed vial inside the hood. Transfer the required mass of 4-{[Benzyl(methyl)amino]methyl}aniline directly into the vial, seal it, and wipe the exterior of the vial with a disposable Kimwipe dampened with 1M HCl (to neutralize any trace amine dust into a non-volatile salt).

  • Transport: If the balance is outside the hood, transport the sealed vial in a secondary shatter-proof container.

Step 3: Solubilization and Reaction Setup

  • Perform all solvent additions (e.g., Dichloromethane, DMF) via syringe through a septum into the sealed reaction flask. Caution: Dissolving the amine in an organic solvent exponentially increases its dermal penetration hazard.

  • Maintain the reaction under an inert atmosphere (Nitrogen or Argon) to prevent premature oxidation of the aniline core, which can form highly reactive and toxic azo/nitroso byproducts [5].

Step 4: Chemical Quenching & Workup (Safety-Through-Chemistry)

  • Upon reaction completion, quench the mixture using an aqueous acidic solution (e.g., 1M HCl or 10% Citric Acid).

  • Causality: Protonating the unreacted aniline core converts it into an anilinium salt. This drastically reduces its lipophilicity, volatility, and subsequent dermal penetration hazard, making the workup inherently safer.

Emergency Response & Decontamination Plan

In the event of an exposure, immediate, mechanistically appropriate action is required:

  • Dermal Exposure: Do NOT use organic solvents (ethanol, acetone) to clean the skin; this will accelerate transdermal absorption. Immediately flush the area with copious amounts of water and mild soap for at least 15 minutes. If available, swabbing the area with Polyethylene Glycol (PEG 400) can help draw the lipophilic chemical out of the skin.

  • Inhalation/Systemic Exposure: Monitor the victim for signs of methemoglobinemia (blue tint to lips/nail beds, dizziness, shortness of breath).

  • Medical Antidote: If clinical methemoglobinemia is suspected, emergency medical personnel must be dispatched. The standard clinical antidote is Methylene Blue administered intravenously, which acts as an electron carrier to reduce Fe³⁺ back to Fe²⁺ via NADPH methemoglobin reductase [2].

Disposal and Waste Management

  • Segregation: Do not mix aniline waste with strong oxidizers (e.g., nitric acid, peroxides), as this can cause violent exothermic reactions and the release of toxic nitrogen oxide gases.

  • Containment: Collect all contaminated solid waste (gloves, weigh boats, Kimwipes) in a dedicated, heavy-duty hazardous waste bag. Liquid waste must be stored in clearly labeled, halogenated or non-halogenated solvent carboys (depending on the reaction solvent).

  • Labeling: Clearly label the waste as containing "Toxic Primary Aromatic Amines" to alert environmental health and safety (EHS) personnel.

References

  • Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. PMC (nih.gov).
  • Tox and Hound - Fellow Friday - Methylene Blue Infusions. toxandhound.com.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
  • Aniline in finger paints: Health impairments for children shouldn't be expected according to current understanding. bund.de.
  • A Comprehensive Toxicological Profile of Substituted Anilines: An In-depth Technical Guide. Benchchem.
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